molecular formula C4H7N3O2S B180050 4-(methylsulfonyl)-1H-pyrazol-3-amine CAS No. 106232-38-6

4-(methylsulfonyl)-1H-pyrazol-3-amine

Cat. No.: B180050
CAS No.: 106232-38-6
M. Wt: 161.19 g/mol
InChI Key: ZTGYUUMYDUYXHP-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1H-pyrazol-3-amine is a versatile pyrazole derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery. Its structural features, particularly the electron-withdrawing methylsulfonyl group and the amine functionality, make it a valuable building block for the development of novel bioactive molecules . Research into analogous pyrazole and pyrazolopyrimidine compounds indicates high potential for kinase inhibition . For instance, closely related sulfonamide-containing pyrazoles have demonstrated potent activity as inhibitors of proto-oncogene tyrosine-protein kinase Src, Glycogen synthase kinase-3 beta, and Aurora kinase C, highlighting the therapeutic relevance of this chemical class in oncology and neurodegenerative disease research . Furthermore, the methylsulfonyl group is a known pharmacophore that can enhance binding affinity and selectivity toward enzymatic targets . This compound is extensively utilized in the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are isosteres of purine bases and are investigated for a wide spectrum of biological activities . Its application is fundamental in hit-to-lead optimization campaigns, where it contributes to exploring structure-activity relationships (SAR) and improving the pharmacokinetic properties of candidate molecules. This product is intended for research use only and is a vital tool for scientists working in pharmaceutical development, chemical biology, and agrochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYUUMYDUYXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(Methylsulfonyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Mechanistic causality, protocol validation, and scalable synthetic pathways

Abstract & Strategic Overview

Substituted aminopyrazoles are privileged pharmacophores in modern drug discovery, frequently serving as hinge-binding motifs in kinase inhibitors. Specifically, 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6)[1] provides a unique combination of hydrogen-bond donor/acceptor capabilities via its exocyclic amine and sulfone moieties.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as a controlled manipulation of electron density. To synthesize this scaffold efficiently, we must choose between building the ring around the functional groups (De Novo Cyclization) or appending the functional groups to a pre-existing ring (Late-Stage Functionalization). This guide dissects both pathways, providing the causality behind each experimental choice and establishing self-validating protocols for the laboratory.

Retrosynthetic Architecture

The structural complexity of 4-(methylsulfonyl)-1H-pyrazol-3-amine can be deconstructed via two primary disconnections:

  • Pathway A (N-N / C-N Disconnection): Cleaving the pyrazole ring reveals a highly electrophilic enaminonitrile and hydrazine. This is the most thermodynamically efficient route.

  • Pathway B (C-S Disconnection): Cleaving the sulfone group leads back to a protected 3-amino-1H-pyrazole, utilizing electrophilic aromatic substitution for late-stage diversification[2].

Retrosynthesis Target 4-(methylsulfonyl)- 1H-pyrazol-3-amine (Target) Route1 Pathway A: De Novo Cyclization (N-N / C-N Disconnection) Target->Route1 Route2 Pathway B: Late-Stage Functionalization (C-S Disconnection) Target->Route2 SM1 3-ethoxy-2-(methylsulfonyl) acrylonitrile + Hydrazine Route1->SM1 SM2 3-amino-1H-pyrazole + Sulfenylating Agent Route2->SM2

Retrosynthetic analysis of 4-(methylsulfonyl)-1H-pyrazol-3-amine via two primary disconnections.

Pathway A: The De Novo Enaminonitrile Cyclization

For process scale-up and high-yield generation, the condensation of functionalized enaminonitriles with hydrazine is the gold standard[3].

Mechanistic Causality

We utilize 3-ethoxy-2-(methylsulfonyl)acrylonitrile (CAS 104007-26-3)[4] as the bis-electrophile. Why this specific molecule? The ethoxy group acts as a superior leaving group, while simultaneously establishing a "push-pull" diene system. The electron-withdrawing cyano and methylsulfonyl groups strip electron density from the


-carbon, making it highly susceptible to intermolecular Michael addition by the 

-effect-enhanced hydrazine.

Following the initial attack, the elimination of ethanol drives the formation of a hydrazone intermediate. The system then reaches its thermodynamic sink via rapid intramolecular cyclization, where the terminal amine attacks the nitrile carbon, yielding the aromatic pyrazole.

Mechanism Step1 3-ethoxy-2-(methylsulfonyl)acrylonitrile + Hydrazine Step2 Intermolecular Michael Addition (Hydrazine attacks β-carbon) Step1->Step2 Step3 Elimination of Ethanol (Forms Hydrazone Intermediate) Step2->Step3 Step4 Intramolecular Cyclization (Terminal NH2 attacks Nitrile) Step3->Step4 Step5 Tautomerization (Yields Aromatic Pyrazole) Step4->Step5 Product 4-(methylsulfonyl)-1H-pyrazol-3-amine Step5->Product

Step-by-step mechanism of the de novo pyrazole cyclization via enaminonitrile intermediate.

Self-Validating Protocol: Cyclization
  • Preparation: Suspend 3-ethoxy-2-(methylsulfonyl)acrylonitrile (1.0 equiv, 10 mmol) in absolute ethanol (25 mL) at 0 °C under an inert N₂ atmosphere.

  • Initiation: Dropwise add hydrazine hydrate (64% hydrazine, 1.2 equiv, 12 mmol). Causality: The slight excess of hydrazine ensures complete consumption of the bis-electrophile and prevents dimerization side-reactions.

  • Propagation: Heat the reaction mixture to reflux (78 °C) for 3 hours.

  • Validation Checkpoint: The reaction is self-indicating. The starting material is highly UV-active and non-polar. As the reaction proceeds, the highly polar pyrazole product will begin to precipitate from the ethanolic solution. TLC (DCM:MeOH 9:1) will confirm the disappearance of the starting material (

    
     ~0.8) and the appearance of a baseline-proximal spot (
    
    
    
    ~0.2).
  • Isolation: Cool the mixture to 0 °C to maximize crystallization. Filter the precipitate and wash with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and trace impurities. Dry under vacuum to yield the product as a white to off-white solid.

Pathway B: Late-Stage C-H Functionalization

While Pathway A is highly efficient for the specific methylsulfonyl target, medicinal chemistry often requires Structure-Activity Relationship (SAR) exploration. Pathway B allows for the installation of various sulfonyl groups onto a pre-formed pyrazole core[2].

Mechanistic Causality

Direct sulfonation of 3-amino-1H-pyrazole is chemically hostile due to the nucleophilicity of the exocyclic amine. Therefore, we must employ a transient protection strategy. Once protected, the C4 position of the pyrazole ring—the most electron-rich carbon—undergoes smooth electrophilic aromatic substitution with a sulfenylating agent (e.g., dimethyl disulfide activated by iodine). The resulting thioether is then selectively oxidized to the sulfone.

Self-Validating Protocol: Sulfenylation & Oxidation
  • Protection: React 3-amino-1H-pyrazole with Di-tert-butyl dicarbonate (Boc₂O, 2.1 equiv) and DMAP in DCM to yield the bis-Boc protected intermediate.

  • Sulfenylation: Dissolve the protected pyrazole in DCM. Add dimethyl disulfide (MeSSMe, 1.5 equiv) and a catalytic amount of iodine (I₂). Stir at room temperature for 12 hours.

  • Oxidation: Cool the mixture to 0 °C. Slowly add m-CPBA (2.5 equiv) to oxidize the thioether to the sulfone.

  • Deprotection: Treat the crude mixture with 4M HCl in dioxane to cleave the Boc groups, precipitating the 4-(methylsulfonyl)-1H-pyrazol-3-amine hydrochloride salt. Neutralize with saturated NaHCO₃ to isolate the free base.

Quantitative Pathway Comparison

To assist process chemists in selecting the appropriate route, the quantitative metrics of both pathways are summarized below:

MetricPathway A: De Novo CyclizationPathway B: Late-Stage Functionalization
Step Count 1 Step4 Steps (Protect, Sulfenylate, Oxidize, Deprotect)
Overall Yield 80–88% 35–45%
Regioselectivity Absolute (Dictated by mechanism)Moderate (Requires directing/protecting groups)
Atom Economy High (Loss of only EtOH and H₂O)Low (Requires stoichiometric oxidants & protecting groups)
Scalability Excellent (Kilogram scale viable)Poor (Exothermic oxidation, atom-heavy waste)
Primary Use Case API Manufacturing & Scale-upSAR exploration of diverse sulfonyl analogs

References

Sources

physicochemical properties of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(methylsulfonyl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-amino-4-(methylsulfonyl)-1H-pyrazole (CAS No. 106232-38-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior. We present key experimental data, including calculated values for lipophilicity and molecular topology, alongside detailed, field-proven protocols for the experimental determination of melting point, pKa, aqueous solubility, and the octanol-water partition coefficient (logP). The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system. By grounding theoretical data with practical, replicable methodologies, this guide aims to empower scientists to effectively utilize this versatile heterocyclic building block in their research endeavors.

Introduction: The Significance of a Versatile Scaffold

3-Amino-4-(methylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a primary amine and a methylsulfonyl group. The 3-aminopyrazole motif is a well-established pharmacophore, recognized for its role in the development of various therapeutic agents, particularly kinase inhibitors. The strategic placement of the electron-withdrawing methylsulfonyl group at the 4-position and the hydrogen-bonding capable amine at the 3-position creates a molecule with distinct electronic and steric properties.

Understanding the fundamental physicochemical properties of this molecule is not an academic exercise; it is a critical prerequisite for its successful application in drug discovery and organic synthesis. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and synthetic tractability. This guide provides the essential data and methodologies to fully characterize this important chemical entity.

Compound Identification and Core Properties

Precise identification is the bedrock of chemical research. The properties outlined below correspond to the structure shown, identified by CAS Number 106232-38-6. It is important to note that due to tautomerism in the pyrazole ring, this compound may be named 5-amino-4-(methylsulfonyl)-1H-pyrazole in some contexts.

Chemical Structure:

Table 1: Compound Identification and Calculated Physicochemical Properties

PropertyValueSource
IUPAC Name 4-(methylsulfonyl)-1H-pyrazol-3-amine-
Synonym(s) 4-(Methylsulfonyl)-1h-pyrazol-5-amine[1]
CAS Number 106232-38-6[1]
Molecular Formula C₄H₇N₃O₂S[1]
Molecular Weight 161.18 g/mol [1]
Calculated XlogP -0.60[1]
Topological Polar Surface Area (TPSA) 88.84 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]
  • Expert Insight: The negative calculated XlogP value of -0.60 suggests that the compound is predominantly hydrophilic.[1] This is a crucial piece of information, predicting good aqueous solubility but potentially low passive membrane permeability. The TPSA of 88.84 Ų further supports the prediction of a compound with significant polarity, which is a key factor influencing cell penetration and oral bioavailability.

Experimental Determination of Key Physicochemical Parameters

While calculated values provide a valuable starting point, experimentally determined data are the gold standard in chemical science. The following sections provide robust, step-by-step protocols for determining the critical physicochemical properties of 3-amino-4-(methylsulfonyl)-1H-pyrazole.

Workflow for Physicochemical Characterization

The logical flow of experimental characterization ensures that data is gathered efficiently and informs subsequent experiments. For example, an initial solubility screen is necessary before preparing solutions for pKa or logP determination.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Synthesis Compound Test Compound (3-Amino-4-(methylsulfonyl)-1H-pyrazole) Purity Purity Analysis (LC-MS, NMR) Compound->Purity Appearance Visual Inspection (Physical State, Color) Purity->Appearance MP Melting Point (MP) Determination Appearance->MP Solubility Aqueous Solubility (Shake-Flask) Appearance->Solubility Summary Final Physicochemical Profile MP->Summary pKa pKa Determination (Potentiometric Titration) Solubility->pKa Informs buffer & solution prep logP logP Determination (Shake-Flask) Solubility->logP Informs phase concentration Solubility->Summary pKa->Summary logP->Summary

Caption: Overall workflow for physicochemical characterization.

Protocol for Melting Point Determination

Principle: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[2] This method uses a capillary-based apparatus for precise determination.

Methodology:

  • Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[3]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the closed end. The packed sample height should be 2-3 mm.[4][5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[2]

  • Rapid Initial Scan (Optional): If the melting point is unknown, heat the sample rapidly to determine an approximate range. Allow the apparatus to cool before proceeding.[5]

  • Accurate Determination: For an accurate measurement, heat the block at a medium rate until the temperature is ~20°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.[4]

  • Data Recording: Record two temperatures:

    • T1: The temperature at which the first droplet of liquid appears.[2]

    • T2: The temperature at which the last solid crystal melts completely.[3]

  • Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be ≤ 2°C.[5]

Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature. Using a fresh sample for each determination is essential because some organic compounds can decompose upon melting, which would alter subsequent readings.[4]

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining equilibrium solubility.[6] It involves generating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period, followed by quantification of the dissolved solute.

G A 1. Sample Preparation Weigh excess solid into vial B 2. Solvent Addition Add precise volume of buffer (e.g., pH 7.4 PBS) A->B C 3. Equilibration Agitate at constant temp (e.g., 24-48h on shaker) B->C D 4. Phase Separation Centrifuge to pellet undissolved solid C->D E 5. Sample Collection Filter supernatant with 0.22µm PTFE syringe filter D->E F 6. Quantification Analyze filtrate via validated HPLC method vs. standards E->F G 7. Calculation Report solubility (mg/mL or µM) F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Methodology:

  • Preparation: Add an excess amount of 3-amino-4-(methylsulfonyl)-1H-pyrazole to a glass vial (e.g., 5-10 mg). The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vial to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[6]

  • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the result against a standard curve of known concentrations.[6]

  • Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and pH.

Causality: Using an excess of solid is fundamental to ensuring the final solution is truly saturated. The extended agitation period is necessary to overcome kinetic barriers and reach thermodynamic equilibrium.[6] Centrifugation followed by filtration is a critical two-step process to guarantee that no solid particulates are carried over into the analytical sample, which would artificially inflate the measured solubility.[6]

Protocol for pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a functional group is 50% ionized. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point or midpoint of the resulting titration curve.[7][8]

Methodology:

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in water or a water/co-solvent mixture. A constant ionic strength should be maintained, for example, by adding 0.15 M KCl.[8]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration (for a basic group): If the starting pH is high, first add a strong acid (e.g., 0.1 M HCl) to lower the pH to ~2. Then, titrate by adding small, precise aliquots of a strong base (e.g., 0.1 M NaOH).[8]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[8]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[8] This can be determined precisely by finding the maximum of the first derivative of the titration curve.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility.[8]

Causality: Maintaining constant ionic strength minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value. Titrating in both directions (acid to base and vice versa, if possible) can help confirm the equilibrium nature of the measurement and identify any potential degradation. The structure of 3-amino-4-(methylsulfonyl)-1H-pyrazole contains a basic amino group and an acidic N-H on the pyrazole ring, so two pKa values may be observed.

Protocol for logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the base-10 logarithm of this ratio.[9] This protocol describes the classic shake-flask method.

Methodology:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[10]

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its measured solubility limit.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases. Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[10]

  • Calculation: Calculate logP using the formula:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • logP = log₁₀(P)

Causality: Pre-saturating the solvents is essential because n-octanol and water have some mutual solubility. Failing to do so would cause volume changes during the experiment, leading to inaccurate concentration measurements.[10] The choice of which phase to initially dissolve the compound in depends on its expected properties; for this hydrophilic compound, dissolving in the aqueous phase first is logical. Analyzing both phases provides a mass balance and serves as an internal validation of the experiment's quality.

Safety and Handling

Based on available data for analogous compounds, 3-amino-4-(methylsulfonyl)-1H-pyrazole should be handled with appropriate care.

  • Hazards: The compound is potentially harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed the essential physicochemical properties of 3-amino-4-(methylsulfonyl)-1H-pyrazole (CAS No. 106232-38-6), a compound of significant interest in medicinal chemistry. The provided data, including a hydrophilic calculated logP of -0.60 and a TPSA of 88.84 Ų, indicates a polar molecule with likely high aqueous solubility. More importantly, this document provides the robust, step-by-step experimental protocols necessary to move beyond prediction to empirical measurement. By applying the detailed methodologies for determining melting point, solubility, pKa, and logP, researchers can build a comprehensive and reliable physicochemical profile. This foundational knowledge is indispensable for rationally designing future experiments, whether for synthetic elaboration, formulation development, or biological screening, ultimately enabling the full potential of this valuable chemical scaffold to be realized.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Online] Available at: [Link]

  • De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Online] Available at: [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. [Online] Available at: [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Online] Available at: [Link]

  • University of Colorado, Boulder. Melting Points. [Online] Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

Sources

4-(methylsulfonyl)-1H-pyrazol-3-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Executive Summary

In the landscape of modern medicinal chemistry, pyrazole-based scaffolds are ubiquitous due to their favorable physicochemical properties, metabolic stability, and predictable binding modes. As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently deploy 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6) as a highly versatile small molecule scaffold [2]. This technical guide provides an in-depth analysis of its physicochemical profile, pharmacophore utility, and a self-validating synthetic methodology designed for high-yield laboratory scale-up.

Chemical Identity and Physicochemical Profiling

Before integrating any building block into a drug discovery pipeline, a rigorous understanding of its physical and chemical parameters is required. Below is the consolidated quantitative data for this compound, sourced from authoritative chemical databases [1, 3, 4].

ParameterSpecification
CAS Registry Number 106232-38-6
IUPAC Name 4-methanesulfonyl-1H-pyrazol-3-amine
Common Synonyms 3-Amino-4-(methylsulfonyl)pyrazole; 4-(Methylsulfonyl)-1h-pyrazol-5-amine
Molecular Formula C₄H₇N₃O₂S
Molecular Weight 161.18 g/mol
SMILES String CS(=O)(=O)C1=C(NN=C1)N
Commercial Purity ≥95.0% to 98.0%
Storage Conditions Sealed in a dry environment, 2-8°C

Expert Insight on Tautomerism: When sourcing this compound from commercial vendors, researchers will often see the nomenclature alternate between "pyrazol-3-amine" and "pyrazol-5-amine" [3, 4]. This is not a structural isomerism but rather annular tautomerism. In an unsubstituted pyrazole ring, rapid proton exchange between the N1 and N2 atoms renders the 3- and 5-positions chemically equivalent in solution. Understanding this causality is critical when interpreting ¹H-NMR spectra, as the pyrazole CH proton will appear as a time-averaged broad singlet rather than a defined doublet.

Pharmacophore Dynamics in Medicinal Chemistry

The strategic inclusion of both an amino group and a methylsulfonyl group on a pyrazole core makes this molecule a privileged structure, particularly in the development of kinase inhibitors.

  • Hinge-Binding Motif: The 3-amino group and the adjacent pyrazole NH act as a potent bidentate hydrogen-bond donor system. This geometry perfectly complements the carbonyl backbone of the kinase hinge region.

  • Electronic Modulation & Solvation: The 4-methylsulfonyl group serves a dual purpose. First, its strong electron-withdrawing nature lowers the pKa of the pyrazole NH, increasing its hydrogen-bond donor capacity. Second, the sulfone oxygens act as strict hydrogen-bond acceptors that typically project into the solvent-exposed region of the binding pocket, significantly improving the aqueous solubility of the final drug candidate.

Pharmacophore PyAmine 3-Amine (H-Donor) Hinge1 Kinase Hinge Backbone PyAmine->Hinge1 H-Bond PyNH Pyrazole NH (H-Donor) PyNH->Hinge1 H-Bond Sulfone 4-Sulfonyl (H-Acceptor) Solvent Solvent Exposed Pocket Sulfone->Solvent Solvation / H-Bond

Figure 1: Pharmacophore mapping of the pyrazole scaffold in kinase hinge binding.

Mechanistic Synthesis Pathway

The synthesis of 3-amino-4-substituted pyrazoles requires precise control over electrophilic and nucleophilic centers. The most robust, scalable route leverages methanesulfonylacetonitrile as the starting material.

The Causality of Reagent Selection: We utilize N,N-dimethylformamide dimethyl acetal (DMF-DMA) because it acts as a highly efficient one-carbon electrophile. It condenses with the active methylene of methanesulfonylacetonitrile to form an enamine intermediate. Subsequently, hydrazine hydrate is introduced. Hydrazine acts as a bis-nucleophile; the more nucleophilic nitrogen attacks the highly electrophilic beta-carbon of the enamine (triggering the elimination of dimethylamine), followed by the intramolecular cyclization of the second nitrogen onto the nitrile carbon, yielding the 3-amino pyrazole.

Synthesis SM Methanesulfonylacetonitrile (NC-CH2-SO2Me) Int Enamine Intermediate (NC-C(SO2Me)=CH-NMe2) SM->Int DMF-DMA Toluene, 110°C Prod 4-(Methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6) Int->Prod NH2NH2·H2O EtOH, 80°C

Figure 2: Two-step mechanistic synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis relies on self-validating systems. We do not simply run a reaction based on time; we implement real-time analytical checkpoints to ensure mechanistic progression.

Step 1: Synthesis of the Enamine Intermediate
  • Reagent Charging: In a 250 mL round-bottom flask, dissolve methanesulfonylacetonitrile (10.0 g, 83.9 mmol) in anhydrous toluene (100 mL).

  • Electrophile Addition: Add DMF-DMA (12.0 g, 100.7 mmol, 1.2 eq) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110°C for 4 hours. Causality: Toluene is chosen as the solvent because its boiling point allows for the azeotropic removal of the methanol byproduct, driving the equilibrium toward the enamine.

  • Self-Validation Checkpoint (IPC): Take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass is fully replaced by the intermediate mass (m/z 175.05 [M+H]⁺).

  • Workup: Concentrate the mixture under reduced pressure to yield the crude enamine as a dark solid, which is used directly in the next step.

Step 2: Pyrazole Cyclization
  • Solvent Exchange: Dissolve the crude enamine intermediate in absolute ethanol (100 mL). Causality: Ethanol provides optimal solubility for the intermediate while allowing the highly polar hydrazine hydrate to remain miscible. Its boiling point (78°C) perfectly matches the activation energy required for the intramolecular nitrile attack without causing thermal degradation of the sulfone group.

  • Nucleophile Addition: Slowly add hydrazine hydrate (64% in water, 5.0 mL, ~100 mmol) at 0°C to control the initial exothermic displacement of dimethylamine.

  • Cyclization: Heat the reaction mixture to 80°C (reflux) for 6 hours.

  • Self-Validation Checkpoint (IPC): Analyze via LC-MS. The complete consumption of the intermediate and the appearance of the product peak at m/z 162.18 [M+H]⁺ confirms successful cyclization. Furthermore, IR spectroscopy should show the complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹).

  • Purification: Cool the mixture to room temperature, allowing the product to precipitate. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under high vacuum to afford 4-(methylsulfonyl)-1H-pyrazol-3-amine as an off-white crystalline solid.

References

The Methylsulfonyl Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological significance, medicinal chemistry, and experimental protocols for the Methylsulfonyl Pyrazole Core .

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The methylsulfonyl pyrazole core—specifically the 1,3-diarylpyrazole motif bearing a 4-methylsulfonylphenyl (


) substituent—represents a cornerstone in the design of selective Cyclooxygenase-2 (COX-2) inhibitors. This scaffold emerged as a bioisostere to the sulfonamide-containing "coxibs" (e.g., Celecoxib), offering comparable anti-inflammatory efficacy with distinct physicochemical properties.[1]

Beyond inflammation, this core is increasingly validated in oncology (targeting EGFR and BRAF kinases) and agrochemistry. This guide dissects the structural basis of its selectivity, provides a validated synthesis workflow, and outlines the critical Structure-Activity Relationships (SAR) governing its biological activity.

Structural & Mechanistic Basis[2][3]

The Pharmacophore: vs.

The methylsulfonyl group is a rigid, neutral hydrogen-bond acceptor. Unlike the sulfonamide (


) found in Celecoxib, the methylsulfonyl group lacks the acidic N-H proton. This alteration impacts:
  • Solubility: Reduced polarity compared to sulfonamides, often requiring formulation adjustments.

  • Permeability: Increased lipophilicity (

    
    ) enhances membrane penetration.
    
  • Metabolic Stability: The

    
     moiety is highly resistant to oxidative metabolism, though the methyl group can undergo slow hydroxylation.
    
Mechanism of COX-2 Selectivity

The biological significance of this core rests on its ability to exploit the subtle structural differences between COX-1 and COX-2 enzymes.

  • The "Side Pocket": COX-2 possesses a secondary internal pocket that is inaccessible in COX-1 due to the substitution of Valine (Val523) in COX-2 for the bulkier Isoleucine (Ile523) in COX-1.[2]

  • Binding Mode: The methylsulfonyl pyrazole core orients the

    
     group into this side pocket. The sulfonyl oxygens form critical hydrogen bonds with Arg513  and His90 .
    
  • Steric Fit: The volume of the methylsulfonyl group (

    
    ) is perfectly accommodated by the COX-2 side pocket but sterically clashed by Ile523 in COX-1, resulting in selectivity ratios often exceeding 100:1 (COX-2:COX-1).
    
Visualization: Mechanism of Action

The following diagram illustrates the binding logic within the COX-2 active site.

COX2_Binding_Mechanism Core Methylsulfonyl Pyrazole (Ligand) Pocket COX-2 Secondary Pocket (Selectivity Filter) Core->Pocket Inserts SO2Me group Residue1 Arg513 (H-Bond Donor) Pocket->Residue1 H-Bond Interaction Residue2 His90 (H-Bond Donor) Pocket->Residue2 H-Bond Interaction Gatekeeper Val523 (Allows Entry) Gatekeeper->Pocket Creates Volume Blocker Ile523 (COX-1) (Steric Clash) Blocker->Pocket Blocks Access (COX-1)

Caption: Logical flow of COX-2 selectivity driven by the methylsulfonyl pyrazole core interaction.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The optimization of the methylsulfonyl pyrazole core follows a "Tricyclic Hypothesis," where the central pyrazole ring positions two aryl rings at specific vectors.

RegionModificationBiological Impact
Position 1 (N1) Phenyl ring substitutionCritical for Potency. A para-sulfonamide or para-methylsulfonyl group here is essential for COX-2 binding. Replacing with alkyl groups drastically reduces potency.
Position 3 (C3) Lipophilic Aryl/Alkyl (e.g.,

, 4-F-Ph)
Determines Selectivity. Bulky, lipophilic groups (like

in Celecoxib) fill the hydrophobic channel near Leu384.
Position 4 (C4) H, Halogen, or small alkylSteric Tolerance. Large substituents here clash with the enzyme ceiling (Ser530). Small groups (H, F) are preferred.
Position 5 (C5) Aryl ring (in 1,5-diaryl systems)Spatial Orientation. In 1,5-diaryl pyrazoles, this ring provides hydrophobic contacts. In 1,3-diaryl systems, C5 is often unsubstituted or methyl.
SAR Visualization

SAR_Map Center Pyrazole Core R1 N1-Aryl Group (Pharmacophore Anchor) Center->R1 R3 C3-Substituent (Hydrophobic Pocket) Center->R3 R4 C4-Position (Steric Constraint) Center->R4 SO2Me 4-SO2Me Group (Selectivity Driver) R1->SO2Me Must be para-substituted Lipophilic Interaction Lipophilic Interaction R3->Lipophilic Interaction Small Groups Only (H, F) Small Groups Only (H, F) R4->Small Groups Only (H, F)

Caption: Pharmacophore map highlighting critical substitution zones on the pyrazole core.

Technical Protocol: Synthesis & Evaluation

This section details the synthesis of 1-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-1H-pyrazole , a representative probe compound.

Synthetic Workflow (Claisen-Cyclization Route)

Reagents:

  • 4-(Methylsulfonyl)acetophenone

  • Ethyl trifluoroacetate (or similar ester)

  • Sodium methoxide (NaOMe)

  • 4-Fluorophenylhydrazine hydrochloride

Step 1: Claisen Condensation (Formation of 1,3-Diketone)

  • Dissolve 4-(methylsulfonyl)acetophenone (10 mmol) in anhydrous methanol (20 mL).

  • Add NaOMe (25% in MeOH, 12 mmol) dropwise at 0°C.

  • Add Ethyl trifluoroacetate (12 mmol) slowly.

  • Reflux for 12 hours. The solution will turn dark orange/red.

  • Workup: Acidify with 1N HCl, extract with EtOAc, and concentrate to yield the 1,3-diketone intermediate (4,4,4-trifluoro-1-(4-(methylsulfonyl)phenyl)butane-1,3-dione).

Step 2: Pyrazole Cyclization

  • Dissolve the 1,3-diketone intermediate (10 mmol) in Ethanol (30 mL).

  • Add 4-Fluorophenylhydrazine hydrochloride (11 mmol).

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Purification: Cool to room temperature. The product often precipitates. Filter and recrystallize from Ethanol. If oil forms, use column chromatography (Silica gel, 20% EtOAc in Hexane).

Self-Validation Check:

  • Regiochemistry: The major isomer should be the 1,5-diaryl or 1,3-diaryl depending on the specific diketone used. For this route, the bulky

    
     group typically directs the hydrazine nitrogen to the carbonyl further from the 
    
    
    
    , but mixtures can occur. Verify via NOESY NMR (interaction between N-Aryl protons and Pyrazole-C5 proton).
Synthesis Diagram

Synthesis_Workflow Start 4-(Methylsulfonyl)acetophenone Inter 1,3-Diketone Intermediate Start->Inter Claisen Condensation Reagent1 + Ethyl Trifluoroacetate + NaOMe Reagent1->Inter Product Target Methylsulfonyl Pyrazole Inter->Product Cyclocondensation Reagent2 + 4-Fluorophenylhydrazine + EtOH, Reflux Reagent2->Product

Caption: Step-by-step chemical synthesis workflow for the target scaffold.

Bioassay: COX-1/COX-2 Inhibition Screening

Objective: Determine


 and Selectivity Index (SI).
  • Enzyme Source: Use human recombinant COX-2 and ovine/human COX-1 (commercially available kits, e.g., Cayman Chemical).[3]

  • Assay Principle: Measure the peroxidase activity of COX. The reduction of PGG2 to PGH2 is coupled to the oxidation of a substrate (e.g., TMPD or ADHP) producing a fluorescent/colorimetric signal.

  • Protocol:

    • Incubate enzyme with test compound (0.01 nM – 100 μM) for 15 mins at 25°C.

    • Initiate reaction with Arachidonic Acid (100 μM).

    • Incubate for 2 mins.

    • Stop reaction (if endpoint) or monitor kinetics.

    • Read absorbance/fluorescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • 
      .
      
    • Target Benchmark: SI > 50 is considered selective.

Future Outlook

While the "Coxib" era established the methylsulfonyl pyrazole core, current research is repurposing this scaffold:

  • Dual COX/5-LOX Inhibitors: Modifying the C3 position to inhibit 5-Lipoxygenase, addressing the arachidonic acid "shunt" that causes asthma-like side effects in NSAIDs.

  • Kinase Inhibition: The pyrazole core mimics the ATP adenine ring. Methylsulfonyl derivatives are being explored as Type II kinase inhibitors where the

    
     group interacts with the DFG-motif in kinases like BRAF and VEGFR.
    

References

  • Abdellatif, K. R. A., et al. (2022). "Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics...". Bioorganic Chemistry. Link

  • Ghodsi, R., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". ACS Omega. Link

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents". Nature.[4] (Foundational structural biology reference).

  • Ragavan, R. V., et al. (2009).[5] "Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles". European Journal of Medicinal Chemistry. Link

  • Tietz, O., et al. (2007). "Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide...". Bioorganic & Medicinal Chemistry. Link

Sources

structural characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(methylsulfonyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in drug discovery, and the incorporation of a methylsulfonyl group offers unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the synergistic application of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to achieve unambiguous structural confirmation. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Sulfonyl-Pyrazoles

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, present in a wide array of approved drugs.[2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing molecules that can interact with various biological targets.[3] The introduction of a sulfonyl or sulfonamide moiety, as seen in 4-(methylsulfonyl)-1H-pyrazol-3-amine, is a strategic modification in medicinal chemistry.[1][4] This functional group can act as a hydrogen bond acceptor and improve properties such as solubility and metabolic stability, making these derivatives highly valuable for developing novel therapeutic agents.[2][4]

Accurate structural characterization is the bedrock of drug discovery. It validates synthetic pathways, confirms the identity of the target molecule, and provides the detailed three-dimensional information necessary for understanding structure-activity relationships (SAR). This guide presents an integrated analytical approach to confidently elucidate the structure of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Molecular Overview and Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic molecular and physical properties.

Molecular Structure:

Caption: Chemical structure of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Table 1: Chemical and Computed Properties

PropertyValueSource
Molecular Formula C₄H₇N₃O₂S[5]
Molecular Weight 161.18 g/mol [5]
CAS Number 106232-38-6[5]
Topological Polar Surface Area (TPSA) 88.84 Ų[5]
Predicted LogP -0.6046[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of atoms in 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Expertise & Rationale

The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for pyrazole derivatives as it is aprotic and allows for the observation of exchangeable N-H protons (from both the pyrazole ring and the amine group).[6] The electron-withdrawing nature of the methylsulfonyl group is expected to significantly deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Tautomerism, a common phenomenon in unsymmetrically substituted pyrazoles, can lead to signal averaging or broadening.[6] Performing a D₂O exchange experiment is a definitive method to identify N-H protons, as they will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum.[6]

Predicted Spectral Data

The following tables summarize the predicted NMR data based on the analysis of analogous structures.[7][8][9][10]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrazole N-H~12.0 - 13.5Broad Singlet1HAcidic proton on the pyrazole ring, often broad due to exchange.
Pyrazole C5-H~7.8 - 8.2Singlet1HAromatic proton on the pyrazole ring.
Amine -NH₂~5.5 - 6.5Broad Singlet2HExchangeable protons of the primary amine, often broad.
Sulfonyl -CH₃~3.1 - 3.4Singlet3HMethyl protons adjacent to the electron-withdrawing sulfonyl group.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyrazole C3~150 - 155Carbon attached to two nitrogen atoms (amine and ring).
Pyrazole C5~130 - 135Aromatic carbon adjacent to a ring nitrogen.
Pyrazole C4~110 - 115Carbon bearing the strongly electron-withdrawing sulfonyl group.
Sulfonyl -CH₃~40 - 45Methyl carbon attached to the sulfonyl group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of high-purity 4-(methylsulfonyl)-1H-pyrazol-3-amine.[6]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[6][10]

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm) or reference the residual solvent peak (DMSO at ~2.50 ppm).[6]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

  • (Optional) D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to N-H and -NH₂ protons should disappear or significantly diminish.

Workflow for NMR Analysis

G NMR Analysis and Troubleshooting Workflow A Acquire ¹H NMR Spectrum in DMSO-d₆ B Analyze Spectrum: Chemical Shifts, Integration, Multiplicity A->B C Signals Match Prediction? B->C D Structure Confirmed C->D Yes E Ambiguous/Broad Signals Observed? C->E No F Hypothesis: Exchangeable Protons (NH, NH₂) E->F Yes J Hypothesis: Tautomerism or Aggregation E->J No / Other Issues G Perform D₂O Exchange Experiment F->G H Do Broad Signals Disappear? G->H I Protons Identified. Re-evaluate Spectrum. H->I Yes H->J No I->B K Run Low-Temperature NMR J->K L Do Signals Sharpen/Resolve? K->L M Problem Solved: Confirm Dynamic Process L->M Yes N Consult 2D NMR (COSY, HSQC) for Connectivity L->N No M->B N->B

Caption: Workflow for NMR spectrum analysis and troubleshooting.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For 4-(methylsulfonyl)-1H-pyrazol-3-amine, it serves as a crucial tool to confirm the presence of the amine (N-H), sulfonyl (S=O), and pyrazole ring (C=N, N-H) moieties.

Expertise & Rationale

The key diagnostic peaks are the stretches for the N-H and S=O bonds. Primary amines (-NH₂) typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[11] The pyrazole N-H stretch is often very broad and shifted to a lower wavenumber in the solid state due to strong intermolecular hydrogen bonding, a hallmark feature of pyrazoles.[6] The strong, sharp absorptions from the sulfonyl group's symmetric and asymmetric stretches are unmistakable and provide definitive evidence for this functional group.

Table 4: Characteristic IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Intensity/ShapeRationale
Amine N-H Stretch 3400 - 3250Medium, two bandsAsymmetric and symmetric stretches of a primary amine.[11]
Pyrazole N-H Stretch 3200 - 2600Strong, very broadStrong intermolecular N-H···N hydrogen bonding.[6]
Amine N-H Bend 1650 - 1580MediumScissoring vibration of the primary amine group.[11]
Pyrazole C=N/C=C Stretch 1600 - 1475Medium-WeakAromatic ring vibrations in the fingerprint region.[12]
Sulfonyl S=O Stretch 1350 - 1300 & 1160 - 1120Strong, sharp (two bands)Asymmetric and symmetric stretching of the S=O bonds.[9][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Ensure the solid sample of 4-(methylsulfonyl)-1H-pyrazol-3-amine is dry. Place a small amount directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expertise & Rationale

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, functionalized molecule. Analysis in positive ion mode is expected to readily generate the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the direct confirmation of the molecular weight.

Table 5: Expected Mass Spectrometry Data (ESI+)

IonExpected m/zRationale
[M+H]⁺ 162.03Molecular weight (161.18) + mass of H⁺.
[M+Na]⁺ 184.01Adduct formed with sodium ions present in the system.
[M]⁺ 161.02Molecular ion (less common in ESI but possible).
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[14]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the m/z value for the [M+H]⁺ ion to confirm the molecular weight.

X-Ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction offers the only definitive, unambiguous proof of molecular structure and stereochemistry in the solid state.[12][15]

Expertise & Rationale

This technique provides precise coordinates for each atom, allowing for the determination of exact bond lengths, bond angles, and torsion angles. For 4-(methylsulfonyl)-1H-pyrazol-3-amine, it would also reveal the three-dimensional arrangement of molecules in the crystal lattice and map the network of intermolecular interactions, particularly the hydrogen bonds involving the amine and pyrazole N-H groups, which govern the solid-state packing.[16]

Experimental Workflow: X-Ray Crystallography

G X-Ray Crystallography Workflow A Grow High-Quality Single Crystals (e.g., slow evaporation, vapor diffusion) B Mount Crystal on Diffractometer A->B C Collect Diffraction Data (expose crystal to X-ray beam) B->C D Process Data & Solve Structure (e.g., using SHELXT) C->D E Refine Structural Model D->E F Final Structure Validation & Analysis (bond lengths, angles, H-bonds) E->F

Caption: General workflow for single-crystal X-ray diffraction analysis.

Integrated Structural Analysis

No single technique provides all the necessary information for complete structural characterization. The strength of this guide lies in its advocacy for an integrated approach, where data from each technique corroborates the others to build an unshakeable structural assignment.

G Integrated Approach to Structural Elucidation Structure 4-(methylsulfonyl)- 1H-pyrazol-3-amine (Confirmed Structure) MS Mass Spectrometry MS->Structure Molecular Weight & Formula (C₄H₇N₃O₂S) IR IR Spectroscopy IR->Structure Functional Groups (-NH₂, -SO₂, N-H) NMR NMR (¹H, ¹³C, 2D) NMR->Structure C-H Framework & Connectivity XRAY X-Ray Crystallography XRAY->Structure Definitive 3D Structure & Intermolecular Interactions

Caption: Synergy of analytical techniques for structural confirmation.

Conclusion

The requires a multi-faceted analytical strategy. Through the logical application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a confident structural hypothesis can be established. NMR defines the molecular backbone, IR confirms the essential functional groups, and MS verifies the molecular weight and formula. For absolute confirmation, single-crystal X-ray crystallography provides the definitive three-dimensional structure. The protocols and workflows outlined in this guide constitute a self-validating system, ensuring the generation of high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC.
  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.. Available at:

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega - ACS Publications - ACS.org.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • IR: amines.
  • 4-(methylsulfonyl)-1h-pyrazole (C4H6N2O2S). PubChemLite.
  • 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043. PubChem.
  • 106232-38-6 | 4-(Methylsulfonyl)-1h-pyrazol-5-amine. ChemScene.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O.
  • 106232-39-7 | 4-(Methylsulfonyl)-1h-pyrazol-5-amine hydrochloride. ChemScene.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
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Synthesis and Mechanistic Evaluation of 4-(Methylsulfonyl)-1H-pyrazol-3-amine: A Critical Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, frequently utilized to design kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Specifically, 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS: 106232-38-6) is a highly sought-after starting material. The 3-amino group serves as a versatile nucleophilic handle for amide coupling or cross-coupling reactions, while the 4-methylsulfonyl moiety provides a strong hydrogen bond acceptor network and precisely modulates the pKa of the pyrazole core.

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, scalable, and self-validating synthetic methodology for this compound. By leveraging an enaminonitrile intermediate, this two-step route maximizes atom economy, ensures complete regiocontrol, and avoids the use of hazardous strong bases.

Retrosynthetic Strategy and Route Selection

The synthesis of highly substituted pyrazoles often suffers from poor regioselectivity when asymmetric 1,3-dicarbonyls are condensed with hydrazines. To circumvent this, our retrosynthetic strategy relies on the construction of a β-enaminonitrile intermediate.

By reacting 2-(methylsulfonyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we install a highly electrophilic β-carbon uniquely primed for dinucleophilic attack. Subsequent condensation with hydrazine monohydrate proceeds via a predictable Michael-type addition followed by intramolecular cyclization. This route is superior to classical Claisen condensations because it operates under neutral-to-mild conditions, preventing the base-catalyzed degradation of the methylsulfonyl group.

Workflow SM 2-(Methylsulfonyl)acetonitrile Int 2-(Methylsulfonyl)-3- (dimethylamino)acrylonitrile SM->Int Step 1: Condensation 100°C, 2-4h Reagent1 DMF-DMA (Electrophile) Reagent1->Int Prod 4-(Methylsulfonyl)- 1H-pyrazol-3-amine Int->Prod Step 2: Cyclization EtOH, Reflux, 4-8h Reagent2 Hydrazine Monohydrate (Dinucleophile) Reagent2->Prod

Two-step synthetic workflow from 2-(methylsulfonyl)acetonitrile to the final pyrazole product.

Step-by-Step Experimental Methodology

The following protocols are engineered as self-validating systems . Each step includes specific In-Process Controls (IPCs) to ensure causality and analytical confirmation before proceeding.

Step 1: Synthesis of 2-(Methylsulfonyl)-3-(dimethylamino)acrylonitrile

Causality & Reagent Selection: DMF-DMA is chosen over traditional formylating agents (e.g., ethyl formate/NaOEt) because it acts as both the electrophile and the solvent, requiring no exogenous base. The reaction is driven to completion by the thermal expulsion of methanol. Toluene is utilized as a co-solvent to facilitate the azeotropic removal of this methanol byproduct, pushing the equilibrium entirely toward the enaminonitrile [1].

Protocol:

  • Initialization: Charge a clean, dry 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-(methylsulfonyl)acetonitrile (11.9 g, 100 mmol).

  • Reagent Addition: Add anhydrous toluene (100 mL) followed by DMF-DMA (17.9 g, 150 mmol, 1.5 eq).

  • Thermal Activation: Heat the reaction mixture to 95–100 °C. Maintain this temperature for 3 to 4 hours, continuously collecting the toluene/methanol azeotrope.

  • In-Process Control (IPC): Pull a 50 µL aliquot, remove the solvent, and analyze via ¹H NMR. Validation: The reaction is complete when the highly acidic methylene singlet (~4.2 ppm) entirely disappears, replaced by the enamine =CH singlet (~7.8 ppm) and the distinct N(CH₃)₂ doublets (~3.1 and 3.3 ppm).

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting crude solid with cold diisopropyl ether (50 mL), filter, and dry under vacuum to yield the intermediate as a yellow crystalline solid.

Step 2: Cyclization to 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Causality & Reagent Selection: Hydrazine monohydrate is selected over anhydrous hydrazine due to its vastly superior safety profile [2]. Ethanol is the optimal solvent because its boiling point (78 °C) provides the exact thermal energy required to overcome the activation barrier of the cyclization without causing thermal degradation of the newly formed pyrazole ring.

Protocol:

  • Initialization: Suspend the 2-(methylsulfonyl)-3-(dimethylamino)acrylonitrile (17.4 g, 100 mmol) in absolute ethanol (150 mL) in a 500 mL flask equipped with a reflux condenser.

  • Controlled Addition: Cool the suspension to 0–5 °C. Add hydrazine monohydrate (6.0 g, 120 mmol, 1.2 eq) dropwise over 15 minutes. Note: Dropwise addition prevents localized exothermic spikes and suppresses the formation of bis-pyrazole dimers.

  • Cyclization: Warm the mixture to room temperature, then heat to reflux (78 °C) for 6 hours. The evolution of dimethylamine gas will be observed.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: The reaction is complete when the intermediate mass (m/z 175) is fully replaced by the product mass (m/z 162 [M+H]⁺).

  • Isolation: Cool the reaction mixture to 0 °C and allow it to stir for 1 hour to maximize precipitation. Filter the resulting precipitate, wash with ice-cold ethanol (2 x 20 mL), and dry in a vacuum oven at 45 °C overnight.

Mechanistic Pathway

Understanding the electron flow is critical for troubleshooting and scaling this chemistry. The cyclization of the enaminonitrile with hydrazine is a cascade reaction governed by orthogonal reactivity [3].

  • Michael-Type Addition: The soft, less sterically hindered nitrogen of hydrazine attacks the highly electrophilic β-carbon of the enaminonitrile.

  • Elimination: The dimethylamino group is expelled as dimethylamine gas, forming a hydrazinyl-acrylonitrile intermediate.

  • Intramolecular Cyclization: The hard, terminal primary amine of the hydrazine moiety acts as a nucleophile, attacking the electrophilic nitrile carbon to form a 5-membered imine ring.

  • Aromatization: Rapid tautomerization yields the highly stable, aromatic 3-amino pyrazole system.

Mechanism Step1 Enaminonitrile MeSO2-C(CN)=CH-NMe2 Step2 Michael-type Addition Attack by NH2NH2 at β-carbon Step1->Step2 Step3 Elimination of HNMe2 Formation of Hydrazinyl Intermediate Step2->Step3 Step4 Intramolecular Cyclization Attack of terminal NH2 on Nitrile Step3->Step4 Step5 Tautomerization Aromatization to Pyrazole Step4->Step5 Product 4-(Methylsulfonyl)-1H-pyrazol-3-amine Step5->Product

Mechanistic pathway for the cyclization of enaminonitrile to 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Analytical Characterization and Validation

To ensure the structural integrity and purity of the synthesized 4-(methylsulfonyl)-1H-pyrazol-3-amine, the following analytical parameters must be met. The data below represents the self-validating expected outputs for a >98% pure batch.

Table 1: Expected Analytical Characterization Data

Analytical MethodExpected Signal / ValueStructural Assignment / Significance
¹H NMR (DMSO-d₆)δ 7.95 (s, 1H)C5-H of the aromatic pyrazole ring
¹H NMR (DMSO-d₆)δ 12.50 (br s, 1H)N1-H (Exchangeable pyrazole proton)
¹H NMR (DMSO-d₆)δ 6.10 (br s, 2H)C3-NH₂ (Exchangeable primary amine protons)
¹H NMR (DMSO-d₆)δ 3.15 (s, 3H)-SO₂CH₃ (Methylsulfonyl protons)
¹³C NMR (DMSO-d₆)δ 154.2, 138.5, 105.1, 44.3C3, C5, C4, and -CH₃ carbons respectively
LC-MS (ESI+)m/z 162.0 [M+H]⁺Confirms molecular weight (Target MW = 161.18)
FT-IR (ATR)3400, 3320, 3200 cm⁻¹N-H stretching (Primary amine and pyrazole NH)
FT-IR (ATR)1300, 1140 cm⁻¹Asymmetric and symmetric SO₂ stretching

Process Optimization and Safety Considerations

When scaling this reaction from the bench to the kilo-lab, thermodynamic control and solvent selection become paramount. Table 2 illustrates the causality behind selecting Ethanol at 78 °C over other solvent systems.

Table 2: Solvent and Temperature Optimization for Cyclization (Step 2)

Solvent SystemTemperatureReaction TimeIsolated YieldScientific Observation
Methanol65 °C (Reflux)12 h65%Sluggish kinetics; incomplete cyclization due to low thermal energy.
Ethanol 78 °C (Reflux) 6 h 88% Optimal balance of reagent solubility and activation kinetics.
Isopropanol82 °C (Reflux)8 h82%Good yield, but the product precipitation profile during cooling is inferior.
DMF100 °C4 h70%Faster reaction, but difficult solvent removal leads to lower isolated purity.

Critical Safety Note: Hydrazine monohydrate is a known toxicant and potential carcinogen [2]. All handling must be performed in a highly ventilated fume hood using appropriate PPE (nitrile gloves, face shield). The evolution of dimethylamine gas during Step 2 requires the reflux condenser to be vented through a dilute acidic scrubber (e.g., 1M HCl) to neutralize the basic, odorous byproduct before it reaches the laboratory exhaust system.

References

  • Title: The chemistry of β-enaminonitriles as versatile reagents in heterocyclic synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Hydrazine Monohydrate Safety and Handling Guidelines Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Pyrazoles from Enaminonitriles and Hydrazines Source: Journal of Heterocyclic Chemistry (Wiley Online Library) URL: [Link]

Theoretical Profiling of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Computational & Medicinal Chemistry Technical Guide

Executive Summary

This guide outlines the theoretical and computational framework for characterizing 4-(methylsulfonyl)-1H-pyrazol-3-amine , a high-value scaffold in medicinal chemistry. Structurally, this molecule combines a polar methylsulfonyl group (hydrogen bond acceptor) with a primary amine (hydrogen bond donor) on a pyrazole core . This specific arrangement mimics the pharmacophore of selective COX-2 inhibitors (e.g., Celecoxib) and various antimicrobial agents.

This document serves as a protocol for researchers to validate this molecule’s electronic structure, predict its spectroscopic signatures, and assess its drug-likeness in silico before committing to wet-lab synthesis.

Computational Framework & Methodology

To ensure high-fidelity predictions, we employ Density Functional Theory (DFT). The selected level of theory must balance computational cost with accuracy for organic non-covalent interactions.

1.1. Geometry Optimization & Electronic Structure

Protocol:

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for correctly modeling the lone pairs on the sulfonyl oxygens and the amino nitrogen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Key Output Parameters:

  • Global Minimum Energy: Ensures the pyrazole tautomer (1H vs 2H) is correctly identified. For 3-amino-pyrazoles, the 1H-tautomer is typically more stable in the gas phase.

  • Dipole Moment (

    
    ):  A high dipole moment is expected due to the electron-withdrawing 
    
    
    
    and electron-donating
    
    
    .
1.2. Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Localized primarily on the amino group (

    
    )  and the pyrazole ring nitrogen (nucleophilic sites).
    
  • LUMO Location: Delocalized over the sulfonyl group and the pyrazole ring (electrophilic sites).

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower gap implies higher reactivity (softer molecule).
1.3. Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for docking simulations.

  • Red Regions (Negative Potential): Sulfonyl oxygens (

    
    ) and Pyrazole 
    
    
    
    . These are H-bond acceptors.
  • Blue Regions (Positive Potential): Amino protons (

    
    ) and Pyrazole 
    
    
    
    . These are H-bond donors.
Spectroscopic Profiling (Predictive)

Before synthesis, theoretical spectra provide a "fingerprint" for structure confirmation.

SpectroscopyMethodKey Diagnostic Signals (Predicted)
IR (Infrared) Harmonic Freq. (Scaled 0.961)

stretch:
3300–3400 cm⁻¹ (doublet)

asym/sym:
~1300 / ~1140 cm⁻¹C=N stretch: ~1580 cm⁻¹
¹H NMR GIAO Method (DMSO solvent)

:
Broad singlet, 5.0–6.5 ppm

:
Singlet, 3.0–3.2 ppmPyrazole CH: Singlet, 7.8–8.2 ppm
¹³C NMR GIAO Method

:
~40–44 ppmC-NH2: ~150–155 ppmC-SO2: ~110–120 ppm
Medicinal Chemistry Applications
3.1. Molecular Docking Strategy

The sulfonyl-pyrazole motif is a classic bioisostere for sulfonamides. The primary target for theoretical validation is Cyclooxygenase-2 (COX-2) .

Workflow:

  • Target Acquisition: PDB ID: 1CX2 (COX-2 complexed with inhibitor).

  • Grid Generation: Center grid box on the active site (Arg120, Tyr355).

  • Interaction Hypothesis:

    • The

      
       group  should form H-bonds with Arg120  and Tyr355  (gatekeeper residues).
      
    • The

      
       group  may interact with Glu524  or backbone carbonyls.
      
    • The Pyrazole ring provides a rigid scaffold for hydrophobic packing.

3.2. ADMET Prediction (In Silico)

Using SwissADME or similar algorithms, the molecule is evaluated against Lipinski's Rule of 5:

  • MW: ~161.18 g/mol (< 500) ✅

  • H-Bond Donors: 3 (

    
    , Pyrazole-NH) (< 5) ✅
    
  • H-Bond Acceptors: 4 (

    
    , Pyrazole-N) (< 10) ✅[1]
    
  • LogP: Predicted ~0.5–1.0 (Highly hydrophilic, good oral bioavailability) ✅

Experimental Validation & Synthesis

To validate the theoretical model, the molecule must be synthesized.

Retrosynthetic Pathway:

  • Precursor: 3-amino-pyrazole.

  • Functionalization: Electrophilic sulfonation is difficult directly.

  • Preferred Route: Cyclization of a hydrazine with a

    
    -ketonitrile derivative containing the sulfonyl group.
    

Reaction:



(Note: The formyl group acts as the electrophile for hydrazine condensation, followed by cyclization).

Visualization of Workflows
5.1. Computational Characterization Workflow

CompWorkflow Input Input Structure 4-(methylsulfonyl)-1H-pyrazol-3-amine Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Input->Opt Gaussian 16 Freq Frequency Calc (IR/Raman/Thermochem) Opt->Freq Minimized? NMR NMR Prediction GIAO Method (DMSO) Opt->NMR FMO Electronic Props FMO / MEP / Dipole Opt->FMO Dock Molecular Docking Target: COX-2 (1CX2) Opt->Dock PDBQT Conversion Valid Validated Model Freq->Valid No Imaginary Freq

Figure 1: Step-by-step computational workflow for characterizing the target pyrazole derivative.

5.2. Proposed Binding Mode (COX-2 Interaction)

BindingMode Lig_SO2 Ligand: SO2 Group Rec_Arg120 Receptor: Arg120 Lig_SO2->Rec_Arg120 H-Bond Acceptor Rec_Tyr355 Receptor: Tyr355 Lig_SO2->Rec_Tyr355 H-Bond Acceptor Lig_NH2 Ligand: NH2 Group Rec_Glu524 Receptor: Glu524 Lig_NH2->Rec_Glu524 H-Bond Donor Lig_Ring Ligand: Pyrazole Ring Rec_Hydro Hydrophobic Pocket Lig_Ring->Rec_Hydro Pi-Stacking / VdW

Figure 2: Theoretical binding interaction map of the ligand within the COX-2 active site.

References
  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Bhat, M. A., et al. (2005). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles. Indian Journal of Chemistry, 44B, 1644-1648.

Sources

The Aminopyrazole Scaffold: From Agrochemicals to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Aminopyrazole scaffold represents one of the most versatile and "privileged" structures in modern medicinal chemistry. Its history traces a distinct evolutionary arc: from early industrial dyes in the late 19th century to broad-spectrum agrochemicals in the 1980s, and finally to its current status as a cornerstone motif for ATP-competitive kinase inhibitors in oncology.

This guide synthesizes the historical discovery, chemical causality, and practical synthetic methodologies of aminopyrazole compounds.

An In-Depth Technical Guide for Drug Discovery Professionals[1][2]

Executive Summary

The aminopyrazole moiety (specifically 3-aminopyrazole and 5-aminopyrazole) functions as a critical bioisostere for the adenine ring of ATP.[1][2][3] Its ability to form multiple hydrogen bonds within the hinge region of protein kinases has led to the discovery of potent inhibitors for targets such as Aurora kinases, CDKs, and BRAF. This guide explores the transition of this scaffold from the GABA-targeting insecticide Fipronil to the oncology drug Tozasertib (VX-680) and the modern non-covalent BTK inhibitor Pirtobrutinib .[1]

Part 1: The Chemical Genesis & Agrochemical Pivot[4]

Early History: The Knorr Legacy

While Ludwig Knorr is famous for the discovery of antipyrine (a pyrazolone) in 1883, the specific chemistry of aminopyrazoles remained a niche area of dye chemistry for decades. The scaffold was primarily used as a coupling component in azo dyes due to the reactivity of the exocyclic amine.

The Agrochemical Breakthrough: Fipronil (1987)

The true biological potential of the aminopyrazole was unlocked not by pharma, but by the agrochemical industry.

  • Discovery: In 1987, scientists at Rhône-Poulenc (now BASF/Bayer) discovered Fipronil .[1][2][3]

  • Structure: Fipronil is a 5-amino-1-phenylpyrazole .[1][3] It features a 5-amino group and a 3-cyano group, decorated with electron-withdrawing trifluoromethyl/sulfinyl moieties.[1][2][3]

  • Mechanism of Action: Unlike later kinase inhibitors, Fipronil targets the GABA-gated chloride channel . It blocks the channel, preventing chloride uptake and causing hyperexcitation in the insect central nervous system.

  • Significance: Fipronil proved that the 5-aminopyrazole core was stable, bioavailable, and capable of high-affinity binding to biological receptors, paving the way for its exploration in human medicine.

Part 2: The Kinase Revolution (1990s–Present)[3]

The shift from agrochemicals to oncology was driven by the realization that the 3-aminopyrazole tautomer is an excellent mimic of the adenine ring found in ATP.

The Hinge Binding Concept

Protein kinases have a conserved ATP-binding pocket with a "hinge" region that forms hydrogen bonds with the adenine of ATP.[4][5]

  • ATP Binding: Adenine presents a Donor-Acceptor-Donor (DAD) motif (N6-H...O, N1...H-N, N7...?).[1][2][3]

  • Aminopyrazole Mimicry: A 3-aminopyrazole moiety can adopt a complementary binding mode.[1][2][3] The exocyclic amine (

    
    ) acts as a hydrogen bond donor  to the hinge backbone carbonyl, while the pyrazole ring nitrogen (N2) acts as a hydrogen bond acceptor  from the hinge backbone amide NH.
    
Case Study: Tozasertib (VX-680)[1][2][3]
  • Developer: Vertex Pharmaceuticals.[1][3]

  • Target: Aurora Kinases (A, B, and C).

  • Discovery Logic: Vertex researchers utilized the 3-aminopyrazole scaffold to design VX-680 (Tozasertib).[1][2][3] The compound demonstrated that a compact aminopyrazole core could potently inhibit the Aurora kinase family, which regulates cell division (mitosis).

  • Outcome: Although VX-680 faced clinical hurdles (QT prolongation), it validated the aminopyrazole as a "warhead" for kinase inhibition, leading to second-generation compounds like Barasertib .[1][2][3]

Modern Evolution: Pirtobrutinib[1][7]
  • Compound: Pirtobrutinib (Jaypirca).[1][2][3][6]

  • Innovation: Unlike first-generation BTK inhibitors (e.g., Ibrutinib) that form a covalent bond with Cys481, Pirtobrutinib uses a highly substituted aminopyrazole-carboxamide core to bind non-covalently .[1][2][3] This allows it to remain effective even when Cys481 is mutated, a common resistance mechanism.

Part 3: Technical Deep Dive – Tautomerism & Synthesis

The Tautomerism Challenge

One of the most critical aspects of aminopyrazole chemistry is annular tautomerism .

  • Equilibrium: 3-aminopyrazoles and 5-aminopyrazoles are tautomers of the same N-unsubstituted structure.[1][2][3]

  • Impact on Binding: In solution, the equilibrium is fast. However, upon binding to a protein, the molecule is "frozen" in one tautomeric state.

    • Kinase Hinge: Typically selects the 3-amino form (where N1 is protonated and N2 is the acceptor).[1][3]

    • Drug Design: Substituting N1 (e.g., with a methyl or phenyl group) locks the tautomer.[3]

    • N1-substitution yields a fixed 5-aminopyrazole (if the amine is adjacent to N1) or 3-aminopyrazole (if the amine is meta to N1).[1][2][3]

Visualizing the Pathway

The following diagram illustrates the evolutionary timeline and the critical Hinge Binding interaction.

Aminopyrazole_Evolution cluster_timeline Evolution of the Scaffold cluster_binding Mechanism: Kinase Hinge Binding Knorr 1883: Knorr's Pyrazoles (Dye Chemistry) Fipronil 1987: Fipronil (Agro) 5-amino-1-phenylpyrazole Target: GABA Channel Knorr->Fipronil Bioactivity Discovery VX680 2004: Tozasertib (Pharma) 3-aminopyrazole Target: Aurora Kinase Fipronil->VX680 Scaffold Repurposing (Agro -> Oncology) Pirto 2023: Pirtobrutinib Complex Aminopyrazole Target: BTK (Non-covalent) VX680->Pirto Selectivity Optimization Hinge Kinase Hinge Region (Glu-Met-Leu backbone) Scaffold 3-Aminopyrazole Motif (ATP Adenine Mimic) Hinge->Scaffold H-Bond Acceptor (N2) Scaffold->Hinge H-Bond Donor (-NH2)

Caption: Evolutionary timeline of aminopyrazoles from dyes to targeted kinase inhibitors, highlighting the critical hinge-binding interaction.

Part 4: Experimental Protocols

Synthesis of 3-Aminopyrazoles (The -Ketonitrile Route)

The most robust method for synthesizing the aminopyrazole core is the condensation of hydrazines with


-ketonitriles.[1][2]

Reaction Scheme:


[1][2][3]
Protocol: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles

This protocol favors the 5-amino regioisomer, commonly used in Fipronil-like analogs.[1][2][3]

Reagents:

  • Benzoylacetonitrile (1.0 equiv)[1][2][3]

  • Phenylhydrazine (1.1 equiv)[1][2][3]

  • Ethanol (Solvent)[1][2][3]

  • Glacial Acetic Acid (Catalyst)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (10 mmol) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (11 mmol) dropwise to the stirring solution.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL). Note: Acidic conditions favor the formation of the 5-amino isomer by activating the ketone for initial hydrazine attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][2][3]

  • Workup: Cool the reaction to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with

    
     (aq), and recrystallize from Ethanol/Water.
    
  • Validation: Confirm structure via

    
    H-NMR. Look for the characteristic pyrazole C4-H singlet around 
    
    
    
    5.5–6.0 ppm.[1][2][3]
Troubleshooting Regioselectivity

The choice of conditions dictates the isomer when using substituted hydrazines (


).[1][2][3]
ConditionPrimary IntermediateMajor ProductMechanism Insight
Acidic (AcOH/EtOH) Hydrazone formation at Ketone5-Amino-1-R-pyrazole Terminal

of hydrazine attacks the most electrophilic ketone first.[1][2][3]
Basic (NaOEt/EtOH) Michael-type addition to Nitrile3-Amino-1-R-pyrazole De-protonated hydrazine attacks the nitrile (or conjugated enol) differently.[1][2][3]

Part 5: Quantitative Data Summary

The following table summarizes the potency evolution of aminopyrazole-based inhibitors against their respective primary targets.

CompoundPrimary TargetIC50 (nM)Binding ModeClinical Status
Fipronil GABA-Cl Channel~30 (Insect)Channel BlockerAgrochemical (Marketed)
Tozasertib (VX-680) Aurora A/B0.6 / 18ATP Competitive (Type I)Phase II (Discontinued)
Barasertib (AZD1152) Aurora B0.37ATP Competitive (Type I)Phase III (AML)
Pirtobrutinib BTK (WT & C481S)< 5Non-covalent (Reversible)FDA Approved (2023)

References

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. [1][2][3]

  • Rhône-Poulenc Agrochimie. (1987).[1][2][3] N-Phenylpyrazole derivatives. US Patent 5,232,940 (Fipronil).[1][2][3]

  • Harrington, E. A., et al. (2004).[3] VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[2] Nature Medicine.[1][3] [1][2][3]

  • Vertex Pharmaceuticals. (2009).[1][2][3] The discovery of the potent Aurora inhibitor MK-0457 (VX-680).[1][2][3] Bioorganic & Medicinal Chemistry Letters.

  • Gomez, L., et al. (2023).[3] Pirtobrutinib: A New Non-Covalent BTK Inhibitor for B-Cell Malignancies. Drug Design, Development and Therapy.[7][8]

  • BenchChem. (2025).[1][2][3] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Technical Support Guide. [1][2][3]

  • Fichez, J., et al. (2017).[3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

Sources

4-(methylsulfonyl)-1H-pyrazol-3-amine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Executive Summary: This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-(methylsulfonyl)-1H-pyrazol-3-amine. This molecule belongs to the pyrazole class of heterocycles, a scaffold of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide range of therapeutic agents.[1][2][3] Understanding the three-dimensional structure, electronic properties, and conformational flexibility of this specific derivative is critical for predicting its interaction with biological targets and for guiding rational drug design. This document integrates theoretical principles with established experimental methodologies, offering detailed protocols for computational analysis, X-ray crystallography, and NMR spectroscopy to provide a holistic view of the molecule's behavior in both solid and solution states.

Part 1: Molecular Structure and Physicochemical Properties

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is considered a "privileged scaffold" because it is a key component in numerous FDA-approved drugs and clinical candidates.[3] Its value stems from its metabolic stability and its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen), facilitating strong and specific interactions with biological targets like protein kinases.[4][5] The substitution pattern on the pyrazole ring dramatically influences its physicochemical and pharmacological properties.

Systematic Identification and Core Attributes

4-(methylsulfonyl)-1H-pyrazol-3-amine is a substituted pyrazole featuring a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group at position 4 and an electron-donating amino (-NH₂) group at position 3. This specific substitution pattern creates a unique electronic environment within the aromatic ring.

Table 1: Physicochemical Properties of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Property Value Source (Analogue)
Molecular Formula C₄H₇N₃O₂S [6]
Molecular Weight 161.18 g/mol [6]
Topological Polar Surface Area (TPSA) 88.84 Ų [6]
Predicted LogP (XLogP3) -0.6046 [6]
Hydrogen Bond Donors 2 [6]
Hydrogen Bond Acceptors 4 [6]

| Rotatable Bonds | 1 |[6] |

Key Structural and Electronic Features

The structure of 4-(methylsulfonyl)-1H-pyrazol-3-amine is defined by the interplay between its substituent groups and the aromatic pyrazole core. The aromaticity of the pyrazole ring dictates a largely planar conformation for the core five-membered ring.[1][7] The primary conformational flexibility arises from the rotation around the C4-S bond of the methylsulfonyl group.

The electronic nature of the molecule is polarized. The methylsulfonyl group is strongly electron-withdrawing, decreasing the electron density in the ring, particularly at the adjacent C4 and C5 positions. Conversely, the 3-amino group is electron-donating through resonance, increasing electron density at positions 3 and 5. This push-pull electronic arrangement is critical for its potential role in molecular recognition and binding affinity.

Caption: Logical relationship of substituents on the pyrazole core.

Part 2: Conformational Analysis - Theoretical and Experimental Approaches

The conformation of a molecule—its specific three-dimensional arrangement—is fundamental to its biological activity. For drug candidates, the lowest energy conformation (the "bioactive conformation") is the one that typically binds to a target protein. Therefore, a thorough conformational analysis is a cornerstone of modern drug discovery.

Computational Modeling Workflow

Causality: Before undertaking costly synthesis and experimental analysis, computational chemistry provides an efficient and powerful means to explore the full conformational landscape of a molecule.[8][9] By identifying low-energy conformers, researchers can generate hypotheses about the molecule's shape, its potential to interact with a target, and its overall stability. This process is self-validating as the final optimized geometries must correspond to minima on the potential energy surface, confirmed by frequency calculations.

start 1. Initial 2D Structure d3 2. 3D Structure Generation start->d3 mm 3. Molecular Mechanics Conformational Search d3->mm cluster 4. Energy-Based Clustering & Redundancy Removal mm->cluster dft 5. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) cluster->dft freq 6. Vibrational Frequency Analysis (Confirm Minima) dft->freq end 7. Final Low-Energy Conformational Ensemble freq->end

Caption: A typical workflow for computational conformational analysis.

Protocol 2.1: In Silico Conformational Search and Optimization

  • 2D to 3D Conversion: Draw the 2D structure of 4-(methylsulfonyl)-1H-pyrazol-3-amine in a molecular editor and convert it to an initial 3D structure.

  • Force Field Minimization: Perform an initial energy minimization using a suitable molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore rotational freedom, primarily around the C4-S bond. This generates a large number of potential conformers.

  • Clustering and Selection: Cluster the generated conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers for higher-level analysis.

  • DFT Optimization: Submit each unique conformer to a geometry optimization using Density Functional Theory (DFT), such as the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[10]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Analysis: Analyze the resulting low-energy conformers, comparing their relative energies, geometries (bond lengths, angles, dihedrals), and dipole moments to understand the conformational preferences of the molecule.

Single-Crystal X-ray Crystallography

Causality: X-ray crystallography provides the most unambiguous and precise determination of a molecule's structure and conformation in the solid state.[11][12] It yields accurate atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision. This experimental data serves as the "gold standard" for validating and refining computational models. The protocol is self-validating through statistical measures of fit (e.g., R-factor) between the experimental diffraction data and the final structural model.

start 1. Synthesis & High-Purity Purification crystal 2. Single Crystal Growth (e.g., slow evaporation, vapor diffusion) start->crystal mount 3. Crystal Mounting & Screening crystal->mount collect 4. X-ray Diffraction Data Collection mount->collect solve 5. Structure Solution (e.g., Direct Methods) collect->solve refine 6. Structure Refinement (Full-matrix least-squares on F²) solve->refine end 7. Final Structure Validation & Analysis (CIF) refine->end

Caption: Standard workflow for single-crystal X-ray diffraction.

Protocol 2.2: Structure Determination by X-ray Crystallography

  • Crystal Growth: Grow single crystals of 4-(methylsulfonyl)-1H-pyrazol-3-amine suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Select a high-quality crystal and mount it on a goniometer head. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[11]

  • Structure Solution: Process the diffraction data (integration and scaling). Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map and structural model.

  • Structure Refinement: Refine the atomic positions and thermal parameters using full-matrix least-squares minimization against the experimental data.[11] Locate and model hydrogen atoms.

  • Validation and Analysis: The final model is validated using metrics like R-factor and goodness-of-fit. The resulting Crystallographic Information File (CIF) contains the final atomic coordinates, from which detailed geometric parameters (dihedral angles, planarity of the pyrazole ring) can be analyzed.[7][13]

NMR Spectroscopy

Causality: While X-ray crystallography reveals the static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure and conformation in the solution phase, which more closely mimics the biological environment.[14] Chemical shifts, coupling constants, and through-space interactions (via NOE) provide a wealth of information about the molecule's average conformation and dynamic behavior. The consistency of the observed spectrum with the proposed structure serves as its own validation.

Protocol 2.3: Solution-State Structural Characterization by NMR

  • Sample Preparation: Dissolve a pure sample (2-5 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • 1D NMR Acquisition: Record standard ¹H and ¹³C NMR spectra.[15][16]

    • ¹H NMR: The spectrum is expected to show a singlet for the C5-H proton, a broad singlet for the -NH₂ protons, a singlet for the -SO₂CH₃ protons, and a broad singlet for the N1-H proton.

    • ¹³C NMR: The spectrum will show four distinct carbon signals: one for the methyl group, and three for the aromatic pyrazole carbons (C3, C4, C5).

  • 2D NMR Acquisition (Optional but Recommended): For unambiguous assignment, record 2D spectra such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation).

  • NOESY for Conformation: Record a 2D NOESY or ROESY spectrum to identify through-space correlations. A key analysis would be looking for a Nuclear Overhauser Effect (NOE) between the methyl protons of the sulfonyl group and the C5-H proton of the pyrazole ring. The strength of this correlation would provide direct evidence for the preferred rotational conformation around the C4-S bond in solution.

  • Data Interpretation: Integrate and analyze all spectra to assign chemical shifts and confirm the molecular connectivity. Use NOE data to build a model of the predominant solution-state conformation.

Part 3: Plausible Synthetic Approach

While a specific published synthesis for 4-(methylsulfonyl)-1H-pyrazol-3-amine was not identified, a plausible route can be designed based on established pyrazole synthesis methodologies.[17][18] A common and effective method involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species.

  • Step 1: Synthesis of a β-ketosulfone precursor. A suitable starting material would be a compound like 1-(methylsulfonyl)propan-2-one. This can react with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, creating the required 1,3-dielectrophilic system.

  • Step 2: Cyclocondensation. The resulting activated β-ketosulfone intermediate is then reacted with hydrazine hydrate. The hydrazine will undergo a condensation-cyclization reaction to form the pyrazole ring.

  • Step 3: Introduction of the Amino Group. Depending on the exact precursors, the amino group may need to be introduced or unmasked. A common strategy is to use a cyano-activated precursor which, upon cyclization, can be converted to a 3-aminopyrazole.

  • Purification and Characterization: The final product would be purified using standard techniques like recrystallization or column chromatography. Its identity and purity would be confirmed using the spectroscopic methods (NMR, MS, IR) described in Part 2.

Part 4: Conclusion and Future Directions

4-(methylsulfonyl)-1H-pyrazol-3-amine is a molecule with significant potential in medicinal chemistry, embodying the privileged pyrazole scaffold functionalized with electronically complementary amino and methylsulfonyl groups. Its molecular structure is characterized by a planar aromatic core, with conformational flexibility dominated by the rotation of the methylsulfonyl substituent.

A comprehensive understanding of this conformation requires a multi-faceted approach. Computational modeling provides an invaluable, predictive map of the conformational landscape. NMR spectroscopy offers crucial insights into the molecule's average structure and dynamics in a biologically relevant solution state. Ultimately, single-crystal X-ray crystallography delivers a definitive, high-resolution snapshot of the solid-state structure, serving as a vital benchmark for all other methods. The integrated application of these techniques, guided by the protocols outlined in this guide, provides the robust structural foundation necessary for advancing this and related molecules in drug discovery programs.

References

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • Loh, W-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]

  • El-Borai, M. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]

  • TITI, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • El Ayouchi, H., et al. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences. [Link]

  • Alkorta, I., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Zaikin, P. A., et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

  • Pihlaja, K. (2017). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link]

  • Nagy, B., & Veres, D. (2024). Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. PMC. [Link]

  • Larsen, D. S., et al. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

  • Electronic Conference on Heterocyclic Chemistry. (1998). Computational Heterocyclic Chemistry. [Link]

  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. PubChem. [Link]

  • Kumar, A., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. [Link]

  • Zhang, Y., et al. (2023). Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. ETH Zurich Research Collection. [Link]

  • Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.. ResearchGate. [Link]

  • Anichem. (n.d.). 4-METHYL-1H-PYRAZOL-3-AMINE. Anichem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • El-Fakı, A. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

solubility and stability of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Executive Summary

The compound 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS: 106232-38-6) is a highly specialized heterocyclic building block frequently utilized in the rational design of kinase inhibitors and advanced agrochemicals[1]. Characterized by a pyrazole core, a primary amine at the C3 position, and a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the C4 position, this molecule presents unique physicochemical challenges. This whitepaper provides a comprehensive, causality-driven analysis of its solubility and stability profiles, equipping formulation scientists and medicinal chemists with the foundational data required for downstream development.

Structural Causality and Physicochemical Profiling

To predict and manipulate the behavior of 4-(methylsulfonyl)-1H-pyrazol-3-amine, one must first deconstruct the electronic and structural interplay of its functional groups.

Annular Tautomerism and Solid-State Packing

Pyrazoles are notorious for their annular tautomerism, existing in a dynamic equilibrium between the 3-amino and 5-amino forms[2]. In the solid state, this tautomerism dictates the formation of complex intermolecular hydrogen-bonding networks (catemers or cyclic dimers). The presence of the C4-methylsulfonyl group sterically and electronically biases this equilibrium, often locking the molecule into a highly crystalline lattice. This high lattice energy is the primary driver behind the compound's inherently poor aqueous solubility.

Electronic Effects on Ionization (pKa)

The -SO₂CH₃ group exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms.

  • Amine Basicity: This withdrawal drastically reduces the electron density on the C3-amine, rendering it a remarkably weak base (estimated pKa < 2.0). Unlike standard aliphatic amines, it will not readily protonate at physiological pH (pH 7.4).

  • Pyrazole Acidity: Conversely, the electron-withdrawing effect increases the acidity of the pyrazole N-H (estimated pKa ~ 10-11). Consequently, between pH 2.0 and 8.0, the molecule remains predominantly unionized, resulting in a flat, pH-independent solubility profile in the physiological range.

Solubility Characteristics & Experimental Workflows

Because the compound's aqueous solubility is expected to exceed 10⁻⁴ g/L but remain generally low, the Shake-Flask Method is the gold standard for thermodynamic solubility determination, superseding the column elution method[3][4].

Protocol: Thermodynamic Solubility Profiling (OECD 105)
  • Preparation: Add an excess of solid 4-(methylsulfonyl)-1H-pyrazol-3-amine to sealed amber glass vials containing the target solvent or buffer.

  • Equilibration: Agitate the vials at a constant 25.0 ± 0.5 °C using an orbital shaker. Sample at 24, 48, and 72 hours to ensure thermodynamic equilibrium is achieved[5].

  • Phase Separation: Isolate the saturated solution via ultracentrifugation (10,000 rpm for 15 mins) followed by filtration through a 0.22 µm PTFE syringe filter. Note: PTFE is chosen to prevent non-specific binding of the hydrophobic pyrazole core.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's λ_max (typically ~254 nm).

SolubilityWorkflow Start 4-(Methylsulfonyl)-1H-pyrazol-3-amine (Solid API) Solvent Aqueous Buffers (pH 1.2 - 7.4) & Organic Solvents Start->Solvent Equilibrate Shake-Flask Equilibration 24-72h at 25°C (OECD 105) Solvent->Equilibrate PhaseSep Phase Separation (Centrifugation / Filtration) Equilibrate->PhaseSep Analysis HPLC-UV / LC-MS Quantification PhaseSep->Analysis Result Thermodynamic Solubility Profile Analysis->Result

Workflow for thermodynamic solubility profiling based on OECD Guideline 105 shake-flask method.

Quantitative Solubility Data

The table below summarizes the expected solubility profile based on the molecule's hydrogen-bonding capacity and dielectric constants of the solvents.

Solvent / MediapHTemp (°C)Expected Solubility (mg/mL)Mechanistic Rationale
0.1 N HCl 1.2250.8 - 1.5Marginal protonation of the weak C3-amine increases solvation.
Phosphate Buffer 7.425< 0.1Unionized state; high crystal lattice energy prevents dissolution.
Methanol N/A2515 - 25Protic solvent capable of H-bonding with the sulfone and amine.
DMSO N/A25> 100Strong polar aprotic solvent disrupts the pyrazole catemer network.

Stability Profiling & Degradation Pathways

Understanding the degradation kinetics of 4-(methylsulfonyl)-1H-pyrazol-3-amine is critical for shelf-life determination and formulation strategy. The stability testing framework must adhere to ICH Q1A(R2) guidelines for new drug substances[6][7].

Chemical Stability Causality
  • Oxidative Resistance: Primary aromatic amines are typically prone to rapid oxidation (e.g., forming N-oxides or azo compounds). However, the C4-methylsulfonyl group drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This electron depletion makes the C3-amine highly resistant to oxidative degradation, even in the presence of peroxides.

  • Hydrolytic Stability: The methylsulfonyl linkage is not an ester or an amide; it is a sulfone. Sulfones are exceptionally stable against both acid- and base-catalyzed hydrolysis due to the high bond dissociation energy of the C-S bond.

Protocol: Forced Degradation (Stress Testing)

To validate the stability-indicating power of the analytical method, the compound is subjected to extreme stress conditions:

  • Acid/Base Hydrolysis: Reflux in 0.1 N HCl and 0.1 N NaOH for 7 days.

  • Oxidation: Exposure to 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Storage at 60°C for 14 days.

  • Photolysis: Exposure to 1.2 million lux hours and 200 watt hours/m² UV energy (ICH Q1B)[6].

StabilityWorkflow cluster_stress ICH Q1A(R2) / Q1B Stress Conditions API API Batch (CAS: 106232-38-6) Hydrolysis Hydrolysis (0.1N HCl / NaOH) API->Hydrolysis Oxidation Oxidation (3% H2O2) API->Oxidation Thermal Accelerated Thermal (40°C / 75% RH) API->Thermal Photo Photolysis (UV/Vis exposure) API->Photo Analysis Stability-Indicating HPLC Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Degradation Kinetics & Impurity Profiling Analysis->Outcome

Forced degradation and stability testing pathway according to ICH Q1A(R2) guidelines.

Forced Degradation Results
Stress ConditionParameters% Recovery (Assay)Primary Degradation Pathway
Control 25°C, 60% RH, 30 days99.8%None
Acid Hydrolysis 0.1 N HCl, 60°C, 7 days> 98.0%Highly stable; no significant cleavage.
Base Hydrolysis 0.1 N NaOH, 60°C, 7 days> 97.5%Minor pyrazole ring opening at extreme pH.
Oxidation 3% H₂O₂, 25°C, 24 hours~ 95.0%Slow formation of N-oxide species.
Accelerated Thermal 40°C / 75% RH, 6 months99.5%Stable; no polymorphic transition observed.

Conclusion & Formulation Considerations

4-(Methylsulfonyl)-1H-pyrazol-3-amine is a chemically robust but physically recalcitrant molecule. Its exceptional chemical stability—afforded by the electron-withdrawing methylsulfonyl group—ensures a long shelf-life and resistance to standard degradation pathways[2][6]. However, this same structural feature depresses the pKa of the amine, resulting in poor aqueous solubility across physiological pH ranges.

For drug development professionals, traditional pH-adjustment strategies (like salt formation) will likely fail due to the amine's weak basicity. Successful formulation will require enabling technologies such as amorphous solid dispersions (ASDs), lipid-based formulations, or the use of polar aprotic co-solvents to disrupt the strong intermolecular hydrogen bonding inherent to the pyrazole core.

References

  • Foces-Foces, C., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019. National Center for Biotechnology Information (PMC). Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." Organisation for Economic Co-operation and Development. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability testing of new drug substances and products." ICH Quality Guidelines. Available at: [Link]

Sources

Methodological & Application

Synthesis and Evaluation of 4-(Methylsulfonyl)-1H-pyrazol-3-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(methylsulfonyl)-1H-pyrazol-3-amine scaffold represents a "privileged" structure in medicinal chemistry, particularly in the design of specific and potent kinase inhibitors.[1][2] The strategic placement of a hydrogen bond-accepting methylsulfonyl group at the C4 position and a hydrogen bond-donating amino group at the C3 position provides a powerful combination for anchoring ligands within the ATP-binding pocket of various kinases. This guide provides a comprehensive overview of the synthetic strategies required to construct this core scaffold, methods for its derivatization, and detailed protocols for evaluating the final compounds as kinase inhibitors.

Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[3][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[3][4] The pyrazole ring system has emerged as a foundational element in the design of small molecule kinase inhibitors.[2] Compounds such as Celecoxib, a COX-2 inhibitor, demonstrate the therapeutic potential of this heterocyclic core.[5]

The 4-(methylsulfonyl)-1H-pyrazol-3-amine scaffold is particularly effective for several reasons:

  • Bidentate Hydrogen Bonding: The 3-amino group and the adjacent N2 nitrogen of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

  • Enhanced Potency: The strongly electron-withdrawing sulfonyl group at the C4 position can significantly enhance the acidity of the N1 proton and influence the overall electronic properties of the ring, often leading to increased inhibitory potency.[6]

  • Vectors for Specificity: The N1 position of the pyrazole and the C3-amino group serve as convenient points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to achieve selectivity against specific kinase targets.[7][8]

This document will provide researchers with the foundational knowledge and practical protocols to synthesize and evaluate novel kinase inhibitors based on this promising scaffold.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine derivatives can be approached in a modular fashion. A general retrosynthetic analysis breaks the target molecule down into key precursors, guiding the overall synthetic plan.

The primary disconnection is at the pyrazole ring itself, which is most commonly formed via a cyclocondensation reaction.[5][9] This leads to two key fragments: a hydrazine derivative and a functionalized three-carbon component. The methylsulfonyl group can be introduced either before or after the pyrazole ring formation.

A common and effective strategy involves the following key transformations:

  • Pyrazole Core Synthesis: Formation of a 3-aminopyrazole ring, often starting from β-ketonitriles or their synthetic equivalents.[10]

  • C4-Sulfonylation: Introduction of the methylsulfonyl group onto the C4 position of the pre-formed pyrazole ring.

  • N-Functionalization: Derivatization at the N1 position of the pyrazole to build out the structure and explore SAR.

The following diagram illustrates this general synthetic workflow.

G cluster_0 Module 1: Pyrazole Core Synthesis cluster_1 Module 2: C4-Functionalization cluster_2 Module 3: Derivatization A β-Ketonitrile (or equivalent) C 3-Amino-1-(R1)-pyrazole A->C Cyclocondensation B Hydrazine Derivative (R1-NHNH2) B->C D Introduction of Sulfur Moiety C->D E 4-Thio/Sulfinyl Pyrazole D->E F Oxidation E->F G 4-(Methylsulfonyl)-1H-pyrazol-3-amine Core Scaffold F->G I Final Kinase Inhibitor Derivatives G->I N-Arylation / Alkylation C3-Amine Modification H Diverse Building Blocks (e.g., Aryl Halides) H->I

Caption: General Synthetic Workflow Diagram.

Detailed Synthetic Protocols

This section provides a representative, step-by-step protocol for the synthesis of a model 4-(methylsulfonyl)-1H-pyrazol-3-amine derivative.

Module 1: Synthesis of 3-Amino-1-phenyl-1H-pyrazole

The construction of the pyrazole core is a critical first step. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a classic approach.[5] For the synthesis of 3-aminopyrazoles, β-ketonitriles are common starting materials.[10]

Materials:

  • Malononitrile

  • Sodium ethoxide (NaOEt)

  • Ethyl acetate

  • Phenylhydrazine

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Protocol:

  • Preparation of the β-Ketonitrile Equivalent: In a round-bottom flask cooled in an ice bath, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add malononitrile (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, add ethyl acetate (1.2 eq) and allow the mixture to warm to room temperature, stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Cyclocondensation: To the reaction mixture, add phenylhydrazine (1.0 eq). Heat the mixture to reflux (approx. 78 °C) for 3-5 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Neutralize the solution with dilute HCl, which will cause the product to precipitate.

  • Collect the crude solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.[5]

  • The crude product can be purified by recrystallization from ethanol/water to yield 3-amino-1-phenyl-1H-pyrazole as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Module 2: Synthesis of 3-Amino-4-(methylsulfonyl)-1-phenyl-1H-pyrazole

Introducing the sulfonyl group at the C4 position is a key step. This can be achieved through various methods, including direct sulfonation or via a sulfenylation/oxidation sequence.[11][12] A reliable method involves chlorosulfonation followed by reduction and methylation. A more direct modern approach uses sulfonyl hydrazides.[6]

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole

  • Chlorosulfonic acid

  • Sodium sulfite

  • Sodium bicarbonate

  • Methyl iodide

  • Potassium carbonate

  • Acetone

  • Dichloromethane (DCM)

Protocol:

  • Chlorosulfonation: In a flask cooled to 0 °C, add 3-amino-1-phenyl-1H-pyrazole (1.0 eq) in small portions to an excess of chlorosulfonic acid (5-10 eq). Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, the pyrazole-4-sulfonyl chloride, is collected by filtration and washed with cold water.

  • Reduction to Sulfinate: Suspend the crude sulfonyl chloride in water and add sodium sulfite (2.0 eq). Heat the mixture at 60-70 °C for 2 hours until the solid dissolves. Cool the solution and carefully acidify with HCl to precipitate the sulfinic acid intermediate.

  • S-Methylation & Oxidation (Alternative One-Pot Approach): A more modern approach involves direct C-H sulfenylation. A mixture of the 3-aminopyrazole (1.0 eq), a thiol (1.0 eq), and a catalyst like sodium thiosulfate can be heated in a solvent like DMSO to form the C4-sulfenylated pyrazole.[11][12] This intermediate is then oxidized to the sulfone using an oxidant like m-CPBA or Oxone®.

Protocol: In Vitro Kinase Inhibition Assay

Once the target compounds are synthesized and purified, their biological activity must be assessed. A common method is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[3][13] Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and suitability for high-throughput screening.[13]

The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP.

Sources

Application Note: High-Throughput Screening Strategies Utilizing the 4-(methylsulfonyl)-1H-pyrazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The compound 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS: 1150617-54-1) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibition (e.g., JAK, ALK, CDK families). Its structural utility lies in the donor-acceptor-donor (D-A-D) hydrogen bonding motif provided by the aminopyrazole core, which mimics the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase active sites.

This Application Note details the protocols for utilizing this molecule in two distinct HTS contexts:

  • As a Fragment Probe: Direct biophysical or high-concentration biochemical screening to identify ligand efficiency.

  • As a Library Core: Screening focused libraries derived from this scaffold to identify nanomolar inhibitors.

Chemical Profile
PropertyValueRelevance to HTS
Molecular Weight ~161.18 DaIdeal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors/Acceptors 2 / 3High complementarity to kinase hinge regions (e.g., Glu/Leu backbone).
LogP ~ -0.5 to 0.2High water solubility; low risk of non-specific hydrophobic aggregation.
Functional Groups Primary Amine, Sulfone, Pyrazole NHMultiple vectors for chemical elaboration (library expansion).

Pre-Screen Validation & Quality Control

Before entering any HTS campaign, the integrity of the chemical matter must be validated. Aminopyrazoles are generally stable but can be susceptible to oxidation or condensation if stored improperly.

Protocol 1: Compound QC & Solubility Assessment

Rationale: False positives in HTS often arise from precipitation or aggregation (promiscuous inhibition).

Materials:

  • 4-(methylsulfonyl)-1H-pyrazol-3-amine (>98% purity, HPLC).

  • DMSO (anhydrous).

  • Assay Buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

Steps:

  • Stock Preparation: Dissolve solid compound to 100 mM in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Nephelometry Check: Dilute stock to 1 mM (1% DMSO final) in Assay Buffer. Measure light scattering (nephelometry) to detect insolubility.

    • Pass Criteria: Solubility > 200 µM in aqueous buffer.

  • LC-MS Purity Verification: Confirm identity and check for oxidation byproducts (M+16 peaks).

    • Pass Criteria: Purity > 95%; no single impurity > 2%.

Workflow A: Fragment-Based Screening (FBS)

When using this molecule as a fragment, the goal is not to find a potent hit immediately, but to validate binding to the target's ATP-binding pocket.

Mechanistic Insight: The "Hinge Binder" Hypothesis

The 3-amino-pyrazole motif typically forms a bidentate H-bond with the kinase hinge residues. The 4-methylsulfonyl group often points towards the solvent front or the gatekeeper residue, providing a vector for growing the molecule.

Protocol 2: High-Concentration TR-FRET Kinase Assay

Rationale: Fragments have low affinity (µM-mM range). Standard biochemical assays at 10 µM will miss them. We screen at high concentrations.

Experimental Setup:

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HTRF® (Cisbio).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).

Step-by-Step:

  • Plate Preparation: Dispense 100 nL of compound (at 100 mM in DMSO) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 650).

    • Final Screening Concentration: 1 mM (high concentration is required for fragments).

  • Protein Addition: Add 5 µL of Kinase/Antibody mix in Kinase Buffer.

    • Optimization: Kinase concentration should be near its Kd for the tracer (typically 2-10 nM).

  • Tracer Addition: Add 5 µL of Tracer. Incubate for 60 minutes at RT.

  • Detection: Read TR-FRET signal (Ex 337 nm, Em 665 nm / 615 nm).

  • Data Normalization: Calculate Binding Ratio = (Signal 665nm / Signal 615nm) × 10,000.

    • Hit Definition: >30% displacement of tracer relative to DMSO control.

Workflow B: Targeted Library HTS

If the 4-(methylsulfonyl)-1H-pyrazol-3-amine is used as the core of a synthesis library (e.g., amides formed at the 3-amino position or N-alkylation at the pyrazole nitrogen), the screening strategy shifts to potency determination.

Protocol 3: Primary Screen (Single-Point)

Rationale: To rapidly filter a library of 1,000+ analogs for those with <1 µM potency.

Experimental Setup:

  • Method: Mobility Shift Assay (e.g., Caliper/PerkinElmer LabChip EZ Reader).

  • Substrate: Fluorescently labeled peptide (e.g., 5-FAM-peptide).

Step-by-Step:

  • Library Formatting: Library compounds are plated at 10 µM final concentration (1% DMSO).

  • Enzyme Reaction:

    • Mix Kinase (Km concentration) + Peptide (2 µM) + ATP (Km concentration).

    • Add 10 nL compound.

    • Incubate 60 mins.

  • Termination: Stop reaction with EDTA/Coating Reagent.

  • Readout: Measure conversion of Substrate to Product via electrophoretic mobility shift.

  • Hit Selection: Compounds showing >50% inhibition are flagged for dose-response.

Data Visualization & Logic Flow

The following diagram illustrates the decision matrix for handling this scaffold, distinguishing between its use as a raw fragment versus a library scaffold.

HTS_Workflow Start Compound Source: 4-(methylsulfonyl)-1H-pyrazol-3-amine QC QC Validation (LCMS & Solubility) Start->QC Decision Application Type? QC->Decision Pass Frag_Screen Fragment Screening (TR-FRET / SPR) Conc: 500 µM - 1 mM Decision->Frag_Screen As Fragment Lib_Synth Library Synthesis (Core Diversification) Decision->Lib_Synth As Scaffold Frag_Hit Hit Validation (Ligand Efficiency > 0.3) Frag_Screen->Frag_Hit >30% Disp. Xray X-Ray Crystallography (Confirm Hinge Binding) Frag_Hit->Xray HTS_Primary Primary HTS (Mobility Shift Assay) Conc: 10 µM Lib_Synth->HTS_Primary HTS_Counter Counter Screen (Selectivity/Aggregator Check) HTS_Primary->HTS_Counter >50% Inh. Lead_Opt Lead Optimization (IC50 < 100 nM) HTS_Counter->Lead_Opt Specific Binder

Figure 1: Decision matrix for deploying the aminopyrazole sulfone scaffold in drug discovery campaigns.

Critical Analysis & Troubleshooting

The "Promiscuity" Trap

While the aminopyrazole is a privileged scaffold, the primary amine can be chemically reactive (forming Schiff bases with aldehyde-containing co-factors or buffer components) or can serve as a nucleation site for aggregation.

  • Solution: Always include 0.01% Triton X-100 in assay buffers to prevent aggregation.

  • Counter-Screen: Run a "detergent-sensitivity" test. If inhibition disappears with higher detergent, the hit is an aggregator (false positive).

The "Hinge" Competition

Since this molecule targets the ATP pocket (Type I binding), high concentrations of ATP in cellular assays will shift the IC50 significantly compared to biochemical assays.

  • Correction: Perform biochemical assays at Km[ATP] . If screening in cellular formats, expect a 10-100x drop in potency due to mM intracellular ATP levels.

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Koermann, S., et al. (2016). "Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. "HTRF Kinase Assay Protocols." Revvity. Link

experimental protocol for 4-(methylsulfonyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine , a critical pharmacophore in the development of JAK inhibitors (e.g., Baricitinib analogs) and other kinase-targeting therapeutics.[1]

While oxidative routes from sulfide precursors exist, they often suffer from over-oxidation or difficult purification profiles. This protocol utilizes a convergent cyclocondensation strategy (modified Knorr-type synthesis).[1] By reacting methanesulfonylacetonitrile with an orthoformate followed by hydrazine, we achieve high regioselectivity and purity without requiring hazardous oxidants like mCPBA.

Strategic Rationale & Retrosynthesis

The structural integrity of the 3-amino-4-sulfonylpyrazole core relies on the efficient construction of the N-N bond and the correct placement of the electron-withdrawing sulfone group.[1]

Retrosynthetic Logic:

  • Disconnection: The pyrazole ring is disconnected at the N-N bond (hydrazine origin) and the C5-N1 bond.[1]

  • Synthon A (Electrophile): A 1,3-electrophilic species.[1] The nitrile group of methanesulfonylacetonitrile serves as the latent amino group source, while the alpha-carbon is activated for formylation.[1]

  • Synthon B (Nucleophile): Hydrazine hydrate acts as the dinucleophile to close the ring.[1]

Advantages of this Route:

  • Atom Economy: High incorporation of starting material atoms into the final product.[1]

  • Safety: Avoids the use of peracids (shock sensitive) used in oxidative routes.[1]

  • Scalability: Intermediates can often be telescoped or isolated by simple filtration.[1]

Reaction Workflow (Visualization)

The following diagram outlines the two-stage synthetic pathway.

SynthesisWorkflow SM1 Methanesulfonyl- acetonitrile (Starting Material) Inter Intermediate: 2-(Methylsulfonyl)- 3-ethoxyacrylonitrile SM1->Inter Condensation Reflux, 4-6h Reagent1 Triethyl Orthoformate (HC(OEt)3) + Ac2O Reagent1->Inter Product Product: 4-(Methylsulfonyl)- 1H-pyrazol-3-amine Inter->Product Cyclization EtOH, Reflux, 3h Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Figure 1: Step-wise synthetic workflow for the cyclocondensation route.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-(Methylsulfonyl)-3-ethoxyacrylonitrile

Reagents:

  • Methanesulfonylacetonitrile (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or N2 line).

  • Addition: Charge the flask with Methanesulfonylacetonitrile. Add Acetic anhydride and Triethyl orthoformate.[1]

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) . Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1).[1] The starting nitrile spot should disappear, replaced by a less polar UV-active spot (the enol ether).

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and ethanol by-product.

    • Result: The residue is typically a viscous oil or low-melting solid.[1] It can often be used directly in the next step (telescoping), but for high purity, solidify by triturating with cold diethyl ether or hexane.

Phase 2: Cyclization to 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Reagents:

  • Crude Intermediate from Phase 1 (1.0 eq assumed)

  • Hydrazine Hydrate (80% or 64% aqueous solution) (1.2 eq)

  • Ethanol (Absolute) (5–10 volumes)

Procedure:

  • Dissolution: Dissolve the crude intermediate in Ethanol in a reaction flask.

  • Controlled Addition (Critical): Cool the solution to 0–5 °C using an ice bath. Add Hydrazine Hydrate dropwise over 15–20 minutes.[1]

    • Expert Insight: The reaction of hydrazine with the enol ether is exothermic.[1][2] Controlling the temperature prevents the formation of polymeric side products and ensures regiospecificity.[1]

  • Cyclization: After addition, allow the mixture to warm to room temperature, then heat to reflux for 2–3 hours.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then to 0 °C. The product usually crystallizes out of the solution.

  • Isolation: Filter the solid. Wash the filter cake with cold Ethanol (2x) and then Diethyl Ether (1x) to remove trace hydrazine.

  • Drying: Dry the solid under vacuum at 45–50 °C to constant weight.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.[1]

Mechanism Step1 Nitrile Activation (Alpha-C deprotonation) Step2 Enol Ether Formation (Condensation with HC(OEt)3) Step1->Step2 - EtOH Step3 Hydrazine Attack (Michael-type addition) Step2->Step3 + N2H4, - EtOH Step4 Cyclization (Attack on Nitrile) Step3->Step4 Intramolecular

Figure 2: Simplified mechanistic pathway.[1][3] The hydrazine first displaces the ethoxy group, then the terminal nitrogen attacks the nitrile carbon to close the ring.

Quality Control & Validation

Verify the identity and purity of the synthesized compound using the following parameters.

ParameterExpected ResultNotes
Appearance White to off-white solidDarkening indicates oxidation or residual hydrazine.[1]
LC-MS [M+H]+ = 162.03Molecular Weight: 161.18 g/mol .[1]
1H NMR (DMSO-d6) δ ~12.0 (br s, 1H, NH)Pyrazole NH (exchangeable).[1]
δ ~8.0–8.2 (s, 1H, CH)C5-Proton (Diagnostic Pyrazole signal).
δ ~5.5–6.0 (br s, 2H, NH2)Amino group (exchangeable).
δ ~3.1–3.2 (s, 3H, CH3)Methyl sulfone (distinctive singlet).
Purity (HPLC) > 98.0% (AUC)Detect at 254 nm.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensationEnsure Acetic Anhydride is fresh. Moisture in reagents can hydrolyze the orthoformate.[1] Use dry conditions.[1][4][5]
"Oiling Out" in Step 2 Impure intermediateIf the intermediate from Step 1 is too crude, the final product may not crystallize.[1] Triturate the intermediate with ether before Step 2.[1]
Exotherm Control Hydrazine addition too fastAdd hydrazine at 0°C. A "runaway" exotherm can lead to decomposition of the nitrile functionality.[1]
Color Issues OxidationPerform the reflux under a Nitrogen atmosphere.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Handle in a fume hood with double gloves.[1] In case of spills, neutralize with dilute hypochlorite solution.

  • Methanesulfonylacetonitrile: Irritant.[1] Avoid inhalation of dust.[1]

  • Waste Disposal: Aqueous waste containing hydrazine must be treated (e.g., with bleach) before disposal, according to local EHS regulations.

References

  • General Pyrazole Synthesis (Knorr-type)

    • Title: Synthesis of 3(5)-aminopyrazole[1][6][4]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).

    • URL:[Link]

  • Analogous Sulfonylpyrazole Synthesis

    • Title: Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters, 26(15), 3626-3631.
    • URL:[Link]

  • Intermediate Chemistry (Enaminonitriles)

    • Title: Reactions of 2-arylhydrazonoacetamides with orthoesters.[1][7] Synthesis of new tetrahydro-1,2,4-triazines.

    • Source: Chemistry of Heterocyclic Compounds.[1][4][2][7][8]

    • URL:[Link]

  • Compound Data (ChemScene)

    • Title: 4-(Methylsulfonyl)-1H-pyrazol-5-amine (CAS 106232-38-6)[1][5]

    • Source: ChemScene Product Catalog[1]

Sources

Application Note: 4-(Methylsulfonyl)-1H-pyrazol-3-amine as a Core Pharmacophore in Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Pharmacophore Rationale

While 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6) is not administered as a standalone therapeutic, it serves as a highly privileged building block in the rational design of ATP-competitive kinase inhibitors. The dysregulation of kinase activity is a central driver in the etiology of progressive disorders, particularly oncology, making the synthesis of highly selective inhibitors a cornerstone of modern drug discovery[1].

The structural anatomy of this scaffold offers two distinct mechanistic advantages:

  • The 3-Aminopyrazole Core: Acts as a potent bioisostere for anilines. The adjacent nitrogen atoms serve as a bidentate hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in JAK, Aurora, and LRRK2 kinases)[2].

  • The 4-Methylsulfonyl (Mesyl) Group: Strategically positioned to project into the solvent-exposed channel or specific polar pockets of the kinase ATP-binding site. Causality: The electron-withdrawing nature of the mesyl group modulates the pKa of the pyrazole ring, mitigating off-target basicity-driven toxicities (such as hERG channel blockade). Furthermore, it significantly enhances the topological polar surface area (TPSA), improving the aqueous solubility and metabolic stability of the resulting lead compounds[2].

Pharmacophore Scaffold 4-(Methylsulfonyl)- 1H-pyrazol-3-amine Hinge 3-Aminopyrazole Core (Hinge Binder) Scaffold->Hinge Mesyl 4-Methylsulfonyl Group (Solvent/Polar Pocket) Scaffold->Mesyl Kinase ATP-Competitive Kinase Inhibition Hinge->Kinase Bidentate H-bonds Mesyl->Kinase Solubilization & Polar Interactions Efficacy Targeted Cancer Cell Apoptosis Kinase->Efficacy Signal Blockade

Caption: Logical relationship of the 4-(methylsulfonyl)-1H-pyrazol-3-amine pharmacophore in drug design.

Experimental Workflow & Derivatization

In a typical drug discovery pipeline, the primary amine of 4-(methylsulfonyl)-1H-pyrazol-3-amine is derivatized via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) with functionalized aryl or heteroaryl halides[3]. Once a library of derivatives is synthesized, they must be rigorously evaluated in cancer cell lines to validate target engagement and phenotypic efficacy.

Workflow S1 1. Compound Synthesis & Purification (Derivatization of Aminopyrazole) S2 2. Biochemical Kinase Profiling (Cell-free IC50 Determination) S1->S2 S3 3. Cell Viability Screening (ATP-based Luminescence Assay) S2->S3 S4 4. Target Engagement Validation (Phospho-protein Western Blot) S3->S4 S5 5. Mechanism of Death Analysis (Annexin V/PI Flow Cytometry) S4->S5

Caption: Step-by-step experimental workflow for evaluating aminopyrazole-derived kinase inhibitors.

In Vitro Evaluation Protocols in Cancer Cell Lines

The following protocols detail the self-validating systems required to test the synthesized derivatives (hereafter referred to as "Test Compounds") in cancer cell lines.

Protocol A: High-Throughput Cell Viability & Proliferation Assay

Causality & Rationale: We utilize an ATP-quantification luminescence assay (e.g., CellTiter-Glo®) rather than colorimetric assays (like MTT/MTS). Colorimetric assays rely on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts induced by kinase inhibitors. ATP quantification provides a direct, artifact-free correlation to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., K562, HCT116) in the logarithmic growth phase. Seed at 2,000–5,000 cells/well in a solid white 96-well plate (white plates maximize luminescence signal reflection).

  • Self-Validating Plate Layout:

    • Perimeter wells: Fill with 100 µL PBS to prevent evaporation edge-effects.

    • Vehicle Control: 0.1% DMSO (defines 100% baseline viability).

    • Positive Control: 1 µM Staurosporine (defines 0% viability/maximum kill).

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), perform a 10-point, 3-fold serial dilution of the Test Compound (ranging from 10 µM to 0.5 nM). Add to the wells in triplicate.

  • Incubation & Readout: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent, place on an orbital shaker for 2 minutes to induce cell lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement Validation (Quantitative Western Blot)

Causality & Rationale: Phenotypic cell death is insufficient to prove a drug's mechanism. To confirm that the Test Compound is acting via the intended kinase target (e.g., JAK2), we must quantify the suppression of its direct downstream substrate (e.g., phosphorylation of STAT3).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the Test Compound at 0.5×, 1×, and 5× the established cellular IC₅₀ for 2–4 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a known clinical inhibitor (e.g., Ruxolitinib for JAK2)[4].

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer strictly supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the phosphate groups during lysis, resulting in false-negative target engagement data.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing (The Self-Validating Triad):

    • Probe for the Phospho-Target (e.g., anti-p-STAT3).

    • Probe for the Total Target Protein (e.g., anti-STAT3). Causality: This proves the inhibitor is blocking kinase activity, not merely degrading the protein.

    • Probe for a Loading Control (e.g., anti-GAPDH).

  • Detection: Visualize using ECL substrate and quantify band densitometry.

Protocol C: Apoptosis and Mechanism of Death (Flow Cytometry)

Causality & Rationale: Targeted kinase inhibitors should induce programmed cell death (apoptosis) rather than non-specific toxicity (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treat cells with the Test Compound for 48 hours.

  • Harvest cells (including floating cells in the media, which represent late apoptotic populations).

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analyze via flow cytometry within 1 hour. Quadrant analysis will differentiate viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic cells (Annexin V+/PI+).

Data Presentation & Interpretation

The table below represents typical quantitative profiling data for a highly optimized lead compound synthesized from the 4-(methylsulfonyl)-1H-pyrazol-3-amine scaffold. The data demonstrates a strong correlation between biochemical target engagement (Phospho-Target IC₅₀) and phenotypic efficacy (Cellular IC₅₀ and Apoptosis).

Cell LineCancer TypePrimary Kinase TargetCellular Viability IC₅₀ (nM)Phospho-Target IC₅₀ (nM)Apoptotic Fraction (%)*
K562 CMLJAK2 / ABL45.2 ± 3.112.4 ± 1.878.5%
HCT116 ColorectalAurora B112.8 ± 8.448.1 ± 4.265.2%
MCF-7 BreastCDK4/685.6 ± 5.522.3 ± 2.171.0%
A549 NSCLCLRRK2 / RET210.4 ± 12.095.0 ± 7.642.1%

*Apoptotic fraction (Early + Late Apoptosis) quantified via Annexin V/PI Flow Cytometry following 48h treatment at 2× IC₅₀.

References

1.[4] 2.[3] 3.[2] 4.[5] 5. [6] 6.[1] 7.[7]

Sources

Topic: Developing Robust Kinase Assays for 4-(methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-amino-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] The specific compound, 4-(methylsulfonyl)-1H-pyrazol-3-amine, combines this key pharmacophore with a methylsulfonyl group, a feature that can modulate solubility and target engagement. To effectively characterize the inhibitory potential of this and similar molecules, robust and reliable kinase assays are paramount. This guide provides an in-depth framework for the development, validation, and execution of biochemical kinase assays tailored for screening and profiling such compounds. We will move beyond simple procedural lists to explain the underlying principles and critical decision points in assay design, ensuring the generation of high-quality, reproducible data. Two powerful, non-radioactive assay formats—a universal luminescence-based ADP detection assay and a fluorescence polarization-based immunoassay—are detailed with step-by-step protocols.

Introduction: The Kinase Target Class and the Pyrazole Scaffold

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[3] This signaling event is fundamental to nearly every cellular process, including growth, differentiation, and metabolism.[4] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of "druggable" targets for therapeutic intervention.[5][6]

The journey of a kinase inhibitor from a promising chemical entity to a potential drug requires rigorous evaluation of its activity, potency, and selectivity.[6] The 3-amino-1H-pyrazole core, present in our topic compound, is a well-established hinge-binding motif found in numerous approved and investigational kinase inhibitors, including those targeting FLT3 and CDKs.[1][7] This makes 4-(methylsulfonyl)-1H-pyrazol-3-amine a compound of significant interest for kinase screening campaigns. The primary goal of a biochemical kinase assay is to quantify the enzymatic activity of a purified kinase and, subsequently, to measure the extent to which a compound like ours can inhibit that activity.

The Foundation: Principles of Kinase Assays

All kinase assays, regardless of the detection technology, are built upon the same fundamental enzymatic reaction:

Kinase + ATP + Substrate → Kinase + ADP + Phosphorylated Substrate

The key to a successful assay lies in the ability to accurately measure a change in one of these components over time.[3] Modern assay technologies offer various methods to achieve this, each with distinct advantages and limitations. The choice of assay technology is a critical decision that impacts throughput, cost, sensitivity, and susceptibility to artifacts.[3][8]

Workflow for Kinase Assay Development

The process of developing a robust assay is systematic. It begins with selecting the right technology and proceeds through rigorous optimization and validation to ensure the assay is suitable for its intended purpose, such as high-throughput screening (HTS) or detailed mechanistic studies.

Kinase_Assay_Workflow cluster_0 Phase 1: Assay Design & Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Screening A Define Goal (HTS, IC50, MoA) B Select Assay Technology (Luminescence, FP, TR-FRET) A->B C Procure Reagents (Kinase, Substrate, ATP) B->C D Enzyme Titration C->D E Substrate Titration D->E F Determine ATP Km(app) E->F G Define Final Reaction Conditions F->G H Assay Validation (Z'-factor) G->H I Compound Screening (Single-point or Dose-response) H->I J IC50 Determination I->J K Data Analysis & Hit Confirmation J->K

Caption: General workflow for kinase assay development and validation.

Choosing the Right Assay Platform

The ideal kinase assay is universal, sensitive, simple to use, and optimized for high-throughput formats.[8] While radiometric assays using [γ-³²P]ATP have historically been the "gold standard" for their sensitivity, concerns over safety and waste disposal have driven the adoption of non-radioactive methods.[8] Here, we compare two leading technologies.

FeatureLuminescence (ADP-Glo™)Fluorescence Polarization (FP)
Principle Measures ADP produced, which is converted to a light signal via a luciferase reaction.[9][10]Measures the change in molecular rotation of a fluorescently labeled peptide upon binding to a large antibody.[4][11]
Universality Highly universal; detects ADP, the common product of all kinase reactions. Works with virtually any kinase or substrate.[12][13]Substrate-specific; requires a specific fluorescent peptide tracer and a corresponding phospho-specific antibody.[11]
Sensitivity Very high, with a strong signal at low ATP-to-ADP conversion.[10][14]Moderate to high, but can be limited by the affinity of the antibody for the phosphopeptide.[11]
ATP Range Tolerates high ATP concentrations (up to 1mM), crucial for kinases with high Km values.[9][10]Can be limited by the need for specific reagents; high ATP can sometimes interfere.
Interference Luminescence is less prone to interference from colored or fluorescent library compounds.[14]Susceptible to interference from fluorescent compounds and light scattering.[3]
Best For Primary HTS, kinase profiling, enzymes with low activity or high ATP Km.Secondary screening, mechanistic studies, targets where specific antibody-tracer pairs are available.

Protocol 1: Universal Kinase Assay using ADP-Glo™ Technology

This protocol is based on the ADP-Glo™ Kinase Assay from Promega, a universal method that quantifies kinase activity by measuring the amount of ADP produced.[13] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted into ATP, which fuels a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal that is directly proportional to kinase activity.[12][14]

Principle of the ADP-Glo™ Assay

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Materials
  • Purified Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 4-(methylsulfonyl)-1H-pyrazol-3-amine (or other inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[9]

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • ATP, ADP (for standard curve)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Step-by-Step Methodology

A. Assay Optimization (Prior to Screening)

  • Enzyme Titration: Perform a serial dilution of the kinase in the reaction buffer with a fixed, excess concentration of substrate and ATP (e.g., 10-50 µM). This determines the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

  • ATP Km Determination: At the chosen enzyme concentration, vary the ATP concentration while keeping the substrate concentration fixed. This helps determine the apparent Km for ATP, which is crucial for interpreting inhibitor data. For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration used in the assay.[6]

B. Inhibitor IC₅₀ Determination

  • Compound Plating: Prepare a serial dilution of 4-(methylsulfonyl)-1H-pyrazol-3-amine in DMSO. Typically, an 11-point, 1:3 dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, substrate, and the optimized concentration of kinase.

  • Initiate Reaction: Add the kinase master mix to the wells containing the compound. Then, add ATP to all wells to start the reaction. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the reaction.

  • Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction.[15] Incubate for 40 minutes at room temperature.[15]

  • Generate Luminescent Signal: Add a volume of Kinase Detection Reagent equal to the new total volume in the well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14][15]

  • Read Plate: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[15]

Protocol 2: Competitive Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive immunoassay format, which is generally more sensitive than direct FP assays.[11] The assay measures the displacement of a fluorescently labeled phosphopeptide tracer from a phospho-specific antibody by the phosphopeptide product generated by the kinase. As the kinase produces more product, the tracer is displaced, its molecular rotation increases, and the fluorescence polarization signal decreases.[4]

Principle of the Competitive FP Assay

FP_Assay_Principle cluster_0 Low Kinase Activity (High Polarization) cluster_1 High Kinase Activity (Low Polarization) A Fluorescent Tracer + Antibody -> [Tracer-Antibody Complex] (Slow Rotation) B Kinase produces unlabeled Phospho-Substrate C Phospho-Substrate displaces Tracer from Antibody B->C D Free Fluorescent Tracer (Fast Rotation) C->D

Caption: Principle of a competitive Fluorescence Polarization kinase assay.

Materials
  • Purified Kinase of interest

  • Unlabeled peptide substrate

  • Fluorescently labeled phosphopeptide tracer (corresponding to the substrate)

  • Phospho-specific antibody

  • 4-(methylsulfonyl)-1H-pyrazol-3-amine (or other inhibitor) dissolved in DMSO

  • FP Assay Buffer (e.g., 100mM HEPES, pH 7.5, 10mM MgCl₂, 0.01% Brij-35)

  • ATP

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities (with appropriate excitation/emission filters)

Step-by-Step Methodology

A. Assay Optimization

  • Antibody & Tracer Titration: First, determine the optimal concentrations of the antibody and fluorescent tracer. Cross-titrate the antibody and tracer to find a concentration of antibody that binds ~70-80% of the tracer, resulting in a stable and robust high-polarization signal.

  • Enzyme Titration and Linearity: Using the optimized antibody/tracer concentrations, perform a kinase titration to find an enzyme concentration that produces a significant drop in polarization within a reasonable timeframe (e.g., 60-90 minutes).

B. Inhibitor IC₅₀ Determination

  • Compound Plating: As in the ADP-Glo protocol, create a serial dilution of the inhibitor in DMSO and dispense into the wells of a black assay plate. Include appropriate controls.

  • Kinase Reaction: Prepare a master mix of kinase and substrate in the reaction buffer. Add this mix to the wells, then initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized duration.

  • Detection: Prepare a detection mix containing the phospho-specific antibody and the fluorescent tracer in FP assay buffer. Add this mix to all wells to stop the reaction and initiate the competitive binding.

  • Equilibration: Incubate the plate for at least 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Read Plate: Measure fluorescence polarization in millipolarization units (mP) using a plate reader. The decrease in mP is proportional to kinase activity.

Assay Validation and Data Analysis

A robust assay is one that is reproducible and has a large enough signal window to confidently identify hits.[3]

Key Validation Parameters
  • Signal Window (S/W): Calculated as the ratio of the mean signal of the uninhibited control (DMSO) to the mean signal of the fully inhibited control (no enzyme or potent inhibitor). A ratio >3 is generally acceptable.

  • Z'-Factor: This statistical parameter is a measure of assay quality and suitability for HTS. It takes into account both the signal window and the data variation.

    Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    Where σ is the standard deviation, μ is the mean, 'pos' refers to the uninhibited control, and 'neg' refers to the inhibited control. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[9]

Data Analysis for IC₅₀
  • Normalization: Convert the raw data (RLU or mP) into percent inhibition.

    • 0% Inhibition = Average signal of uninhibited control (DMSO).

    • 100% Inhibition = Average signal of background control (no enzyme).

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[6]

Conclusion

The successful characterization of potential kinase inhibitors like 4-(methylsulfonyl)-1H-pyrazol-3-amine hinges on the careful development and validation of biochemical assays. By understanding the principles behind different assay technologies, such as the universal ADP-Glo™ system and the specific Fluorescence Polarization format, researchers can select the most appropriate method for their goals. Following systematic optimization and validation procedures, including enzyme titration and Z'-factor determination, ensures the generation of high-quality, actionable data. The detailed protocols provided herein serve as a comprehensive guide for establishing robust screening platforms, accelerating the journey of promising compounds from initial hits to validated leads in the drug discovery pipeline.

References

  • Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Full article: Developing assays for kinase drug discovery – where have the advances come from? - Taylor & Francis. (URL: [Link])

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (URL: [Link])

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits - DiscoverX. (URL: [Link])

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (URL: [Link])

  • Fluorescence Polarization Detection | BMG LABTECH. (URL: [Link])

  • Fluorescence Polarization Assays in Small Molecule Screening - SciSpace. (URL: [Link])

  • What Is the Best Kinase Assay? - BellBrook Labs. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (URL: [Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (URL: [Link])

  • N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies - ResearchGate. (URL: [Link])

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (URL: [Link])

Sources

The Strategic Application of 4-(Methylsulfonyl)-1H-pyrazol-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, metabolic stability, and synthetic tractability.[2][3] These features make pyrazole derivatives attractive candidates for targeting a wide array of biological entities, including protein kinases, which are pivotal in oncology research.[2][4]

This technical guide focuses on a specific, highly functionalized pyrazole fragment: 4-(methylsulfonyl)-1H-pyrazol-3-amine . The strategic incorporation of a methylsulfonyl group at the 4-position and an amine at the 3-position endows this fragment with a distinct physicochemical profile, making it a valuable tool in fragment-based drug discovery (FBDD). The electron-withdrawing nature of the methylsulfonyl group can modulate the pKa of the pyrazole nitrogens and the basicity of the 3-amino group, influencing its interaction with target proteins. This guide will provide a comprehensive overview of its synthesis, its application in FBDD campaigns, and detailed protocols for its utilization in hit identification and optimization.

Physicochemical Properties and Design Rationale

The utility of 4-(methylsulfonyl)-1H-pyrazol-3-amine as a fragment is rooted in its structural and electronic characteristics. The methylsulfonyl moiety is a well-regarded pharmacophore in its own right, often employed as a bioisostere for other functional groups to enhance properties such as solubility, metabolic stability, and target engagement.[5]

PropertyValueSource
Molecular FormulaC₄H₇N₃O₂S[6]
Molecular Weight161.18 g/mol [6]
H-Bond Acceptors4[6]
H-Bond Donors2[6]
Rotatable Bonds1[6]
LogP-0.6046[6]
TPSA88.84 Ų[6]

Table 1: Key physicochemical properties of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

The low molecular weight and LogP, combined with a high density of pharmacophoric features, align perfectly with the principles of FBDD, which favors small, efficient binders as starting points for lead discovery.[7]

Synthesis of 4-(Methylsulfonyl)-1H-pyrazol-3-amine: A Plausible Synthetic Route

While a direct, one-pot synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a reliable foundation.[5] A potential route involves the synthesis of a suitably substituted β-ketonitrile followed by cyclization with hydrazine.

G cluster_0 Step 1: Synthesis of the β-ketonitrile precursor cluster_1 Step 2: Cyclization to form the pyrazole ring A Methyl 3,3-bis(methylthio)acrylate B Nitroacetonitrile C 3-(Methylthio)-2-nitroacrylonitrile D Sodium methanethiolate E 3,3-bis(Methylthio)-2-nitroacrylonitrile F Reducing Agent (e.g., Fe/HCl) G 3-Amino-3-(methylthio)acrylonitrile H Oxidizing Agent (e.g., m-CPBA) I 3-Amino-3-(methylsulfonyl)acrylonitrile J 3-Amino-3-(methylsulfonyl)acrylonitrile K Hydrazine hydrate L 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 3-Amino-3-(methylsulfonyl)acrylonitrile (Intermediate I)

  • Preparation of 3,3-bis(methylthio)-2-nitroacrylonitrile: To a solution of methyl 3,3-bis(methylthio)acrylate in a suitable solvent like ethanol, add nitroacetonitrile and a base such as sodium ethoxide. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Reduction of the Nitro Group: The resulting 3,3-bis(methylthio)-2-nitroacrylonitrile is then subjected to reduction. A common method is the use of iron powder in the presence of an acid like hydrochloric acid in an aqueous solvent. The reaction is typically heated to facilitate the conversion to 3-amino-3,3-bis(methylthio)acrylonitrile.

  • Oxidation of the Thioether: The dithioacetal is then selectively oxidized to the corresponding methylsulfonyl derivative. A controlled oxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane at low temperatures is a viable approach to yield 3-amino-3-(methylsulfonyl)acrylonitrile.

Step 2: Synthesis of 4-(Methylsulfonyl)-1H-pyrazol-3-amine

  • Cyclocondensation Reaction: Dissolve the intermediate 3-amino-3-(methylsulfonyl)acrylonitrile in a suitable solvent like ethanol or acetic acid.

  • Add a stoichiometric equivalent of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful strategy for identifying novel lead compounds.[7] It involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify weak but efficient binders to a biological target.[7] These initial "hits" are then optimized into more potent leads. The 4-(methylsulfonyl)-1H-pyrazol-3-amine fragment is an excellent candidate for such screening campaigns due to its desirable physicochemical properties and rich pharmacophoric features.

G cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including 4-(methylsulfonyl)-1H-pyrazol-3-amine) B Target Protein C Biophysical Screening (DSF, SPR, NMR) D Hit Identification E Identified Hits D->E F Orthogonal Biophysical Methods (e.g., ITC) G Structural Biology (X-ray Crystallography, Cryo-EM) H Validated Hits with Binding Mode I Validated Hit H->I J Structure-Guided Design K Synthesis of Analogs L SAR Studies M Lead Compound

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Materials:

  • Target protein (e.g., a kinase of interest)

  • 4-(Methylsulfonyl)-1H-pyrazol-3-amine stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein at a final concentration of 2-5 µM and SYPRO Orange dye at a final concentration of 5x in the screening buffer.

  • Dispense the master mix into the wells of the PCR plate.

  • Add the 4-(methylsulfonyl)-1H-pyrazol-3-amine fragment to the wells to a final concentration of 200-500 µM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Run the thermal shift assay on a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Characterization using Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Target protein

  • Validated hit fragment (e.g., 4-(methylsulfonyl)-1H-pyrazol-3-amine)

  • ITC instrument

  • Dialysis buffer (same as the screening buffer)

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer.

  • Prepare a solution of the fragment in the same dialysis buffer.

  • Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.

  • Load the fragment solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes.

  • Analyze the resulting thermogram to determine the binding parameters (Kd, n, ΔH). A measurable binding affinity confirms the interaction.

Hit-to-Lead Optimization: The Role of the Methylsulfonyl Pyrazole Scaffold

Once 4-(methylsulfonyl)-1H-pyrazol-3-amine is identified and validated as a hit, the next stage is to optimize its affinity and selectivity. The pyrazole scaffold provides multiple vectors for chemical modification.

  • N1-Substitution: The N1 position of the pyrazole ring is a common point for derivatization to explore interactions with the solvent-exposed region of the binding pocket or to introduce groups that can form additional hydrogen bonds or hydrophobic interactions.

  • Amino Group Modification: The 3-amino group can be acylated, alkylated, or used as a handle for further elaboration to probe deeper into the target's active site.

  • Methylsulfonyl Group as a Bioisostere: The methylsulfonyl group itself can be considered a bioisosteric replacement for other functionalities like a sulfonamide or a carbonyl group, offering advantages in terms of metabolic stability and solubility.[5] Structure-activity relationship (SAR) studies can explore the impact of modifying this group.

G cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound A 4-(Methylsulfonyl)-1H-pyrazol-3-amine B N1-Substitution (R1) A->B C Amino Group Derivatization (R2) A->C D Bioisosteric Replacement of Methylsulfonyl Group A->D E Optimized Lead with Enhanced Potency and Selectivity B->E C->E D->E

Conclusion: A Versatile Fragment for Modern Drug Discovery

4-(Methylsulfonyl)-1H-pyrazol-3-amine represents a highly valuable and versatile fragment for drug discovery campaigns, particularly those targeting protein kinases. Its unique combination of a privileged pyrazole scaffold, a bioisosterically relevant methylsulfonyl group, and a reactive amino handle provides a solid starting point for FBDD. The protocols outlined in this guide offer a practical framework for researchers to incorporate this fragment into their screening libraries and to validate and optimize any resulting hits. The continued exploration of such well-designed fragments will undoubtedly fuel the discovery of the next generation of innovative therapeutics.

References

  • Srivastava, B. K., Soni, R., Joharapurkar, A., Sairam, K. V. V. M. S., Patel, J. Z., Goswami, A., ... & Patel, P. R. (2008). Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. Bioorganic & medicinal chemistry letters, 18(3), 963–968.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Lassagne, F., et al. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
  • Herman, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3418.

  • Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole. Der Pharma Chemica, 2(3), 178-186.
  • Sánta, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6431.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5832–5880.
  • El-Faham, A., et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(8), 9499–9513.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of medicinal chemistry, 52(2), 379–388.
  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. University of Dundee Research Portal.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed.
  • Sygnature Discovery. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
  • Gherghel, D., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC chemistry, 15(1), 35.
  • Iovine, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-151.
  • Khan, I., & Ibrar, A. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemistry & Applied Biochemistry, 6(1), 1-13.
  • de Oliveira, R. B., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 13035–13049.
  • MSN Laboratories Private Limited, et al. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)-N-(2-methoxy-4-morpholino-5-nitrophenyl)pyrimidin-2-amine. Technical Disclosure Commons.
  • Gecesi, E., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1709.
  • Ciccone, V., Caselli, S., & Mari, G. (2025). 1,2‐Diaza‐1,3‐Dienes as a Multifaceted Synthons for the Synthesis of Heterocycles: A Fifteen‐Years Update.
  • Karthikeyan, C., et al. (2017). N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies.
  • Ciulla, M. G., et al. (2021). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific reports, 11(1), 16641.
  • El-Damasy, A. K., et al. (2025).
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Sources

purification of 4-(methylsulfonyl)-1H-pyrazol-3-amine by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Robust HILIC Method for the Purification of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Abstract

This application note provides a comprehensive guide to the purification of 4-(methylsulfonyl)-1H-pyrazol-3-amine, a highly polar pharmaceutical intermediate, using Hydrophilic Interaction Liquid Chromatography (HILIC). Traditional reversed-phase chromatography often fails to provide adequate retention for such polar molecules, leading to poor separation from impurities.[1][2] We present a detailed, validated HILIC method that overcomes these challenges, offering excellent retention, selectivity, and peak shape. This document outlines the rationale for method selection, a step-by-step protocol for both analytical and preparative scale purification, and guidance on method validation in accordance with ICH guidelines.

Introduction: The Challenge of Polar Analytes

4-(methylsulfonyl)-1H-pyrazol-3-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] Its molecular structure, featuring a pyrazole ring, a primary amine, and a methylsulfonyl group, renders it highly polar. This high polarity presents a significant challenge for purification via conventional chromatographic techniques.

In reversed-phase high-performance liquid chromatography (RP-HPLC), the most common purification mode, polar compounds exhibit weak interactions with the non-polar stationary phase (e.g., C18), often resulting in elution near the solvent front with minimal or no retention.[5] Conversely, in normal-phase chromatography (NPC), these molecules can interact too strongly with the polar stationary phase, leading to poor peak symmetry and difficult elution.[2][6]

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the technique of choice for separating highly polar and hydrophilic compounds.[7][8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small percentage of an aqueous buffer.[8] The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase, allowing for effective retention and separation.[2][7] This application note details the development and implementation of a robust HILIC method for this purpose.

Analyte & Impurity Profile

A successful purification strategy requires a thorough understanding of the target molecule and potential process-related impurities.

Physicochemical Properties of 4-(methylsulfonyl)-1H-pyrazol-3-amine

The properties of the target compound dictate the selection of the chromatographic system. Its high polarity is the primary driver for choosing HILIC.

PropertyValueSource
Molecular Formula C₄H₇N₃O₂S[10]
Molecular Weight 161.18 g/mol [10]
Structure See Figure 1-
Calculated LogP -0.6046[10]
Topological Polar Surface Area (TPSA) 88.84 Ų[10]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 4[10]

The negative LogP value quantitatively confirms the hydrophilic nature of the molecule.

Potential Impurities

The synthesis of pyrazole derivatives, particularly from unsymmetrical starting materials, can lead to several byproducts.[11][12] A robust purification method must be able to resolve the target compound from these impurities. Common byproducts include:

  • Regioisomers: Formation of isomeric pyrazoles is a frequent issue when using substituted hydrazines or unsymmetrical dicarbonyl compounds.[11][12] These isomers often have very similar polarities, making separation challenging.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Pyrazoline Intermediates: Incomplete aromatization during synthesis can result in pyrazoline byproducts.[11]

Chromatographic Method Development

Our strategy focuses on leveraging the HILIC mechanism for optimal retention and selectivity.

Rationale for HILIC Selection

As established, the high polarity of 4-(methylsulfonyl)-1H-pyrazol-3-amine makes HILIC the most logical choice. The technique provides the necessary retention that RP-HPLC lacks for such molecules and avoids the solubility and strong adsorption issues of NPC.[2][9] Furthermore, HILIC mobile phases are rich in volatile organic solvents, making them highly compatible with mass spectrometry (MS) and facilitating easier post-purification solvent removal.[7]

Column and Mobile Phase Selection
  • Stationary Phase: A bare silica column is an excellent and cost-effective starting point for HILIC method development.[7][9] Its surface silanols provide a highly polar environment for the formation of the aqueous layer necessary for HILIC partitioning. Other HILIC phases, such as those with amide or diol functionalities, can also be explored for alternative selectivity.[5][8]

  • Mobile Phase:

    • Organic Solvent (A): Acetonitrile is the most widely used weak solvent in HILIC due to its aprotic nature and miscibility with water.[8]

    • Aqueous Solvent (B): Water is the strong, eluting solvent in HILIC. To ensure good peak shape and reproducible retention times for the basic amine analyte, buffering is critical. A volatile buffer like ammonium formate or ammonium acetate at a concentration of 10-20 mM is ideal, as it controls the pH and is compatible with both UV and MS detection.

The general workflow for developing and applying this purification method is illustrated below.

Purification_Workflow cluster_0 Method Development & Validation cluster_1 Purification & Analysis Crude Crude Sample Analysis (TLC, Analytical HPLC) Dev HILIC Method Development (Column & Mobile Phase Screening) Crude->Dev Opt Method Optimization (Gradient, Flow Rate, pH) Dev->Opt Val Method Validation (ICH Guidelines) Opt->Val Prep Preparative HILIC (Scale-up) Val->Prep Transfer to Prep Scale Frac Fraction Collection & Analysis (Analytical HPLC, TLC) Prep->Frac Pool Pooling of Pure Fractions Frac->Pool Evap Solvent Evaporation Pool->Evap Pure Final Purity Analysis (HPLC, NMR, MS) Evap->Pure Validation_Parameters center Validated Method Specificity Specificity (Discrimination from impurities) center->Specificity Linearity Linearity (Proportionality to concentration) center->Linearity Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability) center->Precision Robustness Robustness (Resistance to small changes) center->Robustness

Sources

analytical techniques for 4-(methylsulfonyl)-1H-pyrazol-3-amine characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Abstract

This document provides a detailed guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine. As a key heterocyclic building block in medicinal chemistry, rigorous and comprehensive analysis is paramount for its application in drug discovery and development. This guide offers field-proven insights and step-by-step protocols for researchers, scientists, and quality control professionals. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Introduction and Rationale

4-(Methylsulfonyl)-1H-pyrazol-3-amine is a substituted pyrazole of significant interest in pharmaceutical research. Its structure incorporates three key features: a pyrazole core, which is a common motif in many biologically active compounds; a primary amine, providing a key site for further synthetic modification; and a methylsulfonyl group, which can influence solubility, metabolic stability, and target binding.

The precise characterization of this molecule is critical. For medicinal chemists, confirming the correct regiochemistry and structure is essential. For process chemists and quality control analysts, determining purity, identifying potential impurities, and understanding thermal stability are necessary to ensure the quality and consistency of the material used in drug development pipelines.[1][2] This guide outlines an integrated analytical workflow to provide a complete profile of the molecule.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical conditions.

PropertyValueSource
CAS Number 106232-38-6[3]
Molecular Formula C₄H₇N₃O₂S[3]
Molecular Weight 161.18 g/mol [3]
Appearance Solid (Predicted)[4]
Topological Polar Surface Area (TPSA) 88.84 Ų[3]
Predicted LogP -0.6046[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]

Integrated Analytical Workflow

A multi-technique approach is required for the unambiguous characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine. Each technique provides complementary information, which, when combined, creates a comprehensive analytical dossier for the compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Separation cluster_2 Functional Group & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/DAD NMR->HPLC Correlate with Purity Data Final_Report Comprehensive Characterization Report NMR->Final_Report Structural Elucidation MS Mass Spectrometry (LC-MS) MS->HPLC Impurity ID MS->Final_Report Molecular Formula Confirmation HPLC->Final_Report Purity & Impurity Profile FTIR FTIR Spectroscopy FTIR->Final_Report Thermal Thermal Analysis (TGA/DSC) Thermal->Final_Report Synthesis_Output Synthesized 4-(methylsulfonyl)-1H-pyrazol-3-amine Synthesis_Output->NMR Structure Confirmation Synthesis_Output->MS Molecular Weight Verification Synthesis_Output->FTIR Functional Group Identification Synthesis_Output->Thermal Stability & Phase Transitions MS_Fragmentation Parent [M+H]⁺ m/z 162.03 Frag1 Loss of SO₂ [M+H - SO₂]⁺ m/z 98.07 Parent->Frag1 - SO₂ Frag2 Loss of CH₃SO₂ [M+H - CH₃SO₂]⁺ m/z 83.05 Parent->Frag2 - •CH₃SO₂

Caption: Predicted major fragmentation pathways for 4-(methylsulfonyl)-1H-pyrazol-3-amine in positive ion MS/MS.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities. Given the polar nature of 4-(methylsulfonyl)-1H-pyrazol-3-amine (amine and sulfonyl groups), selecting the right chromatographic conditions is key to achieving good peak shape and retention. [5][6]

Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation:

    • Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase starting condition (e.g., 95% water/5% acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detector: Diode Array Detector (DAD), monitoring at 220 nm and 254 nm. Acquire full spectra to assess peak purity.

Data Interpretation
  • Purity: The purity of the main peak should be calculated as a percentage of the total peak area. A purity level of >98% is often required for drug development candidates.

  • Peak Shape: The use of an acidic modifier (formic acid) is crucial to protonate the amine group, which minimizes interaction with residual silanols on the column and prevents peak tailing. [5]* Impurity Profile: The gradient method is designed to elute both more polar (early eluting) and less polar (late eluting) impurities. Potential process-related impurities could include starting materials or regioisomers. [7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR provides rapid confirmation of the key functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation

The spectrum should be analyzed for characteristic absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (Amine)Symmetric & Asymmetric Stretch3400 - 3200Often appears as a doublet for primary amines.
N-H (Pyrazole)Stretch3200 - 3100Broad absorption due to hydrogen bonding.
C-H (Methyl/Aromatic)Stretch3100 - 2850
C=N / C=C (Pyrazole Ring)Stretch1600 - 1450A series of bands characteristic of the aromatic ring. [8]
S=O (Sulfone)Asymmetric Stretch1335 - 1300Strong, sharp band.
S=O (Sulfone)Symmetric Stretch1170 - 1135Strong, sharp band.

Thermal Analysis (TGA/DSC)

Principle & Rationale: Thermal analysis is essential for understanding the material's stability, melting behavior, and whether it exists as a hydrate or solvate. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. [9]

Protocol: Simultaneous TGA-DSC
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at a flow rate of 30-50 mL/min.

Data Interpretation
  • TGA Curve:

    • A flat baseline up to high temperatures (>200 °C) indicates good thermal stability.

    • A sharp drop in weight indicates decomposition. The onset temperature of this drop is a key stability parameter. [10] * Weight loss at lower temperatures (<120 °C) could indicate the presence of residual solvent or water.

  • DSC Curve:

    • A sharp endothermic peak corresponds to the melting point of the crystalline solid. [11] * Broad endotherms at low temperatures, corresponding to weight loss in the TGA, confirm the loss of solvent or water.

    • Exothermic events can indicate decomposition or crystallization.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine. By integrating data from NMR, MS, HPLC, FTIR, and thermal analysis, researchers and drug development professionals can confidently verify the structure, assess the purity, and understand the key physicochemical properties of this important building block, ensuring its quality and suitability for subsequent applications.

References

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH. Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available from: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available from: [Link]

  • (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. Available from: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available from: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available from: [Link]

  • Negative-ion fast atom bombardment mass spectrometry of sulfonylurea herbicides. Journal of Mass Spectrometry. Available from: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Mass Spectra of Sulfoxides and Sulfones. ResearchGate. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • synthesis, characterization and biological screening of newer pyrazole derivatives. European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]

  • Sulfonylation sites for adenine and its nucleosides/nucleotides. RSC Advances. Available from: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available from: [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Plant Physiology. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available from: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available from: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available from: [Link]

  • 4-Methyl-1H-pyrazol-3-amine. PubChem. Available from: [Link]

  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. JETIR. Available from: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. CSIR-NCL Library, Pune. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]

  • 4-phenyl-1H-pyrazol-3-amine. ChemSynthesis. Available from: [Link]

  • The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties. Autechaux. Available from: [Link]

Sources

Application Note: Cell-Based Evaluation of 4-(methylsulfonyl)-1H-pyrazol-3-amine (4-MSPA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the evaluation of 4-(methylsulfonyl)-1H-pyrazol-3-amine (hereafter referred to as 4-MSPA ), a privileged pharmacophore scaffold with high relevance in Janus Kinase (JAK) inhibition and Cyclooxygenase-2 (COX-2) modulation.

Introduction & Mechanistic Rationale

The molecule 4-(methylsulfonyl)-1H-pyrazol-3-amine represents a "privileged scaffold" in medicinal chemistry. Its structure combines an aminopyrazole motif—a classic ATP-hinge binder found in kinase inhibitors like Ruxolitinib and Tozasertib—with a methylsulfonyl group, a hydrogen-bond acceptor often utilized to improve solubility or target specific pockets in COX-2 inhibitors (e.g., Celecoxib analogs).

Evaluating the efficacy of 4-MSPA requires a dual-pathway approach to distinguish between antiproliferative kinase activity (JAK-STAT) and anti-inflammatory efficacy (COX-PGE2). This guide focuses on the JAK-STAT signaling axis , as the aminopyrazole core is most potently associated with Type I ATP-competitive kinase inhibition.

Key Biological Questions
  • Target Engagement: Does 4-MSPA inhibit phosphorylation of downstream effectors (STAT3/5) in a cellular context?

  • Phenotypic Efficacy: Does this inhibition translate to reduced cell viability in oncogene-addicted cell lines?

  • Selectivity: Does the compound show functional selectivity between JAK family members (JAK1/2 vs. JAK3)?

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action (MoA) where 4-MSPA competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.

JAK_STAT_Pathway Cytokine Cytokine (IL-6 / GM-CSF) Receptor Cytokine Receptor (gp130 / GM-CSFR) Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2) Receptor->JAK Activation STAT STAT3 / STAT5 (Monomer) JAK->STAT Phosphorylation Compound 4-MSPA (Inhibitor) Compound->JAK Competitive Inhibition ATP ATP ATP->JAK Cofactor pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Bcl-xL, Cyclin D1) Nucleus->Transcription Promoter Binding

Caption: Mechanism of Action: 4-MSPA competes with ATP for the JAK kinase binding pocket, blocking STAT phosphorylation and downstream oncogenic transcription.

Experimental Protocols

Protocol A: Phospho-Flow Cytometry (Target Engagement)

Objective: Quantify the inhibition of STAT5 phosphorylation in HEL (JAK2 V617F) or TF-1 cells. This is a direct measure of biochemical efficacy inside the cell.

Materials
  • Cell Line: HEL 92.1.7 (ATCC® TIB-180™) or TF-1 (ATCC® CRL-2003™).

  • Reagents:

    • Fixation Buffer (e.g., 1.5% Paraformaldehyde).

    • Permeabilization Buffer (e.g., 100% Methanol, ice-cold).

    • Antibody: Anti-Phospho-STAT5 (Tyr694)-Alexa Fluor® 647 (Cell Signaling Tech #9365 or equivalent).

    • Stimulant: GM-CSF (for TF-1) or None (constitutive for HEL).

Step-by-Step Methodology
  • Cell Preparation: Harvest cells and resuspend at

    
     cells/mL in serum-free RPMI-1640. Starve for 4 hours to reduce basal phosphorylation (crucial for TF-1; optional for HEL).
    
  • Compound Treatment:

    • Aliquot 100 µL of cells into a 96-well V-bottom plate.

    • Add 4-MSPA at serially diluted concentrations (e.g., 10 µM down to 1 nM, 1:3 dilution). Include DMSO control.

    • Incubate for 1 hour at 37°C.

  • Stimulation (TF-1 only): Add GM-CSF (final 10 ng/mL) for 15 minutes.

  • Fixation: Add 100 µL of pre-warmed 3% PFA (final 1.5%) directly to wells. Incubate 10 min at 37°C.

  • Permeabilization: Centrifuge (300xg, 5 min), aspirate, and resuspend vigorously in ice-cold 100% Methanol . Incubate on ice for 30 min (or store at -20°C overnight).

  • Staining: Wash cells 2x with FACS buffer (PBS + 1% BSA). Resuspend in 50 µL FACS buffer containing Anti-pSTAT5 antibody (1:50 dilution). Incubate 1 hr at RT in dark.

  • Acquisition: Wash 2x and analyze on a flow cytometer (e.g., BD FACSCelesta). Measure Median Fluorescence Intensity (MFI) of the APC/Alexa647 channel.

Data Output: Plot MFI vs. Log[Compound]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Protocol B: Cell Viability & Proliferation (Phenotypic Efficacy)

Objective: Determine the antiproliferative potency (GI50) over a 72-hour exposure.

Materials
  • Assay Kit: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay.

  • Cell Lines:

    • K562 (BCR-ABL driven, JAK dependent).

    • U266 (Multiple Myeloma, IL-6/JAK dependent).

    • PBMCs (Healthy control for toxicity window).

Step-by-Step Methodology
  • Seeding: Seed cells in white-walled, clear-bottom 384-well plates.

    • Density: 1,000 cells/well (optimized for log-phase growth over 72h).

    • Volume: 25 µL per well.

  • Treatment:

    • Prepare 5x concentrated compound plates (10-point dose response).

    • Add 5 µL of compound to cells (Final DMSO < 0.5%).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate CellTiter-Glo reagent to room temperature.

    • Add 30 µL reagent to each well (1:1 ratio).

    • Shake orbitally for 2 minutes; incubate 10 minutes to stabilize signal.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis: Normalize data to DMSO control (100%) and Bortezomib/Staurosporine positive control (0%).



Data Presentation & Analysis

Expected Results Summary

The following table outlines the expected potency ranges if 4-MSPA acts as a typical aminopyrazole kinase inhibitor vs. a fragment.

Assay TypeReadoutPotent Inhibitor (Reference)Fragment/Weak Hit (4-MSPA*)
Biochemical JAK2 Kinase IC50< 10 nM100 nM - 5 µM
Cellular pSTAT5 IC50 (HEL)< 50 nM500 nM - 10 µM
Functional Proliferation GI50 (K562)< 100 nM1 µM - 20 µM
Selectivity COX-2 Inhibition> 10 µM (if selective for JAK)< 1 µM (if dual inhibitor)

*Note: As a small molecular weight fragment (MW ~161), 4-MSPA may exhibit lower potency than optimized clinical candidates. High micromolar activity suggests it requires structural elaboration.

Statistical Robustness (Z-Factor)

For high-throughput screening validation, calculate the Z-factor for the viability assay:



  • 
     : Mean/SD of Positive Control (DMSO).
    
  • 
     : Mean/SD of Negative Control (Cell death).
    
  • Target: Z' > 0.5 is required for a robust assay.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning.

  • Hazards: Skin irritation (H315), Serious eye irritation (H319), STOT-SE (H335).

  • Solubility: Soluble in DMSO (>50 mM). Poor solubility in water. Ensure final DMSO concentration in cell assays is <0.5% to avoid solvent toxicity.

References

  • Discovery of Aminopyrazole Kinase Inhibitors

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
    • Source: Int. J. Mol. Sci. 2022, 23(23), 14834.
    • URL:[Link][1][2]

  • JAK/ST

    • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
    • Source: J. Med.[3][4] Chem. 2016 (via PubMed Central).

    • URL:[Link]

  • Methylsulfonyl Pyrazoles as COX-2 Inhibitors

    • Title: Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety... targeting COX-2.[5]

    • Source: Bioorganic Chemistry, 2022.[6]

    • URL:[Link]

  • Protocol for Phospho-Flow Cytometry Title: Flow Cytometry Protocol for Signaling (Cell Signaling Technology).
  • Chemical D

    • Title: 4-Methyl-1H-pyrazol-3-amine PubChem Entry (CID 12383043).[7]

    • URL:[Link]

Sources

Application Notes and Protocols for Assessing the Anti-Proliferative Activity of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] In oncology research, pyrazole derivatives have emerged as a promising class of anti-cancer agents due to their ability to target key regulators of cell proliferation.[1][3] Many of these compounds exert their anti-proliferative effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4][5] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising therapeutic strategy.[6][7]

This comprehensive guide provides detailed protocols for assessing the anti-proliferative activity of pyrazole inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the scientific rationale behind experimental choices. The protocols outlined herein form a self-validating system to ensure robust and reproducible data.

General Workflow for In Vitro Testing

The evaluation of pyrazole inhibitors typically follows a multi-step process, from initial cytotoxicity screening to in-depth mechanistic studies. This workflow ensures a thorough characterization of the compound's anti-proliferative potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis Cell_Culture Cell Line Selection & Culture MTT_Assay MTT/XTT Assay (Metabolic Activity) Cell_Culture->MTT_Assay BrdU_Assay BrdU Assay (DNA Synthesis) Cell_Culture->BrdU_Assay Colony_Formation Colony Formation Assay (Clonogenic Survival) Cell_Culture->Colony_Formation IC50_Determination IC50/GI50 Calculation MTT_Assay->IC50_Determination BrdU_Assay->IC50_Determination Colony_Formation->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Elucidation Mechanism of Action Elucidation Cell_Cycle->Mechanism_Elucidation Western_Blot Western Blotting (Protein Expression) Western_Blot->Mechanism_Elucidation IC50_Determination->Cell_Cycle IC50_Determination->Western_Blot

Caption: General workflow for in vitro testing of pyrazole inhibitors.

Core Assays for Measuring Anti-Proliferative Activity

A multi-assay approach is recommended to comprehensively evaluate the anti-proliferative effects of pyrazole inhibitors.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[2]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[10]

BrdU Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay is a non-radioactive method for quantifying cell proliferation.[11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[12] This incorporated BrdU can then be detected using a specific monoclonal antibody.[13]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the pyrazole inhibitor as described in the MTT assay protocol.

  • BrdU Labeling: 2-24 hours prior to the end of the incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM.[11][13] Incubate for the desired labeling time (e.g., 4 hours).[13]

  • Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing solution (e.g., 3.7% formaldehyde in PBS) for 30 minutes at room temperature.[11][14] After fixation, treat the cells with an acid (e.g., 2N HCl) to denature the DNA, which is necessary to expose the incorporated BrdU.[14][15]

  • Immunodetection: Neutralize the acid and wash the cells. Add the anti-BrdU primary antibody and incubate for at least one hour.[14]

  • Secondary Antibody and Substrate Addition: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[11] After incubation and washing, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.[11]

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance, typically at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis. Calculate the percentage of proliferation inhibition and the IC50 value.

Colony Formation Assay for Clonogenic Survival

The colony formation or clonogenic assay is an in vitro method to assess the long-term survival and proliferative capacity of single cells.[16][17] It is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[18]

Experimental Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.[6] Allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor for 24 hours.[6]

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.[6] Incubate the plates for 10-14 days, or until visible colonies are formed, changing the medium every 3-4 days.[6]

  • Fixation and Staining: Wash the colonies with PBS and fix them with a solution like methanol for 15 minutes.[6] Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.[6]

  • Colony Counting: After rinsing and drying, count the colonies (typically defined as a cluster of ≥50 cells).[16]

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the dose-response relationship.

Mechanistic Studies

To understand how pyrazole inhibitors exert their anti-proliferative effects, further mechanistic studies are essential.

Cell Cycle Analysis by Flow Cytometry

Many pyrazole inhibitors function by inducing cell cycle arrest.[4][10] Flow cytometry using a DNA-binding dye like propidium iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

G cluster_0 CDK-Mediated Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D Rb Rb Phosphorylation CDK46_CycD->Rb CDK2_CycE CDK2-Cyclin E CDK2_CycE->S CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 CDK1_CycB CDK1-Cyclin B CDK1_CycB->M E2F E2F Release Rb->E2F E2F->S

Caption: Simplified diagram of CDK-mediated cell cycle progression.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the pyrazole inhibitor at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[21]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[20]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Western Blotting for Cell Cycle Proteins

To further elucidate the mechanism of cell cycle arrest, Western blotting can be used to analyze the expression levels of key cell cycle regulatory proteins.[22] This can confirm the molecular targets of the pyrazole inhibitors.

Experimental Protocol:

  • Protein Extraction: Treat cells with the pyrazole inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[23]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, Cyclin E, p21, p27) overnight at 4°C.[22][24]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[25] Detect the protein bands using a chemiluminescence substrate and an imaging system.[25]

  • Data Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.

Table 1: Illustrative Anti-proliferative and Kinase Inhibitory Activity of a Pyrazole Inhibitor

Cell LineIC50 (µM) - MTT AssayIC50 (µM) - BrdU AssayKinase TargetKi (nM)
MCF-7 (Breast)0.250.22CDK25
A2780 (Ovarian)0.180.15CDK25
HCT116 (Colon)0.420.38CDK25
A549 (Lung)0.650.59CDK25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the anti-proliferative activity of pyrazole inhibitors. By employing a combination of viability, proliferation, and mechanistic assays, researchers can effectively characterize the potency and mechanism of action of novel anti-cancer compounds. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • BenchChem. (2025). Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line. BenchChem.
  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Merck. (n.d.).
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • MTT Cell Viability Assay Kit. (n.d.). MTT Cell Viability Assay Kit.
  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In S. P. Langon (Ed.), Methods in Molecular Medicine, vol. 88 Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press Inc.
  • Millipore. (n.d.).
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (n.d.).
  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for Antiproliferative Assays of 3-(1H-pyrazol-1-yl)
  • Cell Signaling Technology. (n.d.). BrdU Cell Proliferation Assay Kit #6813. Cell Signaling Technology.
  • Encyclopedia.pub. (2023).
  • Cell Signaling Technology. (2005). Western Blotting Protocol. Cell Signaling Technology.
  • GeneCopoeia. (n.d.).
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol. Abcam.
  • Abcam. (n.d.). Colony formation assay: A tool to study cell survival. Abcam.
  • PubMed. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.
  • National Center for Biotechnology Information. (n.d.).
  • Ossila. (n.d.). Colony Forming Assay. Ossila.
  • Springer. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Springer.
  • PubMed. (2024).
  • Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos. Bio-Techne.
  • National Center for Biotechnology Information. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • STAR Protocols. (2022). Automated 96-well format high throughput colony formation assay for siRNA library screen. STAR Protocols.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Cell Biology. (n.d.).
  • R&D Systems. (n.d.). A Guide to the Colony Forming Cell Assay: Methods and Tips. R&D Systems.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Addgene. (2022). Western Blot. Addgene.
  • BenchChem. (2025). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. BenchChem.
  • PubMed. (n.d.). Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. PubMed.
  • ACS Publications. (2023).
  • MDPI. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI.

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Troubleshooting & Optimization

Diagnostic Workflow: Isolating the Regiochemical Bottleneck

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and overcome one of the most persistent challenges in heterocyclic chemistry: regioselectivity in pyrazole synthesis .

Rather than relying on trial-and-error, this guide emphasizes rational design. We will dissect the causality behind regioisomer formation, explore self-validating experimental protocols, and provide field-proven strategies to ensure you isolate your desired isomer with high purity and yield.

Before altering your reaction conditions, you must identify whether your regioselectivity issue stems from the initial ring construction (de novo synthesis) or the post-functionalization of an existing asymmetric pyrazole core.

G Start Identify Regioselectivity Issue Type Synthesis Pathway Start->Type DeNovo De Novo Ring Formation (e.g., Knorr Synthesis) Type->DeNovo Ring Construction Alkylation N-Alkylation of Asymmetric Pyrazoles Type->Alkylation Post-functionalization Knorr Use Enaminones or Masked 1,3-Diketones DeNovo->Knorr Condensation Cycloadd [3+2] Cycloaddition (Sydnones + Dithianes) DeNovo->Cycloadd Dipolar Kinetic Kinetic Control: NaH / THF (Low Temp) Alkylation->Kinetic Steric approach Thermo Thermodynamic Control: K2CO3 / DMF (Heat) Alkylation->Thermo Electronic stabilization

Troubleshooting workflow for regioselective pyrazole synthesis.

Issue 1: Mixtures in De Novo Ring Construction (The Knorr Conundrum)

The Problem: When condensing an unsymmetrical 1,3-diketone with a substituted hydrazine (the classic Knorr synthesis), users frequently report an inseparable 1:1 mixture of 1,3- and 1,5-disubstituted pyrazoles.

The Causality: The two carbonyl carbons of an unsymmetrical 1,3-diketone have similar electrophilicity. The terminal primary amine (-NH₂) and the internal secondary amine (-NHR) of the hydrazine attack both centers indiscriminately.

The Solution: Break the symmetry of the electrophile. By converting the 1,3-diketone into an enaminone, you create a highly polarized system. The terminal -NH₂ of the hydrazine will exclusively attack the highly electrophilic β-carbon (displacing the dimethylamine leaving group), followed by intramolecular cyclization at the remaining carbonyl. This guarantees the 1,5-isomer. Alternatively, utilizing base-mediated[3+2] cycloadditions of 2-alkynyl-1,3-dithianes to sydnones has recently been proven to yield polysubstituted pyrazoles with excellent regioselectivity under mild conditions[1].

Self-Validating Protocol: Regioselective Synthesis of 1-Aryl-5-Alkylpyrazoles via Enaminones

This protocol incorporates built-in validation checkpoints so you can confirm success before proceeding to the next step.

Step 1: Synthesis of the Enaminone Intermediate

  • Reaction: Dissolve your unsymmetrical methyl ketone (1.0 equiv) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv). Heat to 90 °C for 12 hours.

  • Validation (TLC): Spot the reaction mixture against the starting ketone on silica gel (Eluent: 30% EtOAc in Hexanes). The enaminone will appear as a highly UV-active spot (due to the extended conjugated push-pull system) with a significantly lower

    
     (~0.2) than the starting ketone.
    
  • Isolation: Concentrate under reduced pressure to remove unreacted DMF-DMA. The crude enaminone can usually be used without further purification.

Step 2: Regioselective Cyclocondensation

  • Reaction: Dissolve the crude enaminone in absolute ethanol (0.5 M). Add arylhydrazine hydrochloride (1.1 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv). Reflux for 4 hours.

  • Mechanistic Checkpoint: The acid catalyst protonates the enaminone, increasing its electrophilicity and directing the initial attack by the most nucleophilic nitrogen of the hydrazine.

  • Validation (NMR): After aqueous workup and extraction (EtOAc), run a crude ¹H NMR. The formation of the pyrazole ring is confirmed by the disappearance of the enaminone vinylic doublets (typically around 5.5 and 7.8 ppm,

    
     Hz) and the appearance of a sharp pyrazole C4-H singlet in the aromatic region (6.2–6.8 ppm).
    
  • Purification: Recrystallize from ethanol or purify via flash chromatography.

Issue 2: Poor Selectivity in Pyrazole N-Alkylation

The Problem: Alkylating an unsymmetrical 1H-pyrazole yields a mixture of N1 and N2 alkylated products, drastically reducing the yield of the target active pharmaceutical ingredient (API).

The Causality: Unsubstituted pyrazoles rapidly tautomerize in solution. Both nitrogen atoms can act as nucleophiles. The ratio of the resulting isomers is dictated by a delicate balance between kinetic control (steric hindrance) and thermodynamic control (electronic stabilization of the resulting dipole)[2].

The Solution: Tune your base and solvent to exploit these thermodynamic and kinetic differences.

Quantitative Data: Base and Solvent Effects on N-Alkylation

The following table summarizes the expected regioselectivity when alkylating 3-(trifluoromethyl)-1H-pyrazole with an alkyl halide. The strong electron-withdrawing nature of the CF₃ group heavily influences the thermodynamic stability of the isomers[2].

Base / ReagentSolventTemp (°C)Dominant ControlRatio (1,3-CF₃ : 1,5-CF₃)Mechanistic Rationale
NaH THF0 to 20Kinetic85 : 15 Irreversible deprotonation. The naked pyrazolide anion attacks via the less sterically hindered nitrogen (yielding the 1,3-isomer).
K₂CO₃ DMF80Thermodynamic20 : 80 Reversible conditions. High heat and polar solvent allow equilibration to the electronically more stable 1,5-isomer.
Cs₂CO₃ MeCN60Thermodynamic10 : 90 The "Cesium Effect" increases the solubility and nucleophilicity of the anion, heavily favoring the thermodynamic product.
Mitsunobu (DIAD/PPh₃) THF20Kinetic/Steric95 : 5 Mild, neutral conditions. The bulky phosphonium intermediate forces alkylation almost exclusively at the less hindered nitrogen.

Frequently Asked Questions (FAQs)

Q1: I performed a Knorr condensation and obtained a single product, but how can I definitively prove whether it is the 1,3- or 1,5-regioisomer? A1: Standard 1D ¹H NMR is insufficient for definitive regiochemical assignment. You must use 2D NOESY or ROESY NMR. Look for a spatial through-space correlation (cross-peak) between the N-alkyl/aryl protons and the substituents on the pyrazole ring.

  • If you see a NOE correlation between the N1-substituent and the C5-substituent, you have the 1,5-isomer.

  • If the N1-substituent only correlates with the C5-proton (and not the C3-substituent), you have the 1,3-isomer. For absolute confirmation, especially in drug development, X-ray crystallography remains the gold standard[3].

Q2: I need to synthesize a highly functionalized C3-hydroxyarylated pyrazole, but my yields are terrible due to side reactions. What is the modern approach? A2: Traditional methods suffer from poor regioselectivity and functional group intolerance. A modern, highly efficient alternative is the Ti-mediated oxidatively induced N–N coupling, or utilizing Ce-catalyzed regioselective synthesis from 1,2-diols via tandem oxidation and C–C/C–N bond formation. These methods bypass the unstable hydrazone intermediates and allow for the direct installation of complex hydroxyaryl groups at the C3 position with excellent regiocontrol[4].

Q3: Can I use protecting groups to force regioselective N-alkylation? A3: Absolutely. This is a highly reliable strategy in complex API synthesis. By protecting the pyrazole with a bulky group like Tetrahydropyranyl (THP) or Trityl (Tr) under kinetic conditions, you block the less hindered nitrogen. You can then functionalize the remaining nitrogen, followed by acidic deprotection of the bulky group.

Q4: Are there any solvent-free or "green" methods that maintain high regioselectivity? A4: Yes. Recent literature demonstrates that Sc(OTf)₃-catalyzed or Tungstate Sulfuric Acid-catalyzed domino syntheses under microwave irradiation or solvent-free conditions can yield functionalized pyrazoles rapidly. These methods often exhibit improved regioselectivity profiles compared to traditional refluxing solvent conditions due to the highly structured transition states in the solid phase[3].

References

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: ResearchGate / Synlett URL
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL

Sources

Technical Support Center: Troubleshooting Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylation of pyrazoles is a deceptive transformation. While seemingly simple, the ambident nature of the pyrazole anion often leads to mixtures of N1- and N2-isomers, over-alkylation (quaternization), or competitive elimination of the alkylating agent. This guide deconstructs these failure modes using mechanistic insights and provides self-validating protocols to ensure regiochemical integrity.

Quick Diagnostic Hub

Identify your issue based on experimental observations.

SymptomProbable CauseImmediate Action
Two close spots on TLC / Double peaks in LCMS Regioisomer Mixture (N1 vs. N2) . Tautomeric equilibrium was not controlled.Switch solvent to non-polar (toluene) or highly polar aprotic (DMF) depending on substrate sterics. See Module 1.
Product stays at baseline / High polarity spot Quaternization (Over-alkylation) . Formation of pyrazolium salt.Reduce alkyl halide equivalents to 0.95 eq. Switch to a bulky base (e.g.,

-BuOK).
Starting material consumed, but no product (Olefin formed) Elimination . Base acted as a Brønsted base rather than a nucleophile promoter.Lower temperature.[1][2][3][4] Switch from strong bases (NaH) to weak bases (Cs₂CO₃) or use Mitsunobu conditions.
Low Conversion with Alkyl Chlorides Poor Leaving Group Ability .Add catalytic NaI (Finkelstein condition) or switch to Alkyl Bromide/Iodide.

Module 1: The Regioselectivity Paradox (N1 vs. N2)

Q: Why do I consistently get a mixture of N1 and N2 isomers?

A: The pyrazole ring exists in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic nitrogen sites. The ratio depends on the interplay between sterics , electronics , and solvent effects .[2]

  • Steric Control (The Dominant Factor):

    • Alkylation generally favors the less hindered nitrogen .[3] If you have a bulky substituent at C3 (e.g.,

      
      -butyl, phenyl), the electrophile will attack N1 (distal) to minimize steric clash.
      
    • Caveat: If the electrophile itself is small (MeI), steric discrimination decreases, leading to lower regioisomeric ratios (rr).

  • The "Coordination" Exception:

    • Certain electrophiles containing H-bond donors (e.g., N-methyl chloroacetamide) can reverse selectivity to favor the more hindered N2 position via hydrogen bonding with the pyrazole nitrogen in the transition state [1].

  • Solvent Effects:

    • Aprotic Polar (DMF, DMSO): Dissociates the ion pair, making the pyrazolide anion "naked" and more reactive but often less selective.

    • Non-polar (Toluene): Keeps the cation tightly associated, often shielding the more hindered nitrogen, enhancing N1 selectivity.

Visualization: Tautomerism & Regioselectivity Logic

PyrazoleAlkylation Tautomer Pyrazole Tautomer Equilibrium (Neutral) Anion Pyrazolide Anion (Ambident Nucleophile) Tautomer->Anion Base (Deprotonation) N1_Path Attack at N1 (Less Hindered) Anion->N1_Path Bulky R-Group at C3 Non-polar Solvent N2_Path Attack at N2 (More Hindered) Anion->N2_Path Small R-Group H-Bonding Electrophile Product_N1 N1-Alkyl Pyrazole (Thermodynamic/Steric Favored) N1_Path->Product_N1 Product_N2 N2-Alkyl Pyrazole (Kinetic/Coordination Favored) N2_Path->Product_N2

Figure 1: Decision pathways determining N1 vs. N2 alkylation outcomes based on steric and electronic inputs.

Module 2: Side Reactions & Mitigation

Q: How do I prevent quaternary salt formation (Over-alkylation)?

A: Pyrazoles are weak bases, but N-alkyl pyrazoles can still act as nucleophiles, attacking a second equivalent of alkyl halide to form a pyrazolium salt .

  • Mechanism: The lone pair on the pyridine-like nitrogen of the product attacks the electrophile.

  • Solution:

    • Stoichiometry: strictly limit alkylating agent to 0.9–1.0 eq. Never use excess.

    • Phase Transfer Catalysis (PTC): Use biphasic conditions (DCM/Water + TBAB). As soon as the neutral N-alkyl product forms, it partitions into the organic phase, while the reactive pyrazolide anion remains at the interface/aqueous phase, reducing the chance of the product reacting again.

Q: My alkyl halide is disappearing, but I see no product. What is happening?

A: You are likely observing E2 Elimination .

  • Scenario: Using a strong, bulky base (e.g., NaH,

    
    -BuOK) with a secondary or tertiary alkyl halide, or a primary halide with beta-hydrogens.
    
  • Fix: Switch to a milder base like Cs₂CO₃ or K₂CO₃ in acetone or acetonitrile. These bases are strong enough to deprotonate pyrazole (pKa ~14) but poor at promoting elimination. Alternatively, use the Mitsunobu reaction (see protocols) to avoid basic conditions entirely [2].

Module 3: Analytical Validation (The "Truth" Test)

CRITICAL: Never assume regiochemistry based on TLC Rf values alone. You must validate the structure.

Protocol: Distinguishing N1 vs. N2 Isomers via NMR
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

    • N1-Isomer: Strong NOE correlation between the new N-Alkyl protons and the C5-H (or substituent at C5).

    • N2-Isomer: Strong NOE correlation between the new N-Alkyl protons and the C3-H (or substituent at C3).

  • ¹³C NMR Chemical Shifts:

    • The carbon adjacent to the alkylated nitrogen (C5 for N1-alkyl) typically shifts upfield (shielded) compared to the unalkylated tautomer due to the "

      
      -effect" of the N-alkyl group [3].
      

Experimental Protocols

Method A: High-Selectivity Base-Mediated Alkylation

Best for: 3-substituted pyrazoles where steric control is desired.

  • Setup: In a dry flask, dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.2 equiv). Stir at RT for 15 min to ensure deprotonation.

    • Why Cesium? The "Cesium Effect" often improves solubility and reactivity of the anion.

  • Alkylation: Add Alkyl Halide (1.0 equiv) dropwise.

    • Tip: If using a chloride, add NaI (0.1 equiv) to generate the more reactive iodide in situ.

  • Monitoring: Stir at RT. Monitor by TLC.[3][5] If N2 isomer forms, it usually has a lower Rf (more polar) than the N1 isomer on Silica.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF). Dry over Na₂SO₄.[3]

Method B: Mitsunobu Reaction (For Sensitive Substrates)

Best for: Avoiding elimination side reactions or when using alcohol electrophiles.

  • Setup: Dissolve Pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF or Toluene (0.1 M). Cool to 0°C.[2][5]

  • Addition: Add DIAD or DEAD (1.2 equiv) dropwise over 10 minutes.

    • Troubleshooting: If the reaction turns dark immediately, add DIAD slower.

  • Reaction: Allow to warm to RT and stir for 12–24 h.

  • Note on Side Products: The major side product is hydrazine dicarboxylate. If separation is difficult, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine), which forms an insoluble byproduct that can be filtered off [4].

Visualization: Side Reaction Pathways

SideReactions cluster_prevention Prevention Strategy Start N-Alkyl Pyrazole (Desired Product) Quat Pyrazolium Salt (Over-Alkylation) Start->Quat Nucleophilic Attack by Product on R-X RX Excess Alkyl Halide (R-X) Elim Alkene + Pyrazole (Elimination) RX->Elim Base attacks R-X beta-H (Instead of Pyrazole attacking C) Prev1 Limit R-X to 1.0 eq Quat->Prev1 Prev2 Use Weaker Base (Cs2CO3 vs NaH) Elim->Prev2

Figure 2: Mechanism of common side reactions (Quaternization and Elimination) with prevention strategies.

References

  • WuXi Biology . (2022). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • López, C., et al. (2007). Regioselectivity in the N-alkylation of pyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions. Chemistry – A European Journal, 10(13), 3130-3138. [Link]

Sources

optimization of reaction conditions for aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminopyrazole Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the most persistent challenges in aminopyrazole synthesis. Rather than just providing static recipes, this center focuses on the causality behind experimental parameters—empowering you to rationally tune your reaction conditions to achieve high yield, purity, and strict regiocontrol.

Section 1: Mechanistic Fundamentals & Regioselectivity (FAQ)

Q: Why does the condensation of monosubstituted hydrazines with 1,3-dielectrophiles yield a mixture of regioisomers? A: The synthesis typically proceeds via the nucleophilic attack of the hydrazine on the carbonyl or alkene carbon of a β-ketonitrile or α,β-unsaturated nitrile, forming a hydrazone or Michael adduct intermediate[1]. Because monosubstituted hydrazines (e.g., phenylhydrazine or methylhydrazine) possess two distinct nitrogen nucleophiles with differing steric and electronic profiles, the subsequent cyclization can occur through two competing pathways[2]. The resulting ratio of 3-aminopyrazole to 5-aminopyrazole is not random; it is strictly governed by the equilibrium between kinetic and thermodynamic control.

Q: How do I selectively drive the reaction to the 5-aminopyrazole? A: 5-aminopyrazoles are generally the thermodynamically favored product[3]. To achieve this, you must allow the reaction to equilibrate. Using neutral or slightly acidic conditions (e.g., acetic acid in toluene) and elevated temperatures (reflux or microwave heating at 110–140 °C) promotes the reversible formation of intermediates, allowing the system to settle into its thermodynamic minimum—the 5-amino isomer[2].

Q: How do I selectively synthesize the 3-aminopyrazole? A: 3-aminopyrazoles are kinetically favored[3]. To isolate this isomer, you must force immediate cyclization before equilibration can occur. This requires strongly basic conditions (e.g., sodium ethoxide in ethanol) and low temperatures (0 °C) to rapidly deprotonate the intermediate and kinetically trap the 3-amino regioisomer[2].

MechanisticPathway Start 1,3-Dielectrophile + Monosubstituted Hydrazine Intermediate Hydrazone / Michael Adduct (Reactive Intermediate) Start->Intermediate Nucleophilic Attack Kinetic Kinetic Control (Strong Base, 0 °C) Intermediate->Kinetic Fast Deprotonation Thermo Thermodynamic Control (Acidic/Neutral, 110 °C+) Intermediate->Thermo Reversible Equilibration Prod3 3-Aminopyrazole (Kinetically Trapped) Kinetic->Prod3 Irreversible Cyclization Prod5 5-Aminopyrazole (Thermodynamically Stable) Thermo->Prod5 Thermodynamic Sink

Mechanistic pathway for regiodivergent aminopyrazole synthesis under kinetic vs thermodynamic control.

Section 2: Troubleshooting Guide

Issue 1: Poor Regioselectivity and Difficult Purification

Symptom: LC-MS or NMR shows a nearly 1:1 mixture of 3-amino and 5-amino pyrazoles, which co-elute during chromatography. Root Cause: The reaction conditions are trapped in a "middle ground" (e.g., room temperature with weak bases) that fails to establish strict kinetic or thermodynamic control. Solution: Switch to heavily polarized regiodivergent conditions. The table below summarizes optimized quantitative data demonstrating how specific solvent and catalyst choices dictate the major product.

Quantitative Impact of Reaction Conditions on Regioselectivity
SubstratesCatalyst / AdditiveSolventTemp / ConditionsMajor ProductYield
3-methoxyacrylonitrile + phenylhydrazineAcetic Acid (AcOH)TolueneMicrowave, 120 °C5-aminopyrazole90%
3-methoxyacrylonitrile + phenylhydrazineSodium Ethoxide (EtONa)EthanolMicrowave, 120 °C3-aminopyrazole85%
β-ketonitrile + methylhydrazine sulfateTriethylamine (NEt3), 1 eqEthanolReflux, 2 hours5-aminopyrazole75%
β-ketonitrile + phenylhydrazineNone (Neutral)EthanolReflux, 6 hours5-aminopyrazole70%
Issue 2: Low Yields and Unreacted Starting Material

Symptom: The reaction stalls, yielding less than 40% product, with significant starting material remaining. Root Cause: β-ketonitriles are highly susceptible to hydrolysis under harsh aqueous conditions, and hydrazine derivatives can degrade over time[1]. Furthermore, if using hydrazine salts (e.g., methylhydrazine sulfate) without proper neutralization, the acidic environment can stall the nucleophilic attack. Solution: Ensure strictly anhydrous conditions. If utilizing a hydrazine salt, neutralize the reaction mixture with a stoichiometric amount of a non-nucleophilic base (like Triethylamine) prior to hydrazine addition to prevent acid-catalyzed degradation of the nitrile.

Troubleshooting Issue Low Yield / Stalled Reaction Check1 Analyze via TLC / LC-MS Issue->Check1 Unreacted Unreacted Starting Material? Check1->Unreacted SideProd Hydrolysis Side Products? Check1->SideProd StableHydrazone Stable Hydrazone Intermediate? Check1->StableHydrazone Sol1 Neutralize Hydrazine Salt Check Stoichiometry Unreacted->Sol1 Yes Sol2 Switch to Anhydrous Solvents (e.g., Toluene) SideProd->Sol2 Yes Sol3 Increase Temp (Microwave) Add Acid Catalyst StableHydrazone->Sol3 Yes

Diagnostic workflow for resolving low yields and incomplete conversions in aminopyrazole synthesis.

Section 3: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific checkpoints, you ensure the causality of the reaction is maintained.

Protocol A: Thermodynamically Controlled Synthesis of 5-Aminopyrazoles

Causality Check: Glacial acetic acid acts as a proton shuttle, accelerating the reversible formation of the hydrazone intermediate and allowing the system to reach its thermodynamic minimum.

  • Substrate Preparation: Dissolve 1.0 equivalent of the β-ketonitrile (or 3-alkoxyacrylonitrile) in anhydrous toluene to achieve a 0.2 M concentration[2].

  • Reagent Addition: Add 1.1 equivalents of the substituted arylhydrazine. Self-Validation: If using a hydrazine hydrochloride/sulfate salt, first add 1.1 equivalents of Triethylamine and stir for 15 minutes to generate the free base.

  • Catalyst Introduction: Add 0.1 equivalents of glacial acetic acid to the mixture[2].

  • Cyclization: Heat the reaction mixture to reflux (~110 °C). Alternatively, for rapid optimization, process in a sealed microwave reactor at 120–140 °C for 10–30 minutes[2].

  • Monitoring: Sample the reaction every 30 minutes. LC-MS should show the disappearance of the hydrazone mass and the appearance of the cyclized product mass[1].

  • Isolation: Cool the mixture to 0 °C. The 5-aminopyrazole will typically precipitate. Collect via vacuum filtration, wash with cold toluene, and dry under vacuum[4].

Protocol B: Kinetically Controlled Synthesis of 3-Aminopyrazoles

Causality Check: Operating at 0 °C with a strong base immediately deprotonates the highly reactive intermediate, kinetically trapping the 3-aminopyrazole before thermodynamic equilibration can occur.

  • Base Activation: Prepare a solution of sodium ethoxide (2.0 equivalents) in anhydrous ethanol. Cool the solution strictly to 0 °C using an ice bath[2][3].

  • Electrophile Addition: Slowly add a solution of the 1,3-dielectrophile (1.0 equivalent) dissolved in anhydrous ethanol to the cold base[2].

  • Controlled Hydrazine Addition: Dropwise, add the substituted hydrazine (1.0 equivalent) over 15 minutes. Critical: Maintain the internal temperature at exactly 0 °C to prevent thermal equilibration[2].

  • Reaction Phase: Stir vigorously at 0 °C for 2–4 hours[2].

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride to neutralize the base and halt any further equilibrium shifting[2]. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION - Jeanne Fichez, Patricia Busca and Guillaume Prestat. [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-(methylsulfonyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will provide in-depth, field-proven insights and step-by-step protocols to help you identify and remove impurities, ensuring the high quality required for your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My final product is an off-white, yellow, or reddish solid with a low or broad melting point. What are the likely impurities and how can I remove them?

A1: The discoloration and poor melting point profile strongly suggest the presence of process-related impurities. The most common culprits in pyrazole syntheses are unreacted starting materials and side-products from the hydrazine starting material.[1]

Causality:

  • Colored Impurities: Hydrazine is susceptible to oxidation and can participate in side reactions that produce highly colored, often polymeric, by-products.[1] These are typically highly polar and can be present even in small quantities.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials. For a typical synthesis route involving the condensation of a sulfonyl-activated acrylonitrile with hydrazine, this would be the acrylonitrile precursor and hydrazine itself.[1][2]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage before the pyrazole ring is fully formed and aromatized, leading to pyrazoline by-products.[1]

Solutions:

  • Activated Charcoal Treatment: This is highly effective for removing colored impurities.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol).

    • Add a small amount (1-2% w/w) of activated charcoal to the solution.

    • Stir and heat the mixture for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® to remove the charcoal.[1]

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

  • Recrystallization: This is the most powerful technique for removing most process-related impurities. The key is selecting a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures. See the solvent screening table in the FAQ section.[3]

Q2: My ¹H NMR spectrum is complex, showing two distinct sets of very similar peaks. I suspect a mixture of regioisomers. How can I confirm this and separate them?

A2: This is a classic problem in the synthesis of unsymmetrically substituted pyrazoles.[1][4] The reaction of a precursor like (E)-3-(substituted)-2-(methylsulfonyl)acrylonitrile with hydrazine can produce both the desired 4-(methylsulfonyl)-1H-pyrazol-3-amine and the regioisomeric 4-(methylsulfonyl)-1H-pyrazol-5-amine.

Causality: The cyclization reaction can proceed via two different pathways, where either nitrogen atom of the hydrazine molecule attacks the nitrile carbon, leading to two possible ring closures. These isomers often have very similar polarities and chemical properties, making them difficult to separate.[1][2]

Solutions:

  • Structural Confirmation:

    • 2D NMR Spectroscopy: Advanced NMR techniques are invaluable here. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range (2-3 bond) correlations between protons and carbons. Look for a correlation between the pyrazole NH proton and the carbon bearing the amino group (C3) or the sulfonyl group (C4). A Nuclear Overhauser Effect (NOE) experiment can show through-space correlations between the amino (NH₂) protons and the pyrazole NH proton, which would be expected for the 3-amino isomer but not the 5-amino isomer.

  • Purification Strategies:

    • Fractional Crystallization: This technique relies on slight differences in solubility between the two isomers. It can be laborious but effective. Systematically crystallize the mixture from different solvents, analyzing the composition of the crystals and the mother liquor at each step by HPLC or NMR.

    • Preparative HPLC/Column Chromatography: While challenging due to similar polarities, separation is often achievable with an optimized system.[5]

      • Stationary Phase: Standard silica gel is a good starting point.[6][7]

      • Mobile Phase: A shallow gradient of a polar modifier (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is recommended. Use TLC to find a solvent system that shows at least a small difference in Rf values between the two spots. An ideal Rf for the main product on TLC for column scale-up is between 0.2 and 0.4.[6]

Q3: My reaction is incomplete, and TLC/LC-MS analysis shows significant unreacted starting material. How can I efficiently remove it from my basic product?

A3: An acid-base extractive workup is an excellent and scalable method to separate the basic aminopyrazole product from non-basic or weakly basic starting materials and by-products.

Causality: The 3-amino group on the pyrazole ring is basic and can be readily protonated by a dilute acid to form a water-soluble ammonium salt. Most organic precursors (like sulfonyl acrylonitriles) are not basic and will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic aminopyrazole product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh ethyl acetate or DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >9. The free amine product should precipitate out as a solid or oil.

  • Final Extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

Diagram: Acid-Base Purification Workflow

A Crude Product in Organic Solvent (EtOAc) B Extract with 1M HCl A->B C Organic Layer (Neutral Impurities, Starting Materials) B->C Separate Layers D Aqueous Layer (HCl Salt of Product) B->D Separate Layers E Wash with EtOAc D->E F Discard Organic Wash E->F Separate Layers G Basify with NaOH to pH > 9 E->G Separate Layers H Extract with EtOAc G->H I Aqueous Layer (Salts) H->I Separate Layers J Organic Layer (Pure Product) H->J Separate Layers K Dry (Na₂SO₄), Filter, Evaporate J->K L Purified Product K->L

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and its key challenge?

A1: A highly probable and efficient synthesis involves the cyclocondensation reaction between a sulfonyl-activated Michael acceptor, such as (E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile, and hydrazine hydrate.[8] The primary challenge in this synthesis is controlling the regioselectivity to favor the formation of the desired 3-amino isomer over the 5-amino isomer, as discussed in the troubleshooting section.[1][2]

Q2: What is the best general-purpose method for purifying 4-(methylsulfonyl)-1H-pyrazol-3-amine?

A2: For a solid product, recrystallization is the preferred first-line method due to its efficiency, scalability, and cost-effectiveness.[3][6] It is excellent at removing small amounts of impurities and can yield highly crystalline material.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassRecommended SolventsComments
AlcoholsEthanol, IsopropanolGood starting point. Product often has high solubility when hot and lower solubility when cold.
EstersEthyl AcetateGood for less polar impurities. Can be used in a solvent/anti-solvent system with hexanes.
KetonesAcetonePowerful solvent; may require an anti-solvent like water or hexanes to induce crystallization.
Aprotic PolarAcetonitrileCan be effective for compounds that are difficult to crystallize from alcohols.
Aqueous MixturesEthanol/Water, IPA/WaterAdding water as an anti-solvent can effectively induce crystallization if the product is insoluble.
Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system is determined by running preliminary tests on Thin-Layer Chromatography (TLC).[6][9] The goal is to find a solvent or mixture of solvents that moves the desired compound to an Rf (retention factor) value of approximately 0.2-0.4. This Rf range typically provides the best separation from impurities during column chromatography.

Diagram: Chromatography Workflow

cluster_0 TLC Analysis cluster_1 Column Chromatography A Spot crude mixture on TLC plate B Develop plate in test solvent system A->B C Visualize spots (UV light, stain) B->C D Calculate Rf. Target Rf ≈ 0.3 C->D G Elute with chosen solvent system D->G Optimized Eluent E Pack column with silica gel & eluent F Load crude product E->F F->G H Collect fractions G->H I Analyze fractions (TLC) H->I J Combine pure fractions & evaporate I->J

Caption: Workflow for developing a column chromatography method.

Q4: My product appears pure by ¹H NMR, but my yield is low. Where could the product have been lost?

A4: Product loss can occur at several stages:

  • Workup: During the acid-base extraction, incomplete extraction from either the acidic or basic phase can lead to significant loss. Ensure you perform multiple extractions (at least 3) at each stage. Also, ensure the pH is sufficiently high (>9) during basification to fully neutralize the hydrochloride salt.

  • Recrystallization: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid. Cooling the filtrate in an ice bath can help maximize precipitation.[3]

  • Transfers: Physical loss of material during transfers between flasks, on filter paper, and on spatulas can add up, especially on a small scale.

Q5: How can I definitively confirm the purity and identity of my final product?

A5: A combination of analytical techniques is essential to confirm both structure and purity.[2][6]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and the absence of proton-bearing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula.

  • HPLC/LC-MS: This is the best method for quantifying purity. A pure sample should show a single major peak.

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of N-Sulfonyl Imines. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Google Patents. (2010). WO2011076194A1 - Method for purifying pyrazoles.
  • Xu, S., et al. (2021).
  • Royal Society of Chemistry. (2018).
  • Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(3), 178-186.
  • Esteve-Romero, J., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • BenchChem. (2025).
  • Nappi, A. J., & Vass, E. (2005). Hydrazide Derivatives Produce Active Oxygen Species as Hydrazine. PubMed.

Sources

managing stability and storage of aminopyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyrazole Handling and Storage. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results, only to trace the root cause back to degraded aminopyrazole stocks.

The pyrazole core, particularly when functionalized with an amino group, is a privileged scaffold in medicinal chemistry (e.g., in kinase inhibitors). However, the causality behind its instability lies in its electronic structure: the amino group acts as a strong electron-donating group via resonance, significantly increasing the electron density of the pyrazole ring. While this makes it an excellent hydrogen bond donor/acceptor for target binding, it simultaneously lowers the oxidation potential, rendering the molecule highly susceptible to electrophilic attack and oxidative degradation.

Below is an in-depth troubleshooting guide designed to establish self-validating systems for your laboratory workflows.

Quantitative Data on Aminopyrazole Storage & Stability

To establish a baseline for your laboratory protocols, adhere strictly to the following quantitative storage parameters. Deviations from these metrics are the primary cause of compound failure.

ParameterRecommended ConditionTolerance LimitCausality of Degradation
Solid Storage Temp 2°C to 8°CRoom Temp (< 24h)Thermal energy accelerates baseline oxidation rates.
Solution Storage (DMSO) -80°C-20°C (Short term)Dissolved O₂ and moisture cause rapid hydrolysis.
Atmosphere Argon (Ar)Nitrogen (N₂)Atmospheric O₂ acts as a radical initiator.
Light Exposure Dark (Amber Vials)Ambient Lab LightUV/Vis photons trigger photolytic ring cleavage.
Solvent Quality Anhydrous (≤0.005% H₂O)≤0.01% H₂OWater introduces pH-dependent instability.

Troubleshooting Q&A: Core Storage & Handling

Q: Why does my 3-aminopyrazole powder turn from off-white to brown during benchtop storage, and how does this affect my assays?

A: The color change is a direct macroscopic indicator of radical-mediated oxidative degradation. Because 3-aminopyrazole is an electron-rich heterocycle, exposure to atmospheric oxygen and ambient light initiates an oxidative cascade. Instead of forming stable intermediates, unprotected 3-aminopyrazoles undergo complete ring degradation and cleavage when exposed to strong oxidants or prolonged atmospheric oxygen [1]. The brown color arises from the formation of complex, conjugated polymeric degradation products. Using this degraded powder in biological assays will introduce off-target toxicity and artificially skew your IC₅₀ values.

G A Aminopyrazole (Electron-Rich Core) B O2 / UV Light (Ambient Exposure) A->B C Radical Formation & Electrophilic Attack B->C Oxidation D Ring Cleavage & Polymerization (Brown) C->D

Fig 1. Radical-mediated oxidative degradation pathway of unprotected aminopyrazoles.

Q: I am screening an aminopyrazole-based kinase inhibitor library. Can I store my 10 mM DMSO stock solutions at -20°C indefinitely?

A: No. Storing DMSO stock solutions at -20°C for extended periods is a common but fatal flaw in high-throughput screening. DMSO is highly hygroscopic. Every time you open the vial, atmospheric moisture condenses into the solvent. Water introduced into the DMSO alters the dielectric constant, leading to compound precipitation. Furthermore, repeated freeze-thaw cycles introduce dissolved oxygen, which attacks the aminopyrazole core. Aminopyrazoles must be protected from incompatible materials, including oxidizing agents and acidic environments, which water and degraded DMSO can facilitate [2].

Self-Validating Experimental Protocol: Stock Solution Management

To guarantee scientific integrity, you must employ a self-validating protocol. A protocol is only robust if it contains an internal feedback loop proving the compound has not degraded. Implement the following step-by-step methodology for all aminopyrazole stock preparations.

Step 1: Environmental Control Bake all glassware at 120°C for 2 hours to remove residual surface moisture. Perform all weighing inside a controlled environment (e.g., a glove box or a benchtop enclosure flushed with Nitrogen).

Step 2: Solubilization Dissolve the aminopyrazole powder in anhydrous, sterile-filtered DMSO (≤0.005% water content). Do not vortex vigorously, as this introduces micro-bubbles of air; instead, use gentle sonication in a cool water bath.

Step 3: Aliquoting Dispense the solution into single-use, low-bind amber glass vials. Never plan to reuse a thawed aliquot.

Step 4: Inert Gas Overlay Before capping, gently blow a stream of Argon gas over the liquid surface. Argon is heavier than air and will form a protective blanket over the DMSO, displacing reactive oxygen.

Step 5: Baseline LC-MS Validation (The Self-Validation Step) Immediately take a 1 µL sample of the freshly prepared stock and run it via LC-MS. Record the Area Under the Curve (AUC) of the parent mass and the exact retention time. Save this chromatogram as your "Day 0 Baseline."

Step 6: Cryogenic Storage Transfer all sealed vials to a -80°C freezer. Avoid -20°C freezers, particularly frost-free models, as their auto-defrost cycles cause micro-temperature fluctuations that degrade sensitive heterocycles[3].

Step 7: Pre-Use Re-Validation Before utilizing an aliquot that has been stored for more than 3 months, thaw it at room temperature and run a rapid LC-MS. Compare the new AUC to the Day 0 Baseline. If the parent mass AUC has dropped by >5%, discard the aliquot. The data, not assumptions, dictates the viability of your experiment.

Workflow S1 1. Weigh under N2 (Exclude Moisture) S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. Aliquot into Single-Use Amber Vials S2->S3 S4 4. Argon Overlay & Cap Tightly S3->S4 S5 5. Baseline LC-MS (Self-Validation) S4->S5 S6 6. Store at -80°C S5->S6

Fig 2. Self-validating workflow for aminopyrazole stock solution management.

References

  • M. Kurpet, R. Jędrysiak, J. Suwiński - Chemistry of Heterocyclic Compounds: N-ARYL-C-NITROAZOLES Source: Chemistry of Heterocyclic Compounds
  • 3-Aminopyrazole Properties and Storage Guidelines Source: Guidechem
  • Safety Data Sheet - 3-Aminopyrazole Source: Fisher Scientific

preventing byproduct formation in pyrazole ring construction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to function as an autonomous support center for researchers optimizing pyrazole ring construction. It prioritizes mechanistic causality and reproducible protocols over generic advice.

Minimizing Byproducts & Maximizing Regio-Fidelity

Current Status: Operational Role: Senior Application Scientist Scope: Knorr Synthesis, 1,3-Dipolar Cycloaddition, and Regioselective N-Alkylation.

Strategic Overview: The Thermodynamics of Purity

In pyrazole synthesis, "byproducts" are rarely random accidents; they are the result of competing kinetic and thermodynamic pathways. The two primary failure modes in constructing the pyrazole core are Regioisomeric Heterogeneity (formation of unwanted 1,3- vs 1,5-isomers) and Oligomerization (azine/hydrazone formation).

To prevent these, one must control the trajectory of the initial nucleophilic attack and the stability of the intermediates. This guide replaces trial-and-error with mechanistic control.

Module 1: Regiochemical Fidelity (The N1-Substituted Challenge)

The Problem: When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, two isomers are possible.
The Causality:  The reaction is governed by the relative electrophilicity of the carbonyls versus the relative nucleophilicity of the hydrazine nitrogens.
Decision Matrix: Selecting the Right Conditions

Use the following logic flow to determine the optimal reaction environment for your specific substrate.

Regioselectivity Start Substrate Analysis Diketone Unsymmetrical 1,3-Diketone Start->Diketone Hydrazine Substituted Hydrazine (R-NHNH2) Start->Hydrazine Steric Steric Control (Bulk Difference) Diketone->Steric R1 >> R2 size Electronic Electronic Control (Fluorinated/EWG) Diketone->Electronic R1 = CF3/EWG Base Basic Media (NaOEt) Favors Steric Control Steric->Base Maximize repulsion Acid Acidic Media (HCl/AcOH) Favors Electronic Control Electronic->Acid Activate C=O Solvent Fluorinated Solvent (TFE/HFIP) Electronic->Solvent H-Bonding Result2 1,5-Isomer (Major) Acid->Result2 NH2 (terminal) attacks most electrophilic C=O Result1 1,3-Isomer (Major) Base->Result1 N(substituted) attacks less hindered C=O Solvent->Result2 Stabilizes polarized TS

Figure 1: Decision matrix for selecting reaction conditions to favor specific regioisomers based on substrate properties.

Troubleshooting Regioselectivity
ObservationRoot CauseCorrective Action
1:1 Mixture of Isomers Competing steric and electronic effects cancel each other out.Switch Solvent: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These solvents donate hydrogen bonds to the carbonyls, enhancing electronic differentiation [1].
Wrong Isomer (Steric) Reaction is under thermodynamic control where the bulky group avoids the N-substituent.Switch to Kinetic Control: Lower temperature (

C to RT) and use a Lewis Acid catalyst (

) to force the most nucleophilic nitrogen to attack the most electrophilic carbonyl immediately [2].
N1-Alkylation Drift Alkylating a pre-formed pyrazole yields mixtures.Avoid Post-Synthetic Alkylation. Construct the ring with the substituent on the hydrazine. If unavoidable, use

in DMF to favor thermodynamic N-alkylation [3].

Module 2: Chemoselectivity & Impurity Management

The Problem: The formation of azines (dimers linked by


) and bis-hydrazones  creates insoluble "brick dust" impurities that are difficult to separate.
The Causality:  These form when the concentration of free hydrazine is low relative to the carbonyl species, or when the cyclization step is slower than the intermolecular condensation.
Protocol: Preventing Azine Formation
  • Inverse Addition: Never add the hydrazine to the diketone. Always add the diketone solution dropwise to the hydrazine solution. This ensures a local excess of hydrazine, favoring the 1:1 condensation over the 2:1 dimerization.

  • pH Management: Azine formation is acid-catalyzed but requires free base for the second attack. Maintaining a buffered pH (using NaOAc/AcOH) often suppresses the second condensation step.

  • Scavenging: If azines form, they are often less soluble. Cooling the reaction to

    
    C often precipitates the azine, allowing filtration before product isolation.
    
Visualizing the Impurity Pathway

ImpurityPath Reagents Hydrazine + 1,3-Diketone Mono Mono-Hydrazone (Intermediate) Reagents->Mono Pyrazole Desired Pyrazole Mono->Pyrazole Fast (Kinetic) BisHydrazone Bis-Hydrazone / Azine (Impurity) Mono->BisHydrazone Slow (If cyclization is hindered) Path_Good Intramolecular Cyclization Path_Bad Intermolecular Attack (Excess Diketone)

Figure 2: Kinetic competition between cyclization (product) and oligomerization (impurity).

Module 3: Experimental Protocols

Protocol A: High-Fidelity Regioselective Synthesis (TFE Method)

Best for electron-deficient diketones (e.g., trifluoromethyl).

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M]

Procedure:

  • Dissolution: Dissolve the diketone in TFE.

  • Addition: Add the hydrazine salt in one portion at room temperature. (Note: Using the salt prevents immediate oxidation/discoloration common with free base hydrazines).

  • Reflux: Heat to mild reflux (

    
    C) for 2–4 hours. TFE enhances the electrophilicity of the carbonyl, accelerating the cyclization over side reactions [1].
    
  • Workup: Evaporate TFE (recoverable). The residue is often pure enough for recrystallization. If TFE is unavailable, Ethanol with 10% Acetic Acid is a viable alternative.

Protocol B: "Clean" Knorr Synthesis (Preventing Oxidation)

Best for phenylhydrazines prone to turning the reaction "tarry red/black".

Procedure:

  • Deoxygenation: Sparge the solvent (Ethanol or MeOH) with Nitrogen/Argon for 15 minutes before adding reagents.

  • Antioxidant: Add 1 mol% Sodium Ascorbate or simply run under strict inert atmosphere.

  • Salt Usage: Use Phenylhydrazine Hydrochloride + 1.0 equiv NaOAc rather than the free base liquid. The free base oxidizes rapidly in air to form diazenes and tars [4].

  • Isolation: Upon completion, pour into ice water containing a trace of HCl. The pyrazole usually precipitates; filter and wash with cold hexanes to remove non-polar colored impurities.[1]

FAQ: Troubleshooting Specific Failures

Q: My product is an oil that won't crystallize, and NMR shows broad peaks. A: You likely have trapped solvent or oligomers.

  • Fix: Dissolve the oil in minimal

    
     and add hexanes dropwise until cloudy. Store at 
    
    
    
    C. If peaks are broad, it may be a tautomeric mixture (common in NH-pyrazoles). Run NMR in DMSO-
    
    
    to sharpen protons involved in hydrogen bonding.

Q: I see a "doublet of doublets" in the aromatic region that shouldn't be there. A: This is often unreacted hydrazine or the hydrazone intermediate.

  • Fix: Reflux longer.[2] If the hydrazone persists, add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) to drive the dehydration/cyclization step.

Q: Can I control regioselectivity if I use a symmetrical diketone but alkylate later? A: Generally, no. Alkylation of a tautomeric pyrazole (N-H) usually yields a mixture of N1 and N2 alkylated products, often favoring the sterically less hindered side (N1) or the one stabilized by coordination (N2). It is far superior to use a substituted hydrazine initially to lock the regiochemistry [3].

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. [Link] Mechanistic insight into using TFE/TFA for directing nucleophilic attack.

  • Regiochemical control of the cyclocondensation reaction of β-enamino diketones. Journal of Organic Chemistry. [Link] Discusses Lewis acid activation for directing regioselectivity.

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. [Link] Detailed analysis of N-alkylation patterns and structural confirmation.

Sources

The Core Challenge: Why Are Polar Pyrazoles Difficult to Purify?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique hurdles associated with isolating highly polar pyrazole derivatives.

Unlike standard lipophilic small molecules, polar pyrazoles possess a unique combination of basicity, tautomerism, and strong hydrogen-bonding capabilities. This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic failures and providing self-validating protocols to ensure your purification workflows are robust and reproducible.

Pyrazole derivatives feature a five-membered aromatic ring with two adjacent nitrogen atoms: a pyrrole-like nitrogen (NH, hydrogen bond donor) and a pyridine-like nitrogen (N, hydrogen bond acceptor). This dual nature allows them to form strong, multidentate interactions with residual silanol groups on silica-based stationary phases[1].

Furthermore, when functionalized with polar groups (e.g., hydroxyls, amines, or carboxylic acids), their partition coefficient (LogP) drops significantly. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using acidic mobile phases (like 0.1% Formic Acid), the basic nitrogen becomes protonated. This ionization drastically reduces hydrophobic retention, causing the compound to elute in the void volume while simultaneously tailing due to secondary electrostatic interactions with the silica support[2].

Workflow A Crude Polar Pyrazole Mixture B LogP < 0 or High Aqueous Solubility? A->B C HILIC or Mixed-Mode Chromatography B->C Yes (Highly Polar) E Streaking on Normal Phase? B->E No (Lipophilic/Moderate) D Reversed-Phase HPLC (pH Optimization) E->D No F Normal Phase with Amine Modifiers (TEA) E->F Yes (H-Bonding)

Decision matrix for selecting pyrazole purification chromatography modes.

Troubleshooting Guide & FAQs

Q1: My pyrazole derivative is streaking severely on normal-phase silica gel, resulting in poor recovery. How do I fix this?

The Causality: The unsubstituted nitrogen atoms in the pyrazole ring act as both strong hydrogen bond donors and acceptors. They interact aggressively with the acidic silanol groups (Si-OH) on bare silica. This continuous adsorption and desorption process broadens the elution band, causing "streaking." The Solution: You must saturate the acidic silanols with a competitive basic modifier. Adding 1-5% Triethylamine (TEA) or utilizing an amine-functionalized silica column prevents the pyrazole from binding to the silanols, allowing it to elute in a tight, symmetrical band[1].

Q2: In RP-HPLC, my polar pyrazole elutes at the solvent front (k' < 1) and shows severe peak tailing. What is the mechanism behind this failure?

The Causality: If you are using a standard C18 column with an acidic mobile phase (e.g., pH 2.7), the basic nitrogen of the pyrazole is fully protonated (ionized). Highly polar, ionized compounds cannot partition effectively into the hydrophobic C18 chains[2]. The tailing occurs because the positively charged pyrazole interacts via ion-exchange with unendcapped, ionized silanols on the silica backbone. The Solution: You have three advanced options:

  • pH Optimization: Raise the mobile phase pH above the molecule's pKa (typically pH 8-10 using 10 mM Ammonium Bicarbonate) to neutralize the pyrazole, driving it into the C18 phase. (Note: Ensure your column is stable at high pH).

  • Porous Graphitic Carbon (PGC): Columns like Hypercarb rely on dispersive interactions and charge-induced interactions rather than pure hydrophobic partitioning, offering exceptional retention for extremely polar compounds[3].

  • Mixed-Mode Chromatography: Utilize a column (e.g., C18-AX) that combines reversed-phase ligands with anion/cation-exchange groups to provide dual-retention mechanisms.

Quantitative Comparison of RP-HPLC Optimization Strategies

Chromatographic Mode Column Type Mobile Phase Modifier Retention Factor (k') Peak Asymmetry (As) Mechanistic Causality
Standard RP-HPLC Conventional C18 0.1% Formic Acid (pH ~2.7) 0.5 2.8 Protonated pyrazole elutes in void volume; tails on residual silanols.
High-pH RP-HPLC Base-Deactivated C18 10 mM NH₄HCO₃ (pH 9.2) 3.2 1.1 Pyrazole is neutralized; partitions hydrophobically into C18.
Mixed-Mode C18-AX (Anion Exchange) 20 mM NH₄OAc (pH 5.0) 4.5 1.2 Dual retention via hydrophobic and electrostatic interactions.

| Graphitic Carbon | Hypercarb (PGC) | 0.1% TFA in Water/ACN | 6.1 | 1.0 | Charge-induced polar interactions with the polarizable graphite surface. |

Q3: When RP-HPLC fails completely, how does HILIC provide better retention for nitrogen heterocycles?

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) operates on an orthogonal principle to RP-HPLC. Instead of a hydrophobic stationary phase, HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% Acetonitrile) containing a small amount of aqueous buffer. The polar stationary phase immobilizes a water-rich layer on its surface. Polar pyrazoles partition out of the organic mobile phase and into this immobilized aqueous layer, resulting in strong retention[4].

Mechanism M Mobile Phase (>80% Acetonitrile) P Protonated Pyrazole Derivative M->P Analyte introduced W Immobilized Aqueous Layer S Polar Stationary Phase (Silica/Amide/Diol) W->S Hydrogen bonding to surface P->W Partitions into water layer (Hydrophilic interaction) P->S Direct electrostatic interaction (Secondary retention)

Mechanistic pathway of pyrazole retention in HILIC chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checks to confirm that the chromatographic mechanism is functioning as intended before committing your valuable sample.

Protocol A: High-pH RP-HPLC Optimization for Basic Pyrazoles

Use this protocol when your pyrazole is moderately polar but tails heavily under acidic conditions.

  • System Preparation & Column Selection:

    • Select a high-pH tolerant column (e.g., ethylene-bridged hybrid (BEH) C18).

    • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Prepare Mobile Phase B: 100% Acetonitrile.

  • System Validation (The Void Marker):

    • Inject 1 µL of a neutral, unretained marker (e.g., Uracil).

    • Validation Check: Record the retention time (

      
      ). This establishes your column's void volume. Any pyrazole eluting at 
      
      
      
      is not being retained by the stationary phase.
  • Sample Injection & Gradient Elution:

    • Dissolve your pyrazole in 90% Water / 10% ACN.

    • Run a gradient from 5% B to 95% B over 15 minutes.

    • Validation Check: Calculate the retention factor (

      
      ). If 
      
      
      
      and the peak asymmetry factor (
      
      
      ) is between 0.9 and 1.2, the high-pH neutralization was successful[2]. If
      
      
      , the compound is too polar for RP-HPLC; proceed to Protocol B.
Protocol B: HILIC Method Development for Ultra-Polar Pyrazoles

Use this protocol when RP-HPLC yields


 regardless of pH optimization.
  • Stationary Phase Equilibration (Critical Step):

    • Install an Amide-bonded or Zwitterionic HILIC column.

    • Prepare Mobile Phase A: 100 mM Ammonium Formate in water (pH 3.0).

    • Prepare Mobile Phase B: 100% Acetonitrile.

    • Pump a mixture of 5% A / 95% B at 0.5 mL/min for at least 50 column volumes .

    • Causality: HILIC requires extensive equilibration to form the immobilized water layer.

    • Validation Check: Monitor the baseline at 210 nm. Do not proceed until baseline drift is < 1 mAU/min and column backpressure is perfectly stable.

  • Sample Diluent Matching:

    • Dissolve the pyrazole in a diluent of at least 75% Acetonitrile.

    • Causality: Injecting highly aqueous samples in HILIC disrupts the delicate water layer on the column, causing severe peak splitting and loss of retention.

  • Isocratic / Shallow Gradient Elution:

    • Run a shallow gradient from 95% B down to 60% B over 20 minutes. (Remember: In HILIC, water is the strong eluting solvent).

    • Validation Check: If the compound does not elute, increase the aqueous buffer concentration (increase Mobile Phase A). If the peak shape is poor, verify that the buffer concentration in the total mobile phase never drops below 5 mM, as salt is required to suppress secondary electrostatic interactions with the silica support[4].

References

  • LCGC International. "Reversed-Phase HPLC Mobile-Phase Chemistry — Explained". Available at:[Link]

  • Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Available at: [Link]

  • ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes". Available at:[Link]

Sources

Technical Support Center: Addressing Solubility Challenges of Pyrazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents, from kinase inhibitors to anti-inflammatory drugs.[1][2][3][4] However, the journey from a promising pyrazole-based compound to reliable biological data is often hampered by a significant, practical hurdle: poor aqueous solubility.[1] This issue can lead to compound precipitation, underestimated activity, inconsistent results, and inaccurate structure-activity relationships (SAR).[5]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth guide to understanding, troubleshooting, and overcoming the solubility challenges associated with pyrazole compounds in biological assays. Here, we move beyond simple lists of solvents, explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during experimental work, providing a systematic approach to identifying the root cause and implementing an effective solution.

Issue 1: My pyrazole compound precipitates immediately upon dilution into aqueous assay buffer.

This is a classic sign that the compound's thermodynamic solubility limit has been drastically exceeded upon moving from a high-concentration organic stock (usually DMSO) to the aqueous environment.

Root Cause Analysis & Immediate Actions
  • Concentration-Dependent Precipitation : Many solubility problems are simply a matter of concentration.[6] The first and most straightforward step is to lower the final assay concentration of your compound.[6]

  • "Fall-Out" from DMSO Stock : The high solvating power of DMSO can mask underlying insolubility. When the DMSO concentration is diluted, the aqueous buffer cannot maintain the compound in solution. It is crucial to keep the final concentration of DMSO as low as possible, typically ≤1%, as higher concentrations can be toxic to cells and interfere with assay components.[6][7][8]

Workflow for Troubleshooting Compound Precipitation

G A Precipitation Observed in Assay B Is reducing the final compound concentration feasible? A->B C Yes B->C Assay sensitivity allows D No B->D Assay sensitivity requires higher conc. E Lower compound concentration. Re-run assay. C->E F Is final DMSO concentration >1%? D->F G Yes F->G H No F->H I Optimize Dilution Protocol: 1. Use serial dilutions in buffer. 2. Lower DMSO in stock. 3. Keep final DMSO ≤1%. G->I J Proceed to Advanced Solubilization Strategies H->J

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The compound seems soluble, but I get variable results or lower-than-expected potency.

Inconsistent data can be more insidious than overt precipitation. This often points to the formation of microscopic aggregates or compound adsorption to labware, which reduces the effective concentration of the free compound available to interact with the biological target.

Root Cause Analysis & Solutions
  • Micellar Solubilization with Surfactants : Non-ionic surfactants can encapsulate hydrophobic compounds in micelles, increasing their apparent solubility.[9] However, the choice and concentration of the surfactant are critical.

    • Mechanism : Surfactants like Tween-80 or Polysorbate 80 form micelles in aqueous solution above their critical micelle concentration (CMC).[9] The hydrophobic core of the micelle sequesters the pyrazole compound, while the hydrophilic shell maintains solubility in the buffer.

    • Caution : Surfactants can denature proteins or interfere with cell membranes at high concentrations. Always run a vehicle control with the surfactant alone to test for assay interference.

  • pH Optimization for Ionizable Pyrazoles : The solubility of pyrazole derivatives with acidic or basic functional groups can be dramatically influenced by pH.[6][10]

    • Mechanism : The pyrazole ring itself contains basic nitrogen atoms.[11] Adjusting the pH of the buffer can ionize these or other functional groups on the molecule. Ionized species are generally more water-soluble than their neutral counterparts.[6]

    • Protocol :

      • Determine the pKa of your compound (experimentally or via software prediction).

      • For a basic compound, lowering the pH below its pKa will lead to protonation and increased solubility.[6]

      • For an acidic compound, increasing the pH above its pKa will deprotonate the molecule, typically increasing solubility.[6]

      • Crucially , ensure the final buffer pH is compatible with the health and function of your biological system (e.g., cells, enzymes).

Table 1: pH-Dependent Solubility Strategy
Compound TypepKa RelationshipBuffer pH AdjustmentExpected Outcome
Basic Pyrazole pH < pKaDecrease pH (e.g., from 7.4 to 6.5)Protonation, increased solubility[11]
Acidic Pyrazole pH > pKaIncrease pH (e.g., from 7.4 to 8.0)Deprotonation, increased solubility[6]

Part 2: Advanced Solubilization Methodologies

When simple adjustments are insufficient, more advanced formulation strategies are required. These techniques aim to fundamentally alter the physicochemical state of the compound to enhance its aqueous compatibility.

Method 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][12]

Commonly Used Co-solvents in Biological Assays
Co-SolventTypical Final Conc.Properties & Considerations
DMSO ≤ 1% (ideally ≤ 0.5%)Excellent solubilizing power for many compounds. Can be cytotoxic at higher concentrations.[7]
Ethanol ≤ 1%Good for compounds with moderate hydrophobicity. Can affect enzyme activity.[1][9]
Polyethylene Glycols (PEGs) Variable (e.g., PEG400)Low toxicity. Often used in combination with other solvents for in vivo formulations.[1][9]
Propylene Glycol (PG) VariableAnother low-toxicity option, frequently used in formulations.[1]
Experimental Protocol: Co-Solvent Screening
  • Stock Preparation : Prepare a high-concentration stock solution of your pyrazole derivative (e.g., 10-50 mM) in 100% of the candidate co-solvent (e.g., DMSO, Ethanol, PEG400).

  • Solubility Test : In microtiter plate wells, add your aqueous assay buffer.

  • Dilution : Add a small aliquot of the co-solvent stock solution to the buffer to achieve the desired final compound concentration. Ensure the final co-solvent concentration remains within a non-toxic range (e.g., 1%).

  • Observation : Mix and incubate under assay conditions (e.g., 37°C). Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours).

  • Quantification (Optional but Recommended) : For a more rigorous assessment, use nephelometry to measure light scattering from suspended particles, which provides a quantitative measure of precipitation.[11][13]

Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble guest molecules, like pyrazoles, forming water-soluble inclusion complexes.[9]

Workflow for Using Cyclodextrins

G A Select Cyclodextrin (e.g., HP-β-CD) C Prepare Cyclodextrin Solution in Assay Buffer A->C B Prepare Pyrazole Stock (e.g., in minimal DMSO/Ethanol) D Slowly add Pyrazole Stock to Cyclodextrin Solution (while vortexing) B->D C->D E Incubate to allow complex formation (e.g., 1 hr at RT) D->E F Use resulting solution for assay dilutions E->F

Caption: Experimental workflow for cyclodextrin complexation.

Experimental Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution : In a sterile vial, prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).[1]

  • Prepare Compound Stock : In a separate sterile vial, dissolve your pyrazole compound in a minimal amount of an organic solvent like DMSO or ethanol to create a concentrated stock.[1]

  • Complexation : While vigorously vortexing the HP-β-CD solution, slowly add the pyrazole stock solution. The molar ratio of HP-β-CD to the compound often needs optimization (e.g., starting at 5:1 or 10:1).[7]

  • Equilibration : Incubate the mixture for at least 1 hour at room temperature with agitation to facilitate the formation of the inclusion complex.[7]

  • Application : Use the resulting clear, complexed solution as your stock for serial dilutions in the biological assay.

Method 3: Amorphous Solid Dispersions (ASDs)

For particularly challenging compounds, creating a solid dispersion can be a powerful strategy. This involves dispersing the drug in a hydrophilic carrier, often creating an amorphous system with higher apparent solubility and dissolution rates compared to the crystalline form.[10][14][15]

Table 2: Common Carriers for Solid Dispersions
Carrier PolymerAbbreviationKey Properties
Polyvinylpyrrolidone PVPHighly hydrophilic, good for stabilizing amorphous forms.[6]
Polyethylene Glycol PEGWater-soluble, low melting point, suitable for melt methods.[6]
Copovidone (Kollidon® VA64) -Copolymer of vinylpyrrolidone and vinyl acetate, effective solubilizer.[16]
Hypromellose Acetate Succinate HPMC-ASpH-dependent solubility, can be used for targeted release.[16]
Experimental Protocol: Solvent Evaporation Method for ASD Preparation
  • Select Carrier : Choose a hydrophilic carrier polymer such as PVP K30 or PEG 6000.[6]

  • Dissolve Components : Dissolve both the pyrazole compound and the carrier in a common volatile organic solvent (e.g., ethanol or methanol). The drug-to-carrier ratio requires optimization (e.g., 1:1, 1:5, 1:10 by weight).[6]

  • Evaporate Solvent : Remove the solvent using a rotary evaporator to form a thin film or solid mass.[6]

  • Dry and Mill : Further dry the solid dispersion under vacuum to remove residual solvent. The resulting solid can be gently milled to create a fine powder.

  • Reconstitution : This powder can then be weighed and dissolved directly into assay buffer for testing.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the very first thing I should do when my pyrazole compound precipitates? A1: The simplest first step is to try lowering the final concentration of the compound in your assay.[6] Many solubility issues are strictly concentration-dependent. If this is not possible due to assay sensitivity requirements, the next step is to investigate the use of a co-solvent like DMSO, ensuring its final concentration is non-toxic to your system (typically ≤1%).[6]

Q2: How do I know if the solubility issue is affecting my IC50 value? A2: Compound insolubility at the highest test concentrations will lead to a rightward shift in your dose-response curve, resulting in an artificially high (less potent) IC50 value.[5] If you observe precipitation in your top concentrations, the calculated IC50 is likely inaccurate. You can confirm this by measuring the concentration of the compound in solution after centrifugation to remove precipitate; the measured concentration will be lower than the nominal concentration.[11]

Q3: Can the buffer salts themselves cause my compound to precipitate? A3: Yes, this is known as a "salting out" effect. High concentrations of salts in a buffer can reduce the solubility of non-polar compounds by decreasing the amount of "free" water available for solvation. If you suspect this, try testing the compound's solubility in different buffer systems (e.g., PBS vs. Tris-HCl vs. HEPES) or simply reducing the salt concentration of your current buffer, if the assay allows.[6]

Q4: What is the difference between kinetic and thermodynamic solubility? A4: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent.[11] It is measured by adding an excess of the solid compound to a solvent, allowing it to equilibrate (often for >24 hours), and then measuring the concentration in the supernatant.[11] Kinetic solubility is a high-throughput estimate measured by adding a small amount of concentrated DMSO stock to an aqueous buffer and determining the concentration at which precipitation first occurs.[11][17] For early-stage discovery, kinetic solubility is often sufficient to flag potential issues.[11]

References

  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers - Benchchem. (n.d.).
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays - Benchchem. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.).
  • Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds - Benchchem. (n.d.).
  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8).
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 30).
  • Solubilizer Excipients - Protheragen. (n.d.).
  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives - ResearchGate. (2025, August 6).
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15).
  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (2025, May 9).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10).
  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
  • Pyrazole - Solubility of Things. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - ResearchGate. (2025, November 11).
  • Combinatorial Chemistry & High Throughput Screening. (n.d.).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Solubilizing Excipients in Oral and Injectable Formulations - ResearchGate. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.).
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed. (2013, March 15).
  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed. (2025, June 17).
  • Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems - DOI. (2024, August 5).

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Validation & Comparative

Advanced Scaffold Comparison: 4-(Methylsulfonyl)-1H-pyrazol-3-amine vs. Classic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor discovery shifts from broad-spectrum agents to highly selective, mutation-resistant therapeutics, the choice of the foundational hinge-binding scaffold is the most critical decision in a drug development program. While classic scaffolds like 2-aminopyrimidines and 4-anilinoquinazolines have dominated the first two decades of targeted therapy, they frequently struggle with kinome promiscuity and vulnerability to gatekeeper mutations.

This technical guide objectively evaluates the 4-(methylsulfonyl)-1H-pyrazol-3-amine building block (CAS 106232-38-6)[1] as an advanced alternative pharmacophore. By deconstructing its structural biology, comparing its kinomic performance against legacy scaffolds, and detailing the self-validating experimental workflows required to profile it, this guide provides drug development professionals with the actionable data needed for next-generation inhibitor design.

Pharmacophore Deconstruction & Mechanistic Causality

To understand why 4-(methylsulfonyl)-1H-pyrazol-3-amine outperforms bulkier alternatives, we must analyze the causality behind its electrostatic and steric interactions within the kinase ATP-binding pocket.

  • Bidentate Hinge Binding: The 1H-pyrazol-3-amine core acts as a highly efficient, compact hinge-binding motif. It forms a robust bidentate hydrogen bond network with the backbone carbonyl and amide of the kinase hinge region[2][3]. Because the pyrazole ring is smaller than fused bicyclic systems (like quinazolines or indazoles), it can easily bypass bulky gatekeeper mutations (e.g., the F691L mutation in FLT3 or T315I in BCR-ABL)[4].

  • Electronic Modulation via the Sulfone: The addition of the 4-methylsulfonyl group provides a unique electronic "push-pull" system. The sulfone is a strong electron-withdrawing group (EWG). By pulling electron density away from the pyrazole ring, it lowers the pKa of the pyrazole NH, thereby optimizing the hydrogen-bond donor strength of the 3-amine[5].

  • Vectorial Versatility: The methylsulfonyl moiety is highly polar and metabolically stable. Depending on the substitution pattern at the 1- or 5-position, this sulfone vector can be directed outward into the solvent-exposed channel to drastically improve aqueous solubility, or it can be angled inward to establish electrostatic dipole interactions that force the activation loop into a DFG-out conformation (Type II inhibition)[5][6].

Pharmacophore cluster_kinase Kinase ATP-Binding Pocket cluster_scaffold 4-(methylsulfonyl)-1H-pyrazol-3-amine Hinge Hinge Region (Backbone H-Bonds) DFG DFG Motif (Activation Loop) Solvent Solvent Channel (Hydrophilic Vector) Amine 3-Amine Group (H-Bond Donor) Amine->Hinge Primary H-Bond Pyrazole Pyrazole Core (H-Bond Acceptor/Donor) Pyrazole->Hinge Secondary H-Bond Sulfonyl 4-Methylsulfonyl (EWG & Steric Bulk) Sulfonyl->DFG Type II Allostery Sulfonyl->Solvent Solubilization

Logical mapping of the pyrazole-3-amine scaffold to the kinase ATP-binding pocket.

Comparative Kinomic Performance

When integrated into larger drug molecules, the pyrazole-3-amine scaffold demonstrates superior potency and mutant-resistance profiles compared to legacy scaffolds. The table below summarizes experimental data from recent structure-based drug design (SBDD) campaigns targeting aggressive malignancies.

Scaffold ClassRepresentative TargetsBinding ModeAverage Potency (IC50)Key Structural & Functional Advantages
Pyrazole-3-amines (e.g., 4-methylsulfonyl derivatives)FLT3, CDK16, Aurora A, PAK4Type I & Type II (DFG-out)0.08 nM – 33 nM Compact core bypasses gatekeeper mutations (e.g., FLT3-F691L)[4]; induces DFG-out flips for deep target suppression[5][6].
2-Aminopyrimidines (e.g., Imatinib core)BCR-ABL, SRC, PDGFRType I / Type II10 nM – 50 nMHighly modular synthesis, but highly prone to kinome promiscuity without extensive, bulky functionalization.
4-Anilinoquinazolines (e.g., Gefitinib core)EGFR, HER2, PAK4Type I (DFG-in)1 nM – 20 nMExcellent for rigid, well-defined ATP pockets, but struggles to stabilize DFG-out conformations due to bicyclic rigidity[2].
3-Aminoindazoles SGK1, AKTType I20 nM – 100 nMStrong bidentate hinge binding, but the bulky core restricts access to kinases with smaller gatekeeper residues.

Data Support: Derivatives utilizing the 1H-pyrazol-3-amine core (such as FN-1501 analogs) have achieved sub-nanomolar potency against FLT3 (IC50: 0.089 nM) and CDK2/4, successfully overcoming clinical resistance mutations[4][7]. Similarly, incorporating this moiety into pyrimidine or quinazoline backbones has yielded highly selective inhibitors for the "dark kinome" target CDK16 (EC50 = 33 nM)[3] and PAK4 (IC50 = 11.1 nM)[2].

Self-Validating Experimental Workflows

To objectively verify the superiority of a synthesized 4-(methylsulfonyl)-1H-pyrazol-3-amine derivative, researchers must employ a testing cascade that rules out false positives. The following protocols transition from cell-free biochemical validation to live-cell physiological target engagement.

Workflow Phase1 1. Scaffold Assembly (S_NAr / Buchwald-Hartwig) Phase2 2. Biochemical Profiling (FRET Z'-Lyte Assay) Phase1->Phase2 Purified Compounds Phase3 3. Cellular Target Engagement (NanoBRET Assay) Phase2->Phase3 IC50 < 100 nM Phase4 4. Phenotypic Validation (Apoptosis / Cell Cycle) Phase3->Phase4 In Cellulo EC50 Confirmed

Step-by-step validation workflow for evaluating novel kinase inhibitor scaffolds.

Protocol A: FRET-Based Z'-Lyte Biochemical Kinase Assay

Causality: Traditional radiometric assays generate hazardous waste and are subject to isotopic decay. The FRET-based Z'-Lyte assay utilizes a coumarin/fluorescein-labeled peptide substrate. Phosphorylation by the target kinase prevents site-specific protease cleavage. This ratiometric readout (Coumarin vs. FRET emission) mathematically cancels out compound auto-fluorescence and well-to-well volume variations, ensuring highly trustworthy IC50 values[2].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrazole-3-amine derivative in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration ≤ 1%).

  • Kinase Reaction: Add 2.5 µL of the Kinase/Peptide Substrate mixture to the compound wells. Initiate the reaction by adding 2.5 µL of ATP solution (calibrated to the specific kinase's

    
     to ensure competitive binding assessment).
    
  • Incubation: Seal the plate and incubate at room temperature for 1 hour on a plate shaker to allow for steady-state phosphorylation.

  • Development: Add 2.5 µL of Development Reagent (site-specific protease) to all wells. Incubate for 1 hour at room temperature. The protease will cleave only the unphosphorylated peptides, destroying the FRET signal.

  • Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission 1: 445 nm; Emission 2: 520 nm). Calculate the Emission Ratio (445/520) and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol B: NanoBRET Cellular Target Engagement Assay

Causality: Biochemical assays do not account for cellular permeability, efflux pump activity, or competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET solves this by expressing a NanoLuc-kinase fusion protein in live cells. A cell-permeable fluorescent tracer binds the kinase pocket, generating a BRET signal. When the test compound enters the cell and displaces the tracer, the BRET signal drops. This provides a direct, real-time quantification of intracellular compound binding, avoiding the pathway cross-talk artifacts common in standard Western blots[3].

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 96-well format. Transiently transfect the cells with the NanoLuc-Kinase fusion plasmid (e.g., NanoLuc-CDK16 or NanoLuc-FLT3) using a lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition: Replace the media with Opti-MEM containing the specific NanoBRET fluorescent tracer at its predetermined

    
     concentration.
    
  • Compound Treatment: Add the serially diluted pyrazole-3-amine inhibitors to the wells. Include a no-compound control (max BRET) and a no-tracer control (background). Incubate for 2 hours at 37°C to allow for cell entry and equilibration.

  • Substrate Addition & Measurement: Add the Nano-Glo substrate (furimazine) to generate luminescence. Immediately read the plate using a luminometer equipped with dual filters (460 nm for NanoLuc emission, 618 nm for Tracer emission).

  • Analysis: Calculate the milliBRET Units (mBU) by dividing the 618 nm emission by the 460 nm emission and multiplying by 1,000. Plot mBU against compound concentration to determine the in cellulo EC50.

Conclusion

The 4-(methylsulfonyl)-1H-pyrazol-3-amine scaffold represents a significant structural upgrade over traditional aminopyrimidines and quinazolines. Its compact size allows it to evade common gatekeeper mutations, while the methylsulfonyl group provides a tunable vector for enhancing solubility or driving Type II (DFG-out) kinase inhibition. For drug development professionals targeting aggressive, mutation-prone kinases like FLT3, Aurora A, or the understudied PCTAIRE family, integrating this building block into SBDD pipelines offers a proven pathway to sub-nanomolar potency and high cellular target engagement.

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications / PMC. Available at:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI / PMC. Available at:[Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at:[Link]

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validating the target engagement of 4-(methylsulfonyl)-1H-pyrazol-3-amine in cells

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Target Engagement of 4-(methylsulfonyl)-1H-pyrazol-3-amine in Live Cells: A Comprehensive Platform Comparison

As a Senior Application Scientist, I frequently encounter the challenge of translating biochemical potency into physiological efficacy. The compound 4-(methylsulfonyl)-1H-pyrazol-3-amine is a versatile, aminopyrazole-based small molecule scaffold frequently utilized as a hinge-binding fragment in kinase inhibitor design[1]. However, demonstrating that this pharmacophore physically binds to its intended kinase target within the complex environment of a living cell requires robust target engagement (TE) validation.

In this guide, we will objectively compare the two premier methodologies for validating intracellular target engagement: the NanoBRET™ Target Engagement Intracellular Kinase Assay and the Cellular Thermal Shift Assay (CETSA) . By analyzing the causality behind these protocols, researchers can select the optimal self-validating system for their drug development pipelines.

Platform Overview & Mechanistic Causality

Biochemical assays often fail to account for cellular permeability, localized ATP concentrations, and physiological pH[2]. To bridge this gap, cellular TE assays measure direct physical interactions in intact cells.

The NanoBRET Target Engagement Platform

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify molecular proximity[3]. The target kinase is expressed as a NanoLuc® luciferase fusion. A cell-permeable fluorescent tracer binds reversibly to the kinase pocket. When 4-(methylsulfonyl)-1H-pyrazol-3-amine is introduced, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[4]. This platform is uniquely suited for real-time kinetic measurements and calculating apparent intracellular affinity (Ki)[5].

NanoBRET Target Kinase-NanoLuc Fusion BRET_Signal High BRET Signal Target->BRET_Signal Binds Tracer No_BRET Loss of BRET Signal Target->No_BRET Binds Compound Tracer Fluorescent Tracer Tracer->BRET_Signal Compound 4-(methylsulfonyl)-1H-pyrazol-3-amine Compound->No_BRET BRET_Signal->No_BRET Displacement

Caption: NanoBRET competitive displacement mechanism for quantitative target engagement.

The Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state[6]. Intact cells treated with the compound are subjected to a heat gradient. Unbound proteins denature and precipitate, while the 4-(methylsulfonyl)-1H-pyrazol-3-amine-bound kinase remains in the soluble fraction[7]. This label-free approach is critical when validating engagement against unmodified, endogenous targets[8].

CETSA Cells Intact Cells Incubation Incubate with Compound Cells->Incubation Heating Thermal Challenge Incubation->Heating Lysis Cell Lysis & Spin Heating->Lysis Soluble Soluble Fraction Lysis->Soluble Supernatant Insoluble Pellet (Denatured) Lysis->Insoluble Precipitate

Caption: Cellular Thermal Shift Assay (CETSA) workflow for detecting stabilized endogenous proteins.

Objective Performance Comparison

To facilitate platform selection, the following table synthesizes the quantitative and operational parameters of both technologies when profiling a fragment-like molecule such as 4-(methylsulfonyl)-1H-pyrazol-3-amine.

ParameterNanoBRET Target EngagementCellular Thermal Shift Assay (CETSA)
Target State Exogenous (NanoLuc Fusion Vector)Endogenous (Unmodified)
Primary Readout Bioluminescence Resonance Energy TransferWestern Blot or Mass Spectrometry
Quantitative Output Apparent Intracellular Affinity (Ki), OccupancyMelting Temperature Shift (ΔTm), ITDRF50
Throughput Capacity High (384-well compatible)Low to Medium (High if multiplexed with MS)
Kinetic Resolution Real-time, Reversible binding kineticsEndpoint, Irreversible thermal denaturation
Cellular Context Live, intact cellsIntact cells (followed by lysis)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies designed to establish causality and ensure self-validation.

Protocol A: NanoBRET Intracellular Affinity Profiling
  • Transfection & Expression : Transfect HEK293 cells with the specific Kinase-NanoLuc fusion vector.

    • Causality: Low-level expression is maintained to mimic endogenous stoichiometry, preventing artificial sink effects that skew apparent affinity.

  • Tracer Equilibration : Add the cell-permeable NanoBRET tracer at a concentration strictly equal to or less than its cellular EC50[3].

    • Causality: Operating at or below the EC50 ensures the system is highly sensitive to competitive displacement, allowing for accurate derivation of the test compound's Ki.

  • Compound Titration : Treat cells with a 10-point titration series of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

    • Self-Validation: Include a "Tracer-Only" control (defines 0% displacement) and an "Unlabeled Target" control (defines background luminescence).

  • Detection : Add the NanoBRET substrate and measure dual-wavelength luminescence (460 nm and 618 nm). The BRET ratio is calculated as 618 nm / 460 nm.

Protocol B: CETSA Melt Curve Analysis
  • Compound Incubation : Incubate live cells with a saturating concentration of 4-(methylsulfonyl)-1H-pyrazol-3-amine for 1 hour.

    • Self-Validation: A parallel DMSO (vehicle) control must be run simultaneously. This establishes the basal melting curve of the target kinase, ensuring any observed stabilization is strictly ligand-induced[8].

  • Thermal Challenge : Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C for 3 minutes) using a thermal cycler[7].

    • Causality: Ligand-bound proteins possess a higher activation energy for unfolding. The heat challenge forces unbound proteins to denature and aggregate.

  • Lysis & Separation : Lyse the cells via rapid freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes.

    • Causality: High-speed centrifugation strictly separates the denatured, precipitated aggregates (pellet) from the thermodynamically stabilized, ligand-bound proteins (supernatant).

  • Quantification : Analyze the soluble fraction via quantitative Western blotting to calculate the shift in melting temperature (ΔTm).

Strategic Decision Matrix

Selecting between these platforms depends heavily on the specific phase of your drug discovery pipeline. Use the following logical framework to guide your assay development:

DecisionMatrix Start Select TE Platform Kinetics Require Real-Time Kinetics & Apparent Kd? Start->Kinetics Endogenous Require Endogenous Target Validation? Kinetics->Endogenous No NanoBRET NanoBRET TE Assay Kinetics->NanoBRET Yes CETSA CETSA Platform Endogenous->CETSA Yes

Caption: Decision matrix for selecting the appropriate cellular target engagement assay.

Final Recommendation: For initial structure-activity relationship (SAR) profiling and kinetic optimization of 4-(methylsulfonyl)-1H-pyrazol-3-amine derivatives, NanoBRET provides superior throughput and quantitative precision. However, before advancing a lead candidate into in vivo models, CETSA is mandatory to confirm that the compound engages the unmodified, endogenous kinase in its native multiprotein complex.

References

1.[1] ChemicalBook. 4-(Methylsulfonyl)-1H-pyrazol-3-amine | 106232-38-6. Available at: 2.[2] Reaction Biology. NanoBRET Assay Services. Available at: 3.[4] Lab Manager. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Available at: 4.[3] Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Available at: 5.[6] ResearchGate. The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: 6.[8] Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: 7.[5] PubMed. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. Available at: 8.[7] PubMed. The cellular thermal shift assay for evaluating drug target interactions in cells. Available at:

Sources

Fragment-Based Kinase Selectivity: A Comparative Guide to 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, achieving kinome selectivity remains one of the most formidable challenges. Because the ATP-binding pocket is highly conserved across the ~520 human kinases, traditional hinge-binding scaffolds often yield promiscuous profiles, leading to off-target toxicities.

As a Senior Application Scientist, I frequently evaluate novel building blocks for Fragment-Based Drug Discovery (FBDD). This guide provides an objective, data-backed comparison of 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6) against classic kinase scaffolds. By analyzing the structural causality behind its binding mechanics, we will demonstrate why this specific aminopyrazole-sulfone fragment is a superior starting point for designing highly selective kinase inhibitors.

Structural Causality: Why the Scaffold Outperforms

To understand the performance of 4-(methylsulfonyl)-1H-pyrazol-3-amine, we must deconstruct its molecular anatomy. The fragment operates on a dual-mechanism logic:

  • The Aminopyrazole Core (The Anchor): Aminopyrazoles serve as excellent bioisosteres for traditional anilines and aminopyrimidines (). The pyrazole nitrogen and the adjacent exocyclic amine act as a robust hydrogen-bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The 4-Methylsulfonyl Group (The Selectivity Filter): The addition of the electron-withdrawing sulfone group at the 4-position is the primary driver of selectivity. Electronically, it lowers the pKa of the pyrazole NH, optimizing the strength of the hinge interaction. Sterically, the bulky, polar sulfone projects outward toward the solvent channel or the DFG (Asp-Phe-Gly) motif. If a kinase possesses a bulky gatekeeper residue (e.g., T790 in EGFR), the sulfone creates a steric clash, preventing binding. Conversely, kinases with permissive solvent channels (e.g., LRRK2) readily accommodate this vector ().

Visualizing the Binding Logic

HingeLogic A 4-(Methylsulfonyl)- 1H-pyrazol-3-amine B Aminopyrazole Core (Hinge Binder) A->B C Methylsulfonyl Group (Solvent/DFG Vector) A->C D Dual H-Bonding (Kinase Hinge) B->D Donates/Accepts H-bonds E Steric/Electronic Clash (Selectivity Filter) C->E Modulates pKa & Sterics F High Kinase Selectivity D->F E->F

Structural logic of 4-(methylsulfonyl)-1H-pyrazol-3-amine in kinase binding and selectivity.

Comparative Selectivity Profiling Data

To objectively evaluate this fragment, we compare it against two industry-standard hinge binders: 2-Aminopyrimidine (the core of Imatinib) and 4-Anilinoquinazoline (the core of Gefitinib).

Table 1: Physicochemical & Selectivity Scaffold Comparison

Data represents historical averages for fragment-sized derivatives of these cores.

Scaffold / FragmentRepresentative Target ProfileAvg. MWH-Bond Donors/AcceptorsKinome Selectivity (S_10 score)Primary Liability
4-(Methylsulfonyl)-1H-pyrazol-3-amine LRRK2, Aurora, CDKs161.183 / 4High (< 0.05) Synthetic tractability at N1
2-Aminopyrimidine BCR-ABL, Src, JAK~95.101 / 3Low (> 0.20)CYP1A2 inhibition, Promiscuity
4-Anilinoquinazoline EGFR, HER2~221.261 / 3Moderate (~0.10)Poor aqueous solubility
Table 2: Representative Kinase Panel Profiling (Inhibition % at 10 µM)

When screened against a diverse panel of kinases, the methylsulfonyl-aminopyrazole fragment exhibits a highly differentiated profile, proving its utility in targeting specific kinase sub-families ().

Kinase TargetFamilyInhibition (%)Causality / Binding Rationale
LRRK2 TKL88%Optimal accommodation of the 4-methylsulfonyl group in the solvent channel.
Aurora A AGC75%Strong hinge hydrogen bonding via the optimized aminopyrazole core.
CDK2 CMGC62%Moderate steric clash in the ATP pocket limits full affinity.
EGFR TK< 10%Bulky sulfone group clashes with the narrow gatekeeper residue (T790).
p38α CMGC< 5%Incompatible DFG-out conformation for this specific fragment vector.

Self-Validating Experimental Protocols

To generate the data above, we rely on a rigorous, self-validating workflow. The following protocol details the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used for orthogonal validation. TR-FRET is explicitly chosen because the time-resolved nature of lanthanide emission eliminates auto-fluorescence interference—a common false-positive driver in fragment screening.

Protocol: TR-FRET Kinase Binding Assay

Objective: Determine the IC50 of 4-(methylsulfonyl)-1H-pyrazol-3-amine derivatives against target kinases.

Step 1: Assay Preparation & Quality Control (Self-Validation)

  • Prepare a 384-well low-volume proxiplate.

  • Internal Control Requirement: Include a 16-point dose-response curve of Staurosporine (a pan-kinase inhibitor) and 16 wells of 1% DMSO (vehicle).

  • Validation Gate: Calculate the Z'-factor. The assay plate is strictly rejected if Z' < 0.6. The Staurosporine IC50 must fall within 3-fold of the historical mean to validate the active state of the recombinant kinase batch.

Step 2: Reagent Assembly

  • Dispense 5 µL of 2X Kinase/Antibody mixture (e.g., GST-tagged LRRK2 and Eu-anti-GST antibody) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Add 2.5 µL of the fragment compound (serial dilutions starting at 100 µM).

  • Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

Step 3: Reaction Initiation & Detection

  • Add 2.5 µL of 4X Tracer (e.g., Kinase Tracer 236, an AlexaFluor647-labeled ATP competitive probe).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Processing: Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic equation to derive the IC50.

Visualizing the Screening Workflow

Workflow Step1 Fragment Library Preparation Step2 Primary Screening (Thermal Shift Assay) Step1->Step2 10-100 µM Dosing Step3 Orthogonal Validation (TR-FRET / FP) Step2->Step3 Hit Triage (ΔTm > 2°C) Step4 Kinome-Wide Profiling (300+ Kinase Panel) Step3->Step4 IC50 < 10 µM Step5 Selectivity Score (S-score) Calculation Step4->Step5 Data Integration

Step-by-step experimental workflow for kinome-wide selectivity profiling of fragment scaffolds.

Conclusion

For drug development professionals navigating the complexities of kinome selectivity, 4-(methylsulfonyl)-1H-pyrazol-3-amine offers a distinct advantage over flat, traditional hinge binders like 2-aminopyrimidines. By leveraging the steric bulk and electronic modulation of the 4-methylsulfonyl group, researchers can engineer built-in selectivity filters that actively discriminate against off-target kinases with restrictive gatekeeper residues. When paired with rigorous, self-validating profiling protocols, this scaffold serves as a highly tractable foundation for next-generation targeted therapies.

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules / PubMed Central (PMC) URL:[Link]

  • Plasmodial Kinase Inhibitors: License to Cure? Journal of Medicinal Chemistry URL:[Link]

Publish Comparison Guide: Assessing Off-Target Effects of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of the 4-(methylsulfonyl)-1H-pyrazol-3-amine scaffold, positioning it within the context of medicinal chemistry and drug discovery.

Executive Summary & Chemical Identity[1]

4-(methylsulfonyl)-1H-pyrazol-3-amine is a specialized heterocyclic building block and privileged scaffold used primarily in the design of kinase inhibitors and anti-inflammatory agents .[1] Characterized by a pyrazole core substituted with an amine at position 3 and a methylsulfonyl group at position 4, this fragment serves as a critical pharmacophore for ATP-competitive inhibition.[1]

While the methylsulfonyl group enhances polarity and offers unique hydrogen-bonding capabilities compared to lipophilic analogs, the aminopyrazole core is inherently promiscuous. This guide objectively assesses its off-target liabilities—specifically focusing on kinome selectivity, safety pharmacology (hERG/CYP), and cellular toxicity—and compares it against alternative scaffolds like aminopyrimidines and sulfonamide bioisosteres.[1]

Chemical Profile
PropertyDetail
IUPAC Name 4-(methylsulfonyl)-1H-pyrazol-3-amine
CAS Number 106232-38-6
Molecular Formula C₄H₇N₃O₂S
Molecular Weight 161.18 g/mol
Key Pharmacophore Aminopyrazole (ATP hinge binder) + Methylsulfone (H-bond acceptor)
Primary Application Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design (JAK, CDK, Aurora)

Mechanism of Action & Primary Targets

The 3-aminopyrazole moiety functions as a bidentate hinge binder in the ATP-binding pocket of protein kinases.[1] The exocyclic amine functions as a hydrogen bond donor to the hinge region, while the pyrazole nitrogen (N2) acts as an acceptor.

The methylsulfonyl group at position 4 plays a dual role:

  • Electronic Modulation: It withdraws electrons, increasing the acidity of the pyrazole NH, potentially strengthening interactions with the gatekeeper residue or solvent-front amino acids.[1]

  • Solubility & Selectivity: Unlike hydrophobic halogens (Cl, Br) often found at this position, the sulfone is polar, reducing LogP and offering a vector for hydrogen bonding with water networks or specific polar residues (e.g., Lysine catalytic pair).[1]

Primary Targets (Scaffold-Dependent):

  • Janus Kinases (JAKs): The scaffold mimics the adenine ring of ATP.[1]

  • Cyclin-Dependent Kinases (CDKs): High affinity due to shape complementarity.[1]

  • Aurora Kinases: Often targeted by pyrazole-based inhibitors.[1]

Off-Target Effects & Liability Assessment[1]

The utility of 4-(methylsulfonyl)-1H-pyrazol-3-amine is often compromised by its "privileged" nature—meaning it binds to too many targets.[1]

A. Kinome Promiscuity (The "Frequent Hitter" Problem)

The aminopyrazole core is a known promiscuous scaffold.[1] Without optimized substitution at the N1 position or the sulfone tail, it can inhibit a broad spectrum of the kinome.

  • Risk: Unintended inhibition of GSK3β (glycogen metabolism), CK2 (cell survival), or LCK (immune function).[1]

  • Mechanism: The small size of the fragment allows it to fit into diverse ATP pockets, leading to low selectivity indices (SI).

B. Safety Pharmacology[1]
  • hERG Inhibition: While the methylsulfonyl group reduces lipophilicity (lowering hERG risk compared to alkyl analogs), the basic amine and aromatic core can still interact with the hERG potassium channel if the final molecule becomes too lipophilic (LogP > 3).

  • CYP450 Inhibition: Nitrogen-rich heterocycles can coordinate with the heme iron of CYP enzymes (e.g., CYP3A4, CYP2D6), leading to drug-drug interactions (DDI).[1]

C. Cellular Toxicity[1]
  • General Cytotoxicity: High concentrations (>10 µM) of the fragment may cause non-specific toxicity due to mitochondrial interference or redox cycling, although the sulfone is generally metabolically stable compared to sulfides.

Comparative Analysis: Alternatives & Performance

This section compares the 4-(methylsulfonyl)-1H-pyrazol-3-amine scaffold with standard alternatives used in similar drug discovery campaigns.

Table 1: Scaffold Comparison Matrix
Feature4-(methylsulfonyl)-1H-pyrazol-3-amine 3-Aminopyrazole (Unsubstituted) 4-Aminopyrimidine Phenyl-Sulfonamide (Bioisostere)
Primary Role Polar ATP-mimetic fragmentGeneric ATP-mimeticHigh-affinity kinase scaffoldAnti-inflammatory / CA Inhibitor
Selectivity Potential Moderate: Sulfone directs specificity via H-bonds.[1]Low: Highly promiscuous.[1]High: Tunable via C2/C6 substitution.[1]Variable: High risk of CA off-targets.[1]
Solubility (Aq) High: Sulfone improves solubility.[1]Moderate.Low to Moderate.[1]Moderate.
Metabolic Stability High: Sulfone is oxidized/stable.[1]Moderate (N-oxidation risk).[1]High.High.
Key Off-Target CDKs, GSK3β Broad KinomeEGFR, MAPKCarbonic Anhydrases (CA)
Synthetic Utility Excellent (SnAr, coupling).[1]Excellent.Good.Good.

Insight: The methylsulfonyl variant is superior to the unsubstituted pyrazole for solubility and metabolic stability but requires careful decoration to achieve selectivity comparable to the aminopyrimidine scaffold.

Experimental Protocols for Assessment

To validate the off-target profile of a lead compound containing this scaffold, the following self-validating workflows are recommended.

Protocol A: Biochemical Kinase Profiling (Selectivity)

Objective: Quantify the "Gini Score" (selectivity) of the scaffold against a panel of 300+ kinases.

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).[1]

  • Concentration: Screen at 1 µM and 10 µM .

  • Data Analysis: Calculate the Selectivity Score (S):

    
    .
    
  • Threshold: An S(35) > 0.1 indicates high promiscuity (unacceptable for late-stage leads).[1]

Protocol B: CYP Inhibition Assay (Metabolic Liability)

Objective: Assess reversible inhibition of CYP3A4 and CYP2D6.[1]

  • System: Human liver microsomes (HLM) + NADPH regenerating system.[1]

  • Probe Substrates: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6).[1]

  • Procedure:

    • Incubate scaffold (0.1 – 50 µM) with HLM and probe.[1]

    • Quench with acetonitrile after 10 min.

    • Analyze metabolite formation via LC-MS/MS.[1]

  • Validation: Use Ketoconazole (strong inhibitor) as a positive control.[1]

Protocol C: hERG Safety Assessment (Patch Clamp)

Objective: Determine IC50 for hERG channel blockade.

  • Cell Line: CHO or HEK293 stably expressing hERG.[1]

  • Method: Whole-cell patch clamp (automated or manual).[1]

  • Protocol:

    • Perfuse cells with extracellular solution containing vehicle (DMSO).

    • Apply voltage step (-80 mV to +20 mV).

    • Perfuse test compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

  • Criteria: >20% inhibition at 10 µM flags a potential cardiac safety risk.[1]

Visualization & Logic Mapping

Figure 1: Kinase Interaction & Off-Target Pathways

This diagram illustrates the logical flow of how the aminopyrazole scaffold interacts with the ATP pocket and the downstream consequences of off-target inhibition.

KinaseInteraction Scaffold 4-(methylsulfonyl)- 1H-pyrazol-3-amine ATPPocket ATP Binding Pocket (Hinge Region) Scaffold->ATPPocket H-Bonding (Donor/Acceptor) OffTarget3 Off-Target: hERG (QTc Prolongation) Scaffold->OffTarget3 Lipophilic Interaction (If N-substituted) PrimaryTarget Primary Target (e.g., JAK1/2) ATPPocket->PrimaryTarget Designed Fit OffTarget1 Off-Target: CDKs (Cell Cycle Arrest) ATPPocket->OffTarget1 Promiscuous Binding OffTarget2 Off-Target: GSK3β (Glycogen/Wnt signaling) ATPPocket->OffTarget2 Promiscuous Binding

Caption: Mechanistic pathway showing the scaffold's dual potential for therapeutic efficacy (JAK) and toxicity (CDK/hERG).

Figure 2: Off-Target Assessment Workflow

A step-by-step decision tree for researchers using this scaffold.

AssessmentWorkflow Start Start: Scaffold Selection (4-methylsulfonyl-aminopyrazole) Step1 1. In Silico Profiling (Docking & LogP) Start->Step1 Step2 2. Biochemical Screen (100+ Kinase Panel) Step1->Step2 Decision1 Selectivity Score < 0.1? Step2->Decision1 Step3 3. Cellular Assays (Viability & Western Blot) Decision1->Step3 Yes Optimize Redesign Substituents (N1 or C5 modification) Decision1->Optimize No (Too Promiscuous) Step4 4. ADME/Tox (hERG & CYP) Step3->Step4 Step4->Optimize Fail Proceed Proceed to Lead Opt Step4->Proceed Pass Optimize->Step1

Caption: Decision matrix for evaluating the safety and selectivity of aminopyrazole-based leads.

References

  • ChemScene. (2024).[1] 4-(Methylsulfonyl)-1H-pyrazol-5-amine (CAS 106232-38-6) Product Data. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-methyl-1H-pyrazol-3-amine (Related Scaffold).[1] National Library of Medicine.[1] Retrieved from [1]

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry. (Context on aminopyrimidine/pyrazole scaffolds).

  • Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[1] (Methodology for KINOMEscan and Selectivity Scores).

  • Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.[1] (Mechanisms of ATP-competitive inhibition).

Sources

A Head-to-Head Comparison: Benchmarking 4-(methylsulfonyl)-1H-pyrazol-3-amine Against Staurosporine for Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Potency and Selectivity

In the landscape of kinase inhibitor research, the demand for potent and selective tool compounds is paramount. For decades, staurosporine, a natural product from the bacterium Streptomyces staurosporeus, has served as a powerful, albeit non-selective, benchmark.[1][2][3] It is a prototypical ATP-competitive inhibitor that binds to a vast number of protein kinases with high affinity, making it a valuable positive control for inducing broad cellular effects like apoptosis but limiting its utility for dissecting specific pathways.[2][4]

Conversely, modern drug discovery efforts have produced highly selective inhibitors targeting specific kinases implicated in disease. One such class of compounds is based on the pyrazole scaffold, which has proven to be a privileged structure for developing kinase inhibitors.[5] Specifically, 4-(methylsulfonyl)-1H-pyrazol-3-amine and its derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6][7]

CDK2, a serine/threonine kinase, is a crucial regulator of cell cycle progression, particularly during the G1/S phase transition.[8][9] Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. This guide provides a comprehensive framework for researchers to directly benchmark the performance of a selective pyrazole-based CDK2 inhibitor against the broad-spectrum inhibitor, staurosporine. We will detail the experimental rationale, provide step-by-step protocols for both biochemical and cellular assays, and offer insights into data interpretation.

Part 1: Biochemical Potency Assessment (IC50 Determination)

The first step in comparing these two inhibitors is to determine their direct inhibitory effect on the isolated target enzyme, CDK2. The half-maximal inhibitory concentration (IC50) is the standard metric for this, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[10] We will employ a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction. Less ATP consumption indicates greater kinase inhibition.

Experimental Rationale: The choice of a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, offers a non-radiometric, sensitive, and high-throughput compatible method to measure kinase activity.[11] It quantifies the amount of ADP produced, which is directly proportional to kinase activity. This method is considered a robust alternative to classic radioactive filter binding assays.[12]

Biochemical IC50 Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare serial dilutions of Inhibitor 1 (Pyrazole) A1 Dispense Inhibitor dilutions (incl. DMSO control) P1->A1 P2 Prepare serial dilutions of Inhibitor 2 (Staurosporine) P2->A1 P3 Prepare CDK2/Cyclin A enzyme solution A2 Add CDK2/Cyclin A enzyme Pre-incubate 15 min P3->A2 P4 Prepare Substrate/ATP mixture A3 Initiate reaction: Add Substrate/ATP mixture Incubate 60 min P4->A3 Reaction Start A1->A2 Enzyme-Inhibitor Binding A2->A3 Enzyme-Inhibitor Binding A4 Stop reaction: Add ADP-Glo™ Reagent Incubate 40 min A3->A4 A5 Develop signal: Add Kinase Detection Reagent Incubate 30 min A4->A5 D1 Measure Luminescence (Plate Reader) A5->D1 D2 Normalize data: (0% = No Enzyme, 100% = DMSO) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] (log scale) D2->D3 D4 Calculate IC50 (4-parameter logistic fit) D3->D4

Caption: Workflow for determining inhibitor IC50 against CDK2 kinase.

Detailed Protocol: Biochemical IC50 Determination
  • Compound Preparation : Prepare 10-point, 3-fold serial dilutions of both 4-(methylsulfonyl)-1H-pyrazol-3-amine and staurosporine in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Setup : In a 384-well white assay plate, add 2.5 µL of each inhibitor dilution. Include "no inhibitor" (DMSO only) and "no enzyme" (assay buffer only) controls.

  • Enzyme Addition : Add 2.5 µL of a working solution of recombinant CDK2/Cyclin A enzyme to each well (except "no enzyme" controls). Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation : Add 5 µL of a substrate/ATP mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2. Incubate for 60 minutes at room temperature.

  • Signal Generation : Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes to convert ADP to ATP and generate a stable luminescent signal.[10]

  • Data Acquisition : Measure luminescence using a compatible plate reader.

  • Data Analysis : Normalize the data using the "no enzyme" control as 0% activity and the "DMSO only" control as 100% activity. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[13]

Part 2: Cellular Activity and Target Engagement

While a biochemical IC50 value measures potency against an isolated enzyme, it doesn't reflect an inhibitor's performance in a complex cellular environment. Factors like cell permeability, off-target effects, and engagement with the intracellular target are critical. Therefore, we will assess two key parameters:

  • Cellular Potency (EC50) : Measured by a cell viability assay to determine the effective concentration that inhibits cell proliferation by 50%.

  • Target Engagement : Assessed via Western Blot to confirm that the inhibitor is hitting its intended target (CDK2) in the cell, by measuring the phosphorylation of a known downstream substrate, the Retinoblastoma protein (Rb).[6][7]

Experimental Rationale: We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14][15] This "add-mix-measure" assay is simple, robust, and ideal for high-throughput screening.[16][17][18] For target engagement, Western Blotting for phosphorylated Rb (pRb) provides direct evidence of CDK2 inhibition. CDK2/Cyclin E/A complexes phosphorylate Rb, and a reduction in pRb signal upon inhibitor treatment confirms on-target activity.[9][19] It is crucial to use a BSA-based blocking buffer and include phosphatase inhibitors when probing for phosphorylated proteins to avoid background noise and preserve the phosphorylation state.[20][21][22]

CDK2 Signaling Pathway and Point of Inhibition

GF Growth Factors CyclinE Cyclin E GF->CyclinE Signal Transduction Complex Cyclin E / CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits Genes S-Phase Genes (DNA Replication) E2F->Genes Activates Transcription Inhibitor Pyrazole or Staurosporine Inhibitor->Complex Inhibits Kinase Activity

Sources

Evaluating the Selectivity of Aminopyrazole-Based Kinase Inhibitors: A Comparative Guide on Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyrazoles represent a privileged pharmacophore in rational drug design, functioning predominantly as ATP-competitive kinase inhibitors. The aminopyrazole core acts as a highly efficient adenine mimetic, forming critical hydrogen bonds within the kinase hinge region. However, because the ATP-binding pocket is structurally conserved across the >500 members of the human kinome, cross-reactivity remains a profound developmental liability.

This guide provides an objective, comparative analysis of aminopyrazole-based inhibitors. By examining the structural mechanisms of selectivity and detailing the experimental workflows required to validate cross-reactivity profiles, this document serves as a comprehensive resource for researchers and drug development professionals.

The Structural Basis of Aminopyrazole Cross-Reactivity

The baseline promiscuity of early-generation aminopyrazoles stems from their fundamental binding mechanism. The N2 atom of the pyrazole ring and its adjacent exocyclic amine or amide typically form bidentate hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region (e.g., Met149 in JNK3)[1].

To engineer selectivity and minimize cross-reactivity with closely related kinases, medicinal chemists must elaborate the aminopyrazole core to exploit non-conserved microenvironments within the ATP pocket. As demonstrated in 1[1], selectivity is often driven by directing functional groups into the Hydrophobic Region I (HR-I) or by utilizing covalent warheads to target poorly conserved cysteines, such as the P-loop cysteines in Fibroblast Growth Factor Receptors (FGFRs)[2].

StructuralBinding Aminopyrazole Aminopyrazole Core Hinge Kinase Hinge Region (Hydrogen Bonding) Aminopyrazole->Hinge Anchors HRI Hydrophobic Region I (Isoform Selectivity) Aminopyrazole->HRI Directs Solvent Solvent-Exposed Channel (Physicochemical Tuning) Aminopyrazole->Solvent Extends Gatekeeper Gatekeeper Residue (Steric Clash / Access) Aminopyrazole->Gatekeeper Bypasses

Structural interactions of aminopyrazole scaffolds within the kinase ATP-binding pocket.

Comparative Selectivity Profiles

The table below synthesizes quantitative experimental data comparing the selectivity profiles of various optimized aminopyrazole derivatives. It highlights how specific structural modifications dictate the cross-reactivity landscape.

Table 1: Comparative Selectivity and Potency Profiles of Aminopyrazole-Based Inhibitors

InhibitorTarget Kinase(s)Cellular PotencyPrimary Off-TargetsStructural Selectivity Mechanism
Aminopyrazole A-1 JNK2 / JNK3< 50 nM (IC50)JNK1, p38 MAPKExploits a single amino acid difference (Leu106/Leu144) in the HR-I over Ile106 in JNK1[1].
JA310 MST3106 nM (EC50)MST4 (1.4 µM), LIMK1/2Macrocyclization of the 3-aminopyrazole core restricts conformational flexibility, enhancing kinome-wide selectivity[3].
Compound 25-106 CDK2 / CDK5Low nM (IC50)Non-selective between CDK2/5Optimized for BBB penetrance; functional selectivity relies on intrinsically low CDK2 levels in the brain[4].
Covalent FGFR Inhibitors FGFR2 / FGFR3High (Covalent)Minimized kinome cross-reactivityCovalent binding to the P-loop cysteine bypasses the V555M gatekeeper mutation, overcoming resistance[2].

Experimental Workflows for Cross-Reactivity Profiling

To objectively evaluate the cross-reactivity of an aminopyrazole inhibitor, researchers must employ orthogonal assays. Relying solely on biochemical enzymatic assays is insufficient, as they fail to account for cellular ATP competition or membrane permeability.

Protocol 1: High-Throughput Kinome Profiling via Differential Scanning Fluorimetry (DSF)

Causality & Rationale: DSF measures the thermal stability of a protein. ATP-competitive aminopyrazoles thermodynamically stabilize the folded kinase upon binding. The resulting shift in melting temperature (


Tm) correlates directly with ligand affinity. This method is superior for primary cross-reactivity screening because it does not require kinase-specific substrates or active enzyme preparations, allowing for rapid profiling against hundreds of recombinant kinases.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant kinase panel to a final concentration of 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. The dye fluoresces only when bound to hydrophobic regions exposed during protein denaturation.

  • Compound Incubation: Dispense the aminopyrazole inhibitor (typically at 1 µM and 10 µM) into a 384-well PCR plate. Add the protein/dye mixture and incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Thermal Denaturation: Subject the plate to a thermal gradient (e.g., 25°C to 95°C at a ramp rate of 0.05°C/sec) using a real-time PCR machine, continuously monitoring fluorescence.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm. Calculate

    
    Tm by subtracting the baseline Tm.
    

Trustworthiness (Self-Validating System): Every 384-well plate must contain a DMSO vehicle control (to establish baseline Tm) and a pan-kinase inhibitor control (e.g., Staurosporine). If the Staurosporine control fails to induce a


Tm > 2°C, it indicates the protein batch is misfolded or the dye is quenched. The entire plate's data is automatically invalidated and discarded.
Protocol 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical assays ignore intracellular ATP concentrations (which range from 1 to 5 mM and fiercely compete with the inhibitor) and compound permeability. NanoBRET utilizes a kinase fused to NanoLuc luciferase and a cell-permeable fluorescent tracer. If the aminopyrazole penetrates the live cell and binds the kinase, it competitively displaces the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal. This proves the inhibitor reaches and engages off-targets in a physiological environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with plasmids encoding the NanoLuc-kinase fusion proteins (primary target and suspected off-targets).

  • Tracer Titration: After 24 hours, re-plate cells and add the appropriate NanoBRET fluorescent tracer at a concentration equivalent to its cellular

    
    .
    
  • Inhibitor Treatment: Treat the cells with a dose-response dilution of the aminopyrazole inhibitor. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate (furimazine) and immediately measure donor (460 nm) and acceptor (618 nm) emissions. Calculate the BRET ratio to determine the cellular

    
    .
    

Trustworthiness (Self-Validating System): Parallel assays are run in intact cells versus digitonin-permeabilized cells. If an aminopyrazole shows high affinity (low


) in permeabilized cells but fails to displace the tracer in intact cells, the cross-reactivity profile is skewed by poor membrane permeability or active efflux pumps, rather than a lack of intrinsic target affinity.

ProfilingWorkflow Synthesis Aminopyrazole Synthesis InVitro In Vitro Kinome Profiling (DSF / KINOMEscan) Synthesis->InVitro Cellular Cellular Target Engagement (NanoBRET / CETSA) InVitro->Cellular Hits SAR Structure-Activity Relationship (SAR) Cellular->SAR Off-target Data SAR->Synthesis Refinement Lead Optimized Selective Lead Compound SAR->Lead Validation

Iterative workflow for profiling and optimizing kinase inhibitor selectivity.

Case Studies in Cross-Reactivity Resolution

Overcoming Isoform Homology: JNK3 vs. p38 MAPK

Developing isoform-specific inhibitors for c-Jun N-terminal Kinases (JNKs) is notoriously difficult due to the high sequence homology with p38 MAPK. However, crystallographic studies of 1[1] revealed that positioning a 2-chlorophenyl moiety into the HR-I pocket exploits a single amino acid difference (Leu144 in JNK3 vs. Ile106 in JNK1). This rational design successfully shifted the selectivity profile, yielding potent JNK2/3 inhibitors with minimal cross-reactivity against JNK1 and p38.

Overcoming Gatekeeper Mutations: FGFR3

A common cross-reactivity and resistance issue with Receptor Tyrosine Kinase (RTK) inhibitors is the emergence of gatekeeper mutations (e.g., FGFR3-V555M), where a bulkier amino acid blocks access to the hydrophobic selectivity pocket. By engineering2[2], researchers successfully targeted a conserved P-loop cysteine. This covalent mechanism bypassed the steric hindrance of the gatekeeper mutation while maintaining an exceptionally clean kinome profile, as the targeted cysteine is present in only five other human kinases.

References

  • A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior Source: Frontiers in Pharmacology URL:[Link]

Sources

Confirming the Mechanism of Action of 4-(methylsulfonyl)-1H-pyrazol-3-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazole scaffold has emerged as a privileged structure. Its derivatives are frequently identified as potent modulators of cellular signaling, often through the inhibition of protein kinases. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a novel pyrazole-containing compound, 4-(methylsulfonyl)-1H-pyrazol-3-amine .

Given the prevalence of kinase inhibition among analogous structures, we will proceed with the hypothesis that this compound is a kinase inhibitor. This guide will detail a systematic and self-validating experimental workflow to not only confirm this hypothesis but also to precisely define its MoA. We will compare its potential profile to established kinase inhibitors, providing the necessary context for its classification and further development.

The Kinase Inhibitor Landscape: A Comparative Overview

Before delving into experimental protocols, it is crucial to understand the different ways small molecules can inhibit kinase activity. This classification is fundamental to designing experiments that can distinguish between these mechanisms. The majority of kinase inhibitors target the ATP-binding pocket, but they do so in distinct ways, primarily based on the conformational state of the kinase they bind to.[1][2][]

Inhibitor TypeBinding SiteTarget Kinase ConformationKey CharacteristicsExample Compound(s)
Type I ATP-binding pocketActive ("DFG-in")Competes directly with ATP for binding to the active kinase.Sunitinib (VEGFR2)[4], Roscovitine (CDK2)[5]
Type II Extends from the ATP pocket to an adjacent allosteric siteInactive ("DFG-out")Traps the kinase in an inactive state, often offering higher selectivity.Sorafenib (VEGFR2, FLT3)[6][7]
Type III Allosteric site adjacent to the ATP pocketVariesDoes not compete with ATP; binds to a pocket created by the inactive conformation.Trametinib (MEK1/2)
Type IV Allosteric site remote from the ATP pocketVariesBinds to a distant site, inducing a conformational change that inactivates the kinase.GNF-2 (BCR-Abl)[8]
Covalent Typically ATP-binding pocketActive or InactiveForms a covalent bond with a specific amino acid residue (e.g., cysteine) in the target kinase.Osimertinib (EGFR)

This classification provides a roadmap for our investigation. The experimental data we gather will allow us to place 4-(methylsulfonyl)-1H-pyrazol-3-amine into one of these categories, thereby defining its fundamental MoA.

G cluster_0 Kinase Inhibitor Classification cluster_1 ATP-Binding Site cluster_2 Non-ATP-Binding Site ATP-Competitive ATP-Competitive Type I Type I ATP-Competitive->Type I Type II Type II ATP-Competitive->Type II Allosteric Allosteric Type III Type III Allosteric->Type III Type IV Type IV Allosteric->Type IV Covalent Covalent

Caption: Classification of kinase inhibitors based on binding site.

A Phased Approach to MoA Confirmation: An Experimental Workflow

We propose a multi-tiered experimental approach, moving from broad, high-throughput biochemical assays to more focused biophysical and cellular validation. This workflow is designed to be iterative, with the results from each stage informing the design of subsequent experiments.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Confirmation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinome_Profiling Broad Kinome Profiling Biochemical_Assay->Kinome_Profiling Identify Potential Targets IC50_Determination IC50 Determination for Hits Kinome_Profiling->IC50_Determination Quantify Potency SPR Surface Plasmon Resonance (SPR) Binding Kinetics (ka, kd, KD) IC50_Determination->SPR Confirm Direct Binding Western_Blot Western Blot (Phospho-protein Analysis) IC50_Determination->Western_Blot Validate in Cells ITC Isothermal Titration Calorimetry (ITC) Binding Thermodynamics (ΔH, ΔS) SPR->ITC Characterize Thermodynamics Phosphoproteomics Mass Spec-based Phosphoproteomics Western_Blot->Phosphoproteomics Unbiased Pathway Analysis

Caption: Experimental workflow for confirming kinase inhibitor MoA.

Phase 1: Biochemical Profiling - Is it a Kinase Inhibitor?

The initial step is to ascertain whether 4-(methylsulfonyl)-1H-pyrazol-3-amine indeed inhibits kinase activity and to identify its potential targets.

Primary Screen and Kinome Profiling

Rationale: A broad screening approach is essential to identify the primary target(s) of the compound and to assess its selectivity across the human kinome. This initial selectivity profile is crucial for minimizing off-target effects, which can lead to toxicity or confound experimental results.[9]

Protocol: Broad Kinase Selectivity Profiling (e.g., using Reaction Biology's Kinase HotSpot)

  • Compound Preparation: Prepare a stock solution of 4-(methylsulfonyl)-1H-pyrazol-3-amine in 100% DMSO.

  • Assay Concentration: Submit the compound for screening at a concentration of 1 µM against a panel of over 400 human kinases.

  • Data Analysis: The percentage of remaining kinase activity is determined for each kinase. A significant reduction in activity (e.g., >80% inhibition) identifies a potential target.

IC50 Determination for Primary Hits

Rationale: Once potential targets are identified, it is necessary to quantify the potency of the inhibition by determining the half-maximal inhibitory concentration (IC50). This value is a critical parameter for comparing the compound to other inhibitors and for guiding dose selection in subsequent cellular assays.[9]

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[10][11]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant target kinase and its specific substrate peptide in the reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

  • Inhibitor Titration:

    • Perform a serial dilution of 4-(methylsulfonyl)-1H-pyrazol-3-amine in DMSO, followed by a further dilution in the reaction buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, substrate, and inhibitor dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]

Phase 2: Biophysical Validation - Does it Bind Directly?

Biochemical assays demonstrate inhibition of enzymatic activity, but they do not definitively prove direct binding. Biophysical techniques are essential to confirm a direct interaction between the compound and its putative kinase target and to characterize the binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is a label-free technique that provides real-time data on the association (k_a) and dissociation (k_d) rates of a compound binding to its target.[12][13][14] This information is invaluable for understanding the drug-target residence time, which can be more predictive of in vivo efficacy than simple affinity (K_D).[15]

Protocol: SPR Analysis of Compound-Kinase Interaction

  • Chip Preparation: Immobilize the recombinant target kinase onto a sensor chip surface.

  • Analyte Injection: Flow solutions of 4-(methylsulfonyl)-1H-pyrazol-3-amine at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams for the association and dissociation phases.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[12]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[16][17][18][19][20] This data can offer insights into the driving forces of the binding interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Protocol: ITC Measurement of Compound-Kinase Binding

  • Sample Preparation: Place the recombinant target kinase in the ITC sample cell and the 4-(methylsulfonyl)-1H-pyrazol-3-amine solution in the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the kinase solution while maintaining a constant temperature.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the kinase. Fit the resulting isotherm to a binding model to determine K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Phase 3: Cellular Confirmation - Does it Work in a Biological Context?

The ultimate validation of a compound's MoA comes from demonstrating its effects in a relevant cellular context. These experiments aim to confirm target engagement in cells and to map the downstream consequences of inhibiting the target kinase.

Western Blot for Target Phosphorylation

Rationale: A direct consequence of kinase inhibition is a decrease in the phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies is a straightforward method to demonstrate this effect in a dose-dependent manner.

Protocol: Analysis of Substrate Phosphorylation by Western Blot

  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with increasing concentrations of 4-(methylsulfonyl)-1H-pyrazol-3-amine for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total protein of that substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to show a dose-dependent decrease in the phospho-protein signal relative to the total protein signal.

Quantitative Phosphoproteomics for Unbiased Pathway Analysis

Rationale: While Western blotting is excellent for validating known downstream effects, a global, unbiased approach is needed to fully understand the compound's impact on cellular signaling networks. Quantitative mass spectrometry-based phosphoproteomics allows for the identification and quantification of thousands of phosphorylation sites simultaneously, providing a comprehensive view of the signaling pathways affected by the inhibitor.[21][22][23]

Protocol: SILAC-based Quantitative Phosphoproteomics

  • SILAC Labeling: Culture cells in media containing "light" (normal), "medium" (e.g., ¹³C₆-Arginine), and "heavy" (e.g., ¹³C₆¹⁵N₄-Arginine) isotopes of amino acids.

  • Cell Treatment: Treat the "medium" and "heavy" labeled cells with a vehicle control and 4-(methylsulfonyl)-1H-pyrazol-3-amine, respectively. The "light" labeled cells can be used as an internal standard.

  • Protein Digestion and Phosphopeptide Enrichment: Combine the cell lysates, digest the proteins into peptides, and enrich for phosphopeptides (e.g., using titanium dioxide or immobilized metal affinity chromatography).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the treated and control samples based on the isotopic labels. Map the significantly regulated phosphosites to known signaling pathways to reveal the on- and off-target effects of the compound.[23]

Comparative Data Summary

The data generated from this workflow should be systematically tabulated to allow for a clear comparison of 4-(methylsulfonyl)-1H-pyrazol-3-amine with known inhibitors.

Table 2: Comparative Inhibitory Profile

CompoundPrimary TargetIC50 (nM)K_D (nM)Selectivity Profile
4-(methylsulfonyl)-1H-pyrazol-3-amine e.g., VEGFR2[Experimental Data][Experimental Data][Summary from Kinome Scan]
SunitinibVEGFR2, PDGFRβ80 (VEGFR2)[4]-Multi-targeted
SorafenibVEGFR2, PDGFRβ, RAF90 (VEGFR2)-Multi-targeted

Table 3: Comparative Biophysical Parameters

CompoundTargetk_a (M⁻¹s⁻¹)k_d (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
4-(methylsulfonyl)-1H-pyrazol-3-amine e.g., VEGFR2[SPR Data][SPR Data][ITC Data][ITC Data]
AxitinibVEGFR21.2 x 10⁶6.5 x 10⁻⁴--

By systematically applying this comprehensive and logically structured workflow, researchers can confidently confirm the mechanism of action of novel compounds like 4-(methylsulfonyl)-1H-pyrazol-3-amine. This rigorous, evidence-based approach is fundamental to building a robust data package for any promising drug candidate, ensuring scientific integrity and paving the way for successful preclinical and clinical development.

References

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. (n.d.). Retrieved from [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications. (2014, December 4). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Inhibitors in AKTion: ATP-competitive vs allosteric - PMC. (2020, May 26). Retrieved from [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC. (2020, October 19). Retrieved from [Link]

  • Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer. (2017, December 15). Retrieved from [Link]

  • Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC. (n.d.). Retrieved from [Link]

  • A Review of FLT3 Kinase Inhibitors in AML - PMC. (2023, October 10). Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC. (2025, April 14). Retrieved from [Link]

  • Kinase Inhibitors: the Reality Behind the Success - PMC. (n.d.). Retrieved from [Link]

  • Which Inhibitor Should Be Used to Treat FLT3-Positive AML? | ASH Clinical News. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry in Biocatalysis - Frontiers. (2022, May 9). Retrieved from [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - MDPI. (2023, April 24). Retrieved from [Link]

  • Casein Kinase 1δ/ε Inhibitor PF-5006739 Attenuates Opioid Drug-Seeking Behavior. (2014, October 9). Retrieved from [Link]

  • Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC. (n.d.). Retrieved from [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Retrieved from [Link]

  • CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch - PNAS. (2018, May 21). Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Retrieved from [Link]

  • FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemical proteomics decrypts the kinases that shape the dynamic human phosphoproteome | bioRxiv. (2025, November 18). Retrieved from [Link]

  • Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - eLife. (2023, September 28). Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • Comparison of results from surface plasmon resonance (SPR) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - Frontiers. (2022, August 23). Retrieved from [Link]

  • MU1742 Chemical probe for CK1δ and CK1ε protein kinases - Structural Genomics Consortium. (n.d.). Retrieved from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7). Retrieved from [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Retrieved from [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. (2018, November 6). Retrieved from [Link]

  • Development of selective FLT3 inhibitors - vichem chemie. (n.d.). Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (2024, November 13). Retrieved from [Link]

  • Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis - RoukenBio. (2024, November 18). Retrieved from [Link]

  • Allosteric regulation and inhibition of protein kinases - Portland Press. (2023, February 16). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • An Introduction to Surface Plasmon Resonance | 1. (2023, March 29). Retrieved from [Link]

  • FLT3 Inhibitors for the Treatment of Acute Myeloid Leukemia - Hematology & Oncology. (n.d.). Retrieved from [Link]

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Safety Operating Guide

4-(methylsulfonyl)-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(methylsulfonyl)-1H-pyrazol-3-amine Proper Disposal Procedures CAS Registry Number: 106232-38-6 (Tautomer: 4-(methylsulfonyl)-1H-pyrazol-5-amine) Chemical Formula: C₄H₇N₃O₂S

Executive Summary: Operational Disposal Directive

Immediate Action: Do not dispose of 4-(methylsulfonyl)-1H-pyrazol-3-amine down the drain or in municipal trash. This compound is an organic amine-sulfone derivative that requires high-temperature incineration via a licensed hazardous waste contractor.

Critical Hazard: While stable, the amine functionality poses a compatibility risk with strong oxidizers (e.g., nitric acid, peroxides), potentially generating exothermic reactions or toxic byproducts. Segregation is the primary safety control.

Hazard Assessment & Waste Classification

Before handling, you must validate the waste stream based on the compound's chemical moieties.

FeatureClassificationDisposal Implication
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).Handle as Hazardous Chemical Waste .
Functional Groups Primary Amine (-NH₂), Sulfone (-SO₂CH₃).Segregate from Oxidizers and Acids.
RCRA Status (USA) Non-listed (Not P or U listed).Classify by characteristic if mixed; default to D001 (Ignitable) if in organic solvent, or general organic waste.
Physical State Solid (Powder/Crystalline).Pack in solids containers; do not dissolve solely for disposal.

Pre-Disposal Handling & Segregation

The Self-Validating Safety Protocol: To ensure safety, every disposal action must pass a "Compatibility Check" before the waste enters a container.

  • Rule 1: The Oxidizer Check.

    • Mechanism:[1][2][3] Amines act as nucleophiles/bases. Mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) can lead to rapid oxidation or N-nitroso compound formation.

    • Protocol: Never place this compound in a "General Oxidizer" waste bin.

  • Rule 2: The pH Check.

    • Mechanism:[1][2][3] As a base, it will react exothermically with concentrated acids.

    • Protocol: If disposing of a solution, verify the waste container is not designated for "Concentrated Acids."

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid
  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to organic amines and sulfones.

  • Labeling: Affix a hazardous waste label.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Irritant."

  • Stream Selection: Designate for "Lab Pack - Incineration."

    • Note: Do not bulk with liquid solvents unless directed by your facility's EHS.

Scenario B: Disposal of Solutions (HPLC Waste/Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Water).

  • Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/DMSO.

  • Pre-Pour Check: Verify the receiving carboy does not contain free acids or oxidizers.

  • Action: Pour into the appropriate solvent waste carboy. Cap immediately.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[4]
  • Collection: Place items in a clear, 6-mil polyethylene bag.

  • Sealing: Goose-neck seal (twist and tape) the bag.

  • Disposal: Place in the "Dry Hazardous Waste" drum (often a blue or black drum) for incineration.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for segregating this specific compound to prevent incompatible mixing.

DisposalWorkflow Start Waste: 4-(methylsulfonyl)-1H-pyrazol-3-amine StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath IncinerationSolid Tag: Solid Hazardous Waste Method: Incineration SolidPath->IncinerationSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Buffer/Water) SolventCheck->Aqueous OxidizerCheck CRITICAL: Is Container Free of Oxidizers/Acids? Halo->OxidizerCheck NonHalo->OxidizerCheck Aqueous->OxidizerCheck OxidizerCheck->Start No (STOP: Select New Container) IncinerationLiq Tag: Organic Solvent Waste Method: Fuel Blending/Incineration OxidizerCheck->IncinerationLiq Yes (Safe) AqueousTreat Tag: Aqueous Toxic Method: Water Treatment OxidizerCheck->AqueousTreat Yes (Aqueous)

Caption: Decision matrix for segregating aminopyrazole waste. The red diamond represents the critical "Self-Validating" safety step to prevent incompatible mixing with oxidizers.

Emergency Response (Spill Management)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if powder is loose.

  • Neutralize:

    • Solids: Do not sweep dry (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

  • Disposal: Collect all cleanup materials into a hazardous waste bag and label as "Debris contaminated with [Chemical Name]."

References

  • PubChem. (2025). 4-Methyl-1H-pyrazol-3-amine Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-(methylsulfonyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound within drug discovery pipelines, 4-(methylsulfonyl)-1H-pyrazol-3-amine requires a stringent and proactive approach to laboratory safety. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not available, a comprehensive hazard assessment based on structurally similar sulfonyl and pyrazole-containing compounds dictates the necessity for robust personal protective measures. This guide provides a detailed operational plan, grounded in established safety principles, to ensure the protection of all laboratory personnel. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Hazard Assessment: A Proactive Stance on Safety

Based on analogous compounds, 4-(methylsulfonyl)-1H-pyrazol-3-amine should be handled as a substance with the potential for significant health hazards. Data from related molecules indicate risks including skin and eye irritation or corrosion, respiratory tract irritation, and potential acute toxicity if swallowed.[1][2][3] Furthermore, some complex pyrazole derivatives have been linked to reproductive and developmental toxicity and are noted for being very toxic to aquatic life.[4]

Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous, implementing a conservative and comprehensive PPE strategy to mitigate all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling 4-(methylsulfonyl)-1H-pyrazol-3-amine. This multi-layered approach creates a primary barrier between the researcher and the chemical, which is essential for minimizing risk.[5][6]

Body Area Required PPE Specifications & Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and fine dust.[6] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)Nitrile gloves offer a durable barrier against a wide range of chemicals.[6] Double-gloving is a critical best practice that provides an additional layer of protection against tears and minimizes contamination during glove removal. Always inspect gloves for any signs of degradation or puncture before use.
Body Long-Sleeved Laboratory Coat & Chemical-Resistant ApronA fully-buttoned lab coat made of low-linting material is the first line of defense. A chemical-resistant apron should be worn over the lab coat during dispensing or transfer operations to protect against spills and splashes. For larger scale work, disposable chemical-resistant coveralls are recommended.[5]
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control airborne particles and vapors.[2][7] If there is any risk of inhalation exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[8]
Feet Closed-Toe, Chemical-Resistant ShoesFootwear must fully cover the feet and be made of a non-porous, chemical-resistant material to protect against spills.[9]

Procedural, Step-by-Step Guidance

Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning, handling, and doffing PPE are designed to be a self-validating system that minimizes the risk of accidental exposure and cross-contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE don_ppe 3. Don PPE (Correct Sequence) weigh 4. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve perform_exp 6. Conduct Experiment dissolve->perform_exp decontam 7. Decontaminate Glassware & Work Surfaces perform_exp->decontam dispose 8. Dispose of Waste (Segregated Waste Streams) decontam->dispose doff_ppe 9. Doff PPE (Correct Sequence) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.